2-(4-Acetoxybenzoyl) thiophene
Description
Structure
3D Structure
Properties
IUPAC Name |
[4-(thiophene-2-carbonyl)phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3S/c1-9(14)16-11-6-4-10(5-7-11)13(15)12-3-2-8-17-12/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBKNRDYNXMZHRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642184 | |
| Record name | 4-(Thiophene-2-carbonyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106882-30-8 | |
| Record name | [4-(Acetyloxy)phenyl]-2-thienylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106882-30-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Thiophene-2-carbonyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(4-Acetoxybenzoyl) thiophene chemical structure and properties
An In-depth Technical Guide to 2-(4-Acetoxybenzoyl) thiophene
Introduction
This compound is a multifaceted aromatic ketone that incorporates a thiophene ring, a central carbonyl group, and an acetoxy-substituted phenyl ring. As a member of the diaryl ketone family, this compound serves as a valuable intermediate and building block in various fields of chemical research. The thiophene nucleus, an electron-rich heterocycle, imparts unique electronic properties and reactivity patterns, making its derivatives crucial in medicinal chemistry and materials science.[1] The presence of both an ester and a ketone functional group offers multiple sites for chemical modification, allowing for the synthesis of a diverse array of more complex molecules. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, reactivity, and potential applications, tailored for researchers and professionals in drug development and chemical synthesis.
Chemical Structure and Identification
The molecular architecture consists of a thiophen-2-yl group and a 4-acetoxyphenyl group connected by a carbonyl bridge.
Key Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | [4-(thiophene-2-carbonyl)phenyl] acetate |
| Molecular Formula | C₁₃H₁₀O₃S |
| Molecular Weight | 246.28 g/mol [2][3] |
| CAS Number | 136230-38-9 (Isomer-specific) |
| Canonical SMILES | CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC=CS2 |
| InChI | InChI=1S/C13H10O3S/c1-9(14)16-11-5-2-4-10(8-11)13(15)12-6-3-7-17-12/h2-8H,1H3 |
| InChIKey | HQARSRZFEFLFQW-UHFFFAOYSA-N[2] |
Physicochemical and Computed Properties
The properties of this compound are derived from its constituent functional groups. The aromatic systems contribute to its crystallinity and thermal stability, while the ester and ketone groups influence its polarity and solubility.
| Property | Value / Description | Source |
| Appearance | Expected to be a crystalline solid, similar to related compounds like 2-(4-Methoxybenzoyl)thiophene (White to brown crystalline powder). | [4] |
| Boiling Point | Predicted: ~412.3 °C | [5] |
| Density | Predicted: ~1.265 g/cm³ | [5] |
| XLogP3-AA | 3 | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Hydrogen Bond Acceptors | 4 | [2] |
| Rotatable Bonds | 4 | [2] |
Spectroscopic Profile
Spectroscopic analysis is essential for the structural confirmation of this compound. The following are expected spectral characteristics based on its structure and data from analogous compounds.
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the thiophene and phenyl rings, as well as a characteristic singlet for the acetyl methyl group.
-
Thiophene Protons : Three signals in the aromatic region (δ 7.0-8.0 ppm), exhibiting coupling patterns characteristic of a 2-substituted thiophene ring.
-
Phenyl Protons : Two doublets in the aromatic region (δ 7.0-8.0 ppm), consistent with a 1,4-disubstituted benzene ring.
-
Acetyl Protons : A sharp singlet around δ 2.3 ppm, corresponding to the three equivalent protons of the methyl group.
-
-
¹³C NMR Spectroscopy : The carbon spectrum will feature signals for the two carbonyl carbons (ester and ketone), aromatic carbons, and the acetyl methyl carbon.
-
Carbonyl Carbons : Two distinct signals in the downfield region (δ 165-190 ppm).
-
Aromatic Carbons : Multiple signals between δ 120-155 ppm.
-
Methyl Carbon : A single signal in the upfield region (δ ~21 ppm).
-
-
Infrared (IR) Spectroscopy : The IR spectrum provides definitive evidence of the key functional groups.
-
C=O Stretching (Ketone) : A strong, sharp absorption band around 1630-1680 cm⁻¹.
-
C=O Stretching (Ester) : A strong absorption band around 1760-1770 cm⁻¹.
-
C-O Stretching : Bands in the 1100-1300 cm⁻¹ region.
-
Aromatic C=C and C-H Stretching : Multiple bands characteristic of aromatic rings, including C-H stretching just above 3000 cm⁻¹ and C=C stretching in the 1400-1600 cm⁻¹ range.[6][7]
-
-
Mass Spectrometry (MS) :
-
Molecular Ion (M⁺) : The electron ionization (EI) mass spectrum should show a molecular ion peak at an m/z ratio corresponding to the exact mass of the molecule (246.0351).
-
Key Fragmentation : A prominent fragment resulting from the loss of the acetyl group (CH₃CO, 43 Da) or ketene (CH₂CO, 42 Da) is expected, leading to a peak corresponding to the 2-(4-hydroxybenzoyl)thiophene cation.
-
Synthesis Protocol: Friedel-Crafts Acylation
The most direct and industrially relevant synthesis of this compound is the Friedel-Crafts acylation of thiophene with 4-acetoxybenzoyl chloride. This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid. Stannic chloride (SnCl₄) is often preferred over aluminum chloride (AlCl₃) as it is a milder catalyst that minimizes polymerization of the reactive thiophene ring.[8]
Experimental Workflow
Caption: Synthesis workflow for this compound.
Step-by-Step Methodology
-
Reagent Preparation : In a three-necked, round-bottomed flask equipped with a stirrer, dropping funnel, and a drying tube, dissolve thiophene (1.0 eq) and 4-acetoxybenzoyl chloride (1.0 eq) in a dry, non-polar solvent such as benzene or dichloromethane.
-
Cooling : Cool the stirred solution to 0°C in an ice bath. This is critical to control the exothermic reaction and prevent side reactions.
-
Catalyst Addition : Add stannic chloride (SnCl₄, 1.0 eq) dropwise to the cooled solution over 30-40 minutes, ensuring the temperature remains below 5-10°C.[8] The formation of a colored complex indicates the reaction initiation.
-
Reaction Progression : After the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.
-
Hydrolysis : Carefully quench the reaction by slowly adding a mixture of crushed ice and dilute hydrochloric acid to hydrolyze the stannic chloride complex.
-
Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with additional solvent.
-
Washing and Drying : Combine the organic layers and wash sequentially with water, a dilute sodium bicarbonate solution (to remove any unreacted acid chloride), and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification : Filter off the drying agent and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Potential Applications and Research Interest
Thiophene-containing compounds are cornerstones in modern chemical and pharmaceutical research due to their diverse biological activities and material properties.[9][10] this compound, as a functionalized intermediate, is a precursor to molecules with significant potential.
Caption: Potential derivatization pathways and applications.
-
Medicinal Chemistry : The primary utility in this field is as a scaffold. The acetoxy group is a protected phenol. Simple hydrolysis unmasks the hydroxyl group, yielding 2-(4-hydroxybenzoyl) thiophene. This phenolic hydroxyl can be further modified, for instance, through etherification or other reactions, to synthesize libraries of compounds for screening. Thiophene derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[10][11][12]
-
Materials Science : The conjugated system of the thiophene and phenyl rings makes this molecule a candidate for applications in organic electronics. Thiophene-based molecules are integral to the development of organic semiconductors, conductive polymers, and materials for photovoltaic devices.[4][9] The functional groups allow it to be incorporated as a monomer into larger polymer chains or to be modified to tune its electronic and optical properties.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, safety precautions can be inferred from related structures like 2-benzoylthiophene.[13]
-
General Handling : Use in a well-ventilated area or under a chemical fume hood.[13][14] Avoid breathing dust, fumes, or vapors.[13] Avoid contact with skin, eyes, and clothing.[14][15]
-
Personal Protective Equipment (PPE) : Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[13][15]
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[14][15] Keep away from incompatible materials such as strong oxidizing agents.[14][15]
-
Disposal : Dispose of contents and container in accordance with local, regional, and national regulations.[13]
This guide provides a foundational understanding of this compound, highlighting its synthesis and potential as a versatile chemical intermediate. Further research into its specific properties and applications is warranted to fully explore its capabilities.
References
- Supplementary Information. (n.d.).
- Safety Data Sheet. (2026, January 4). MedchemExpress.com.
- SAFETY DATA SHEET. (2024, February 16). Fisher Scientific.
- SAFETY DATA SHEET. (n.d.).
- SAFETY DATA SHEET. (2024, March 2). Sigma-Aldrich.
- 2-ACETYL-3-METHYLBENZO[B]THIOPHENE(18781-31-2) 1H NMR spectrum. (n.d.).
- 2-(3-Acetoxybenzoyl) thiophene. (n.d.). PubChem.
- 2-(2-Acetoxybenzoyl) thiophene. (n.d.). CymitQuimica.
- SAFETY DATA SHEET. (2025, September 17). Thermo Fisher Scientific.
- Synthesis of 2-Acetylbenzo[b]thiophenes. (n.d.). Tokyo Chemical Industry UK Ltd.
- Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. (n.d.). IOSR Journal.
- The Infrared Absorption Spectra of Thiophene Derivatives. (n.d.).
- 2-(4-Methoxybenzoyl)thiophene. (n.d.). Chem-Impex.
- 2-(4-Methoxybenzoyl)thiophene, 99%. (n.d.). J&K Scientific.
- Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. (2023, May 4).
- 2-(4-Ethoxyphenyl)thiophene. (n.d.). Benchchem.
- Therapeutic importance of synthetic thiophene. (n.d.). PMC - PubMed Central.
- Thiophene. (n.d.). Wikipedia.
- FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. (n.d.). ResearchGate.
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- Synthesis of 2,3,4,5-Tetraphenylfuran, -thiophene and -pyrrole from Toluene. (n.d.).
- Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. (n.d.). PMC - NIH.
- Thiophene. (n.d.). NIST WebBook.
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- Synthesis of 2-Acetylbenzo[b]thiophenes. (n.d.). Tokyo Chemical Industry Co., Ltd. (APAC).
- 2-(2-ACETOXYBENZOYL) THIOPHENE CAS#: 898766-14-8. (n.d.). ChemicalBook.
- 2-Benzoylthiophene. (n.d.). PubChem.
- 2-[4-(Octyloxy)phenyl]thiophene. (n.d.). PubChem.
- Experimental and theoretical IR spectra of thiophene. (n.d.). ResearchGate.
- Synthesis, Reactions and Medicinal Uses of Thiophene. (n.d.). Pharmaguideline.
- Uses of acetoacetanilide for the synthesis of thiophene derivatives with cytotoxic activities. (n.d.).
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An In-depth Technical Guide to 2-(4-Acetoxybenzoyl)thiophene: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-(4-Acetoxybenzoyl)thiophene, a molecule of interest in medicinal chemistry and materials science. While this specific isomer may not be extensively documented, this paper extrapolates from established chemical principles and data on analogous compounds to present a robust working profile. We will delve into its chemical identity, a proposed synthetic route grounded in well-established organic reactions, its predicted physicochemical properties, and explore its potential applications, particularly in the realm of drug discovery.
Chemical Identity and Structure
-
IUPAC Name: [4-(thiophene-2-carbonyl)phenyl] acetate
-
Synonyms: 4-Acetoxy-2-thienyl phenyl ketone
-
CAS Number: Not assigned. The absence of a dedicated CAS number suggests that 2-(4-Acetoxybenzoyl)thiophene is either a novel compound or has not been extensively reported in the chemical literature. For reference, the isomeric 2-(3-Acetoxybenzoyl)thiophene is registered under CAS number 106882-29-5.
-
Molecular Formula: C₁₃H₁₀O₃S
-
Molecular Weight: 246.28 g/mol
-
Chemical Structure:

The structure features a central carbonyl group linking a thiophene ring at its 2-position to a phenyl ring at the 1-position. The phenyl ring is substituted at the 4-position with an acetoxy group.
Physicochemical Properties (Predicted)
The following table summarizes the predicted physicochemical properties of 2-(4-Acetoxybenzoyl)thiophene. These values are extrapolated from data for structurally similar compounds and computational models.
| Property | Predicted Value | Notes |
| Physical State | White to off-white crystalline solid | Based on analogous aryl ketones. |
| Melting Point | 100-110 °C | Estimated based on isomers and related compounds. |
| Boiling Point | > 300 °C (decomposes) | High boiling point expected due to molecular weight and polarity. |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, acetone, chloroform). Insoluble in water. | The ester and ketone functionalities confer polarity, while the aromatic rings provide nonpolar character. |
| pKa | Not applicable (no ionizable protons) | |
| LogP | ~3.5 | Indicates good lipophilicity, which is often correlated with cell membrane permeability. |
Synthesis of 2-(4-Acetoxybenzoyl)thiophene
The most logical and established method for the synthesis of 2-(4-Acetoxybenzoyl)thiophene is through a Friedel-Crafts acylation reaction. This well-documented reaction involves the electrophilic substitution of an aromatic ring with an acyl group in the presence of a Lewis acid catalyst.
Retrosynthetic Analysis
The disconnection of the C-C bond between the thiophene ring and the carbonyl group suggests thiophene and a 4-acetoxybenzoyl derivative as the starting materials.
Caption: Retrosynthetic analysis of 2-(4-Acetoxybenzoyl)thiophene.
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process:
-
Preparation of 4-Acetoxybenzoyl Chloride: This is achieved by the acetylation of 4-hydroxybenzoic acid followed by conversion of the carboxylic acid to an acyl chloride. A more direct route involves the reaction of 4-acetoxybenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
-
Friedel-Crafts Acylation of Thiophene: Thiophene is then acylated with the prepared 4-acetoxybenzoyl chloride using a suitable Lewis acid catalyst, such as aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄). The acylation of thiophene predominantly occurs at the 2-position due to the higher stability of the cationic intermediate formed during the reaction[1].
Caption: Proposed synthetic workflow for 2-(4-Acetoxybenzoyl)thiophene.
Detailed Experimental Protocol
Step 1: Synthesis of 4-Acetoxybenzoyl Chloride
-
To a stirred solution of 4-acetoxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM), add a catalytic amount of N,N-dimethylformamide (DMF).
-
Slowly add oxalyl chloride (1.5 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain crude 4-acetoxybenzoyl chloride, which can be used in the next step without further purification.
Step 2: Friedel-Crafts Acylation of Thiophene
-
In a separate flask, dissolve thiophene (1.1 eq) in anhydrous DCM and cool to 0 °C.
-
Slowly add aluminum chloride (1.2 eq) portion-wise, keeping the temperature below 5 °C.
-
Add a solution of 4-acetoxybenzoyl chloride (1.0 eq) in anhydrous DCM dropwise to the thiophene-AlCl₃ mixture.
-
After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours.
-
Quench the reaction by slowly pouring it onto crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to yield 2-(4-Acetoxybenzoyl)thiophene.
Spectroscopic Characterization (Predicted)
Based on the structure and data from analogous compounds, the following spectroscopic characteristics are anticipated:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.8-8.0 (m, 2H, thiophene protons)
-
δ 7.6-7.7 (m, 1H, thiophene proton)
-
δ 7.9-8.1 (d, 2H, aromatic protons ortho to carbonyl)
-
δ 7.2-7.4 (d, 2H, aromatic protons meta to carbonyl)
-
δ 2.3 (s, 3H, acetyl protons)
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ 185-190 (C=O, ketone)
-
δ 169-170 (C=O, ester)
-
δ 150-155 (aromatic C-O)
-
δ 125-145 (aromatic and thiophene carbons)
-
δ 21 (acetyl methyl carbon)
-
-
IR (KBr, cm⁻¹):
-
~1760 (C=O stretch, ester)
-
~1650 (C=O stretch, ketone)
-
~1600, 1500 (C=C stretch, aromatic)
-
~1200 (C-O stretch, ester)
-
-
Mass Spectrometry (EI):
-
M⁺ at m/z 246
-
Potential Applications in Drug Discovery and Materials Science
The 2-benzoylthiophene scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The introduction of an acetoxy group at the 4-position of the phenyl ring can modulate the compound's pharmacokinetic and pharmacodynamic properties.
Anticancer Activity
Many thiophene derivatives have demonstrated potent anticancer activities through various mechanisms, including the inhibition of tubulin polymerization, kinase inhibition, and induction of apoptosis. The aryl thienyl ketone motif is a known pharmacophore in several classes of anticancer agents. The acetoxy group can act as a prodrug moiety, being hydrolyzed in vivo by esterases to the corresponding phenol, which may have its own biological activity or improved solubility.
Anti-inflammatory and Analgesic Properties
Several non-steroidal anti-inflammatory drugs (NSAIDs) contain a thiophene ring. The 2-benzoylthiophene core can be found in compounds with analgesic and anti-inflammatory effects. The potential for 2-(4-Acetoxybenzoyl)thiophene to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX), warrants investigation.
Materials Science
Thiophene-based molecules are of significant interest in materials science, particularly in the development of organic semiconductors, conducting polymers, and organic light-emitting diodes (OLEDs). The conjugated system of 2-(4-Acetoxybenzoyl)thiophene could impart interesting photophysical properties, making it a candidate for investigation in these areas.
Future Directions and Conclusion
This technical guide provides a comprehensive theoretical framework for 2-(4-Acetoxybenzoyl)thiophene. The proposed synthesis is robust and based on well-established chemical transformations. The predicted properties and potential applications highlight the compound's promise in both medicinal chemistry and materials science.
Future research should focus on the practical synthesis and thorough characterization of this molecule. Subsequent biological evaluation, including in vitro and in vivo studies, will be crucial to validate its potential as a therapeutic agent. Further investigation into its photophysical properties could also unlock novel applications in materials science.
References
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PubChem. 2-(3-Acetoxybenzoyl) thiophene. National Center for Biotechnology Information. Available from: [Link]
-
Chemistry Stack Exchange. Regioselectivity in Friedel–Crafts acylation of thiophene. Available from: [Link]
- Google Patents. Acylation of thiophene.
-
ResearchGate. Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25. Available from: [Link]
-
MDPI. Biological Activities of Thiophenes. Encyclopedia. Available from: [Link]
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An In-depth Technical Guide to 2-(4-Acetoxybenzoyl)thiophene: Synthesis, Characterization, and Potential Applications in Drug Discovery
This technical guide provides a comprehensive overview of 2-(4-Acetoxybenzoyl)thiophene, a molecule of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors, offering insights into its synthesis, characterization, and potential therapeutic applications.
Introduction: The Significance of the Thiophene Scaffold
Thiophene and its derivatives are a cornerstone in the field of medicinal chemistry, recognized for their wide array of biological activities.[1][2] The thiophene ring is considered a bioisostere of the benzene ring, meaning it can often substitute for a benzene ring in a drug molecule without significantly altering its biological activity, while potentially improving its pharmacokinetic profile. Thiophene-containing compounds have demonstrated a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[2][3][4][5]
2-(4-Acetoxybenzoyl)thiophene incorporates three key structural features: the biologically active thiophene ring, a benzoyl group that can participate in various molecular interactions, and an acetoxy group. The acetoxy group is of particular interest as it can act as a prodrug moiety, being hydrolyzed in vivo by esterase enzymes to release a potentially active phenolic compound. This guide will delve into the specifics of this promising molecule.
Physicochemical Properties
A clear understanding of the physicochemical properties of 2-(4-Acetoxybenzoyl)thiophene is fundamental for its application in research and development.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀O₃S | - |
| Molecular Weight | 246.28 g/mol | - |
| Appearance | Predicted: White to off-white solid | - |
| IUPAC Name | [4-(thiophene-2-carbonyl)phenyl] acetate | - |
Synthesis of 2-(4-Acetoxybenzoyl)thiophene
The most direct and widely applicable method for the synthesis of 2-(4-Acetoxybenzoyl)thiophene is the Friedel-Crafts acylation of thiophene with 4-acetoxybenzoyl chloride. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic rings.
Proposed Synthetic Workflow
The synthesis can be conceptualized as a two-step process, starting from the readily available 4-hydroxybenzoic acid.
Caption: Proposed workflow for the synthesis of 2-(4-Acetoxybenzoyl)thiophene.
Detailed Experimental Protocol
This protocol is based on established Friedel-Crafts acylation procedures for thiophene and its derivatives.[6][7][8]
Materials:
-
Thiophene
-
4-Acetoxybenzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃) or stannic chloride (SnCl₄)
-
Anhydrous dichloromethane (DCM) or carbon disulfide (CS₂)
-
Hydrochloric acid (HCl), dilute solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography elution
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) to anhydrous dichloromethane under a nitrogen atmosphere.
-
Addition of Acyl Chloride: Cool the suspension to 0 °C in an ice bath. Dissolve 4-acetoxybenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the stirred suspension of aluminum chloride. Stir the mixture for 15-20 minutes to allow for the formation of the acylium ion complex.
-
Addition of Thiophene: To this mixture, add a solution of thiophene (1.0 equivalent) in anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Workup: Cool the reaction mixture back to 0 °C and cautiously quench it by the slow, dropwise addition of dilute hydrochloric acid. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.
Mechanistic Insights and Causality
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The choice of a Lewis acid catalyst, such as AlCl₃, is crucial as it coordinates with the acyl chloride to generate a highly electrophilic acylium ion.
Caption: Mechanism of the Friedel-Crafts acylation of thiophene.
The acylation of thiophene occurs preferentially at the C2 (or C5) position. This regioselectivity is attributed to the greater stabilization of the cationic intermediate (sigma complex) formed upon electrophilic attack at the C2 position, which can be delocalized over more resonance structures compared to attack at the C3 position.
Characterization and Analysis
Thorough characterization is essential to confirm the identity and purity of the synthesized 2-(4-Acetoxybenzoyl)thiophene. The following are predicted spectroscopic data based on the analysis of structurally related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (δ, ppm) | Assignment |
| ~7.8-8.0 (d) | Thiophene H5 |
| ~7.6-7.8 (d) | Thiophene H3 |
| ~7.1-7.3 (dd) | Thiophene H4 |
| ~7.9-8.1 (d, 2H) | Aromatic H (ortho to C=O) |
| ~7.2-7.4 (d, 2H) | Aromatic H (ortho to OAc) |
| ~2.3 (s, 3H) | -OCOCH₃ |
Note: Predicted chemical shifts are in ppm relative to TMS in CDCl₃. Coupling constants for the thiophene ring are expected to be in the range of J₃,₄ ≈ 3.5-4.5 Hz, J₄,₅ ≈ 4.5-5.5 Hz, and J₃,₅ ≈ 1.0-2.0 Hz.
Fourier-Transform Infrared (FT-IR) Spectroscopy
| Vibrational Frequency (cm⁻¹) | Assignment |
| ~3100-3000 | Aromatic and Thiophene C-H stretch |
| ~1760-1740 | C=O stretch (ester) |
| ~1670-1650 | C=O stretch (ketone) |
| ~1600-1450 | Aromatic and Thiophene C=C stretch |
| ~1200-1150 | C-O stretch (ester) |
| ~850-700 | C-H out-of-plane bend (aromatic and thiophene) |
Mass Spectrometry (MS)
| m/z | Assignment |
| 246 | [M]⁺ (Molecular Ion) |
| 204 | [M - CH₂CO]⁺ (Loss of ketene) |
| 187 | [M - OCOCH₃]⁺ (Loss of acetoxy radical) |
| 111 | [C₄H₃S-C=O]⁺ (Thienoyl cation) |
| 121 | [C₆H₄-OCOCH₃]⁺ (Acetoxybenzoyl cation) |
Potential Applications in Drug Development
The structural motifs within 2-(4-Acetoxybenzoyl)thiophene suggest several potential applications in drug discovery and development. Thiophene derivatives are known to exhibit a wide range of biological activities.[1][2][4][5][9]
-
Anticancer Activity: Many thiophene-containing compounds have been investigated as potential anticancer agents, acting through various mechanisms such as kinase inhibition, tubulin polymerization inhibition, and induction of apoptosis.[3][10][11] The benzoylthiophene scaffold, in particular, has been a focus of such research.
-
Anti-inflammatory Properties: Thiophene derivatives have been developed as anti-inflammatory agents, often targeting enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).[4]
-
Antimicrobial Agents: The thiophene nucleus is present in several antimicrobial drugs. Its derivatives have shown activity against a range of bacteria and fungi.[5]
-
Prodrug Strategy: The acetoxy group can serve as a prodrug, which may be hydrolyzed by esterases in the body to release a phenolic compound. This strategy can be employed to improve the bioavailability and pharmacokinetic properties of a drug.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling 2-(4-Acetoxybenzoyl)thiophene. The following recommendations are based on the safety data for structurally related compounds such as 2-acetylthiophene and 2-benzoylthiophene.[12][13][14][15]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: Wear a lab coat and closed-toe shoes.
-
-
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
-
First Aid Measures:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
-
In case of skin contact: Remove contaminated clothing and wash the affected area with soap and water.
-
If inhaled: Move to fresh air. If breathing is difficult, administer oxygen.
-
If swallowed: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
-
Storage and Disposal:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Dispose of in accordance with local, state, and federal regulations.
-
Conclusion
2-(4-Acetoxybenzoyl)thiophene is a molecule with significant potential in the realm of medicinal chemistry. Its synthesis is achievable through well-established synthetic methodologies like the Friedel-Crafts acylation. While specific biological data for this compound is not widely published, its structural components suggest that it is a promising candidate for investigation in various therapeutic areas, particularly as an anticancer or anti-inflammatory agent, potentially leveraging a prodrug approach. This guide provides a foundational understanding for researchers to further explore the synthesis, characterization, and pharmacological evaluation of this and related thiophene derivatives.
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Royal Society of Chemistry. (n.d.). Thioester supporting info 09-08-12. Retrieved from [Link]
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Supporting Information. (n.d.). 4. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. Retrieved from [Link]
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TSI Journals. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Impactfactor. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. Retrieved from [Link]
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(n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]
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(n.d.). 1 Interpretation Mass spectral interpretation is not a trivial process. Presented below are some basic terms and examples desig. Retrieved from [Link]
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Scientific & Academic Publishing. (2017). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Retrieved from [Link]
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SpectraBase. (n.d.). 2-ACETOXY-4-BENZOYL-1-THIA-4-AZA-CYCLOHEXANE. Retrieved from [Link]
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National Institutes of Health. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectra of (a) the Thiophene monomer, (b) TA-salt monomer, and (c) PThTA nanoparticle. Retrieved from [Link]
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PubMed. (2010). Synthesis and cellular pharmacology studies of a series of 2-amino-3-aroyl-4-substituted thiophene derivatives. Retrieved from [Link]
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Scirp.org. (2014). New Approaches for the Use of Acetoacetanilide in the Synthesis of Thiophenes and Their Fused Derivatives with Anti-Tumor Activity. Retrieved from [Link]
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PubMed. (2023). Therapeutic Potential of Thiophene Compounds: A Mini-Review. Retrieved from [Link]
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(n.d.). IR Tables, UCSC Table 1. Characteristic IR Absorption Peaks of Functional Groups Vibration Position (cm-1) Intensity* Notes Alkanes*. Retrieved from [Link]
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PubMed. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Retrieved from [Link]
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(n.d.). The Infrared Absorption Spectra of Thiophene Derivatives. Retrieved from [Link]
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An In-depth Technical Guide to the Spectroscopic Characterization of 2-(4-Acetoxybenzoyl) thiophene
This technical guide provides a comprehensive analysis of the spectroscopic data for 2-(4-Acetoxybenzoyl) thiophene, a molecule of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from analogous structures.
Molecular Structure and Spectroscopic Overview
This compound possesses a diaryl ketone core, linking a thiophene ring to a 4-acetoxyphenyl group. This structure presents a rich landscape for spectroscopic analysis, with distinct signatures arising from the aromatic protons and carbons of both ring systems, the carbonyl groups of the ketone and ester, and the methyl group of the acetate.
Figure 1: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its constitution.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the aromatic protons of the thiophene and phenyl rings, as well as a characteristic singlet for the acetyl methyl group. The chemical shifts are influenced by the electron-withdrawing nature of the carbonyl group and the electronic properties of the thiophene ring and the acetoxy substituent.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~7.90 | d | 8.8 | 2H | H-2', H-6' |
| ~7.75 | dd | 3.8, 1.0 | 1H | H-5 |
| ~7.65 | dd | 5.0, 1.0 | 1H | H-3 |
| ~7.20 | d | 8.8 | 2H | H-3', H-5' |
| ~7.15 | dd | 5.0, 3.8 | 1H | H-4 |
| ~2.30 | s | - | 3H | -OCOCH₃ |
Rationale for Assignments:
-
Thiophene Protons (H-3, H-4, H-5): The protons on the thiophene ring exhibit a characteristic splitting pattern. H-5 is expected to be the most downfield of the thiophene protons due to its proximity to the electron-withdrawing carbonyl group. H-3 will also be downfield, while H-4 will be the most upfield of the three. The coupling constants are typical for a 2-substituted thiophene.
-
Phenyl Protons (H-2', H-3', H-5', H-6'): The protons on the phenyl ring will appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing carbonyl group (H-2' and H-6') are expected to be deshielded and appear further downfield compared to the protons ortho to the electron-donating acetoxy group (H-3' and H-5').
-
Acetyl Protons (-OCOCH₃): The three protons of the methyl group in the acetate moiety will appear as a sharp singlet in the upfield region of the spectrum.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbons and the aromatic carbons will be in the downfield region, while the aliphatic methyl carbon will be in the upfield region.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~188.0 | C=O (ketone) |
| ~169.0 | C=O (ester) |
| ~154.0 | C-4' |
| ~144.0 | C-2 |
| ~136.0 | C-1' |
| ~134.5 | C-5 |
| ~132.0 | C-3 |
| ~130.0 | C-2', C-6' |
| ~128.0 | C-4 |
| ~122.0 | C-3', C-5' |
| ~21.0 | -OCOC H₃ |
Rationale for Assignments:
-
Carbonyl Carbons: The ketone carbonyl carbon is expected to be significantly downfield, followed by the ester carbonyl carbon.
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon attached to the oxygen of the acetoxy group (C-4') will be downfield. The carbons of the thiophene ring will have characteristic shifts, with C-2 being the most downfield due to its attachment to the carbonyl group.
-
Aliphatic Carbon: The methyl carbon of the acetate group will appear at a characteristic upfield chemical shift.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz (or higher field) NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -1 to 10 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a proton-decoupled pulse sequence.
-
A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) may be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the acquired free induction decays (FIDs) with an appropriate window function (e.g., exponential multiplication) and Fourier transform. Phase and baseline correct the spectra. Calibrate the chemical shifts using the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by strong absorptions from the two carbonyl groups and characteristic vibrations of the aromatic rings.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretching |
| ~1765 | Strong | C=O stretching (ester) |
| ~1650 | Strong | C=O stretching (ketone) |
| ~1600, ~1475 | Medium | Aromatic C=C stretching |
| ~1200 | Strong | C-O stretching (ester) |
| ~840 | Strong | C-H out-of-plane bending (1,4-disubstituted benzene) |
| ~720 | Strong | C-S stretching (thiophene) |
Rationale for Assignments:
-
Carbonyl Stretching: Two distinct, strong C=O stretching bands are expected. The ester carbonyl will absorb at a higher frequency than the ketone carbonyl, which is conjugated with both aromatic rings.
-
Aromatic Vibrations: The spectrum will show characteristic C-H and C=C stretching vibrations for the aromatic rings. The out-of-plane C-H bending vibrations can be diagnostic for the substitution pattern of the benzene ring.
-
C-O and C-S Stretching: A strong C-O stretching band from the ester group and a characteristic C-S stretching vibration from the thiophene ring are also anticipated.
Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.
Predicted Mass Spectrum:
-
Molecular Ion (M⁺•): The molecular formula of this compound is C₁₃H₁₀O₃S, giving a molecular weight of 246.28 g/mol . The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z = 246.
-
Major Fragmentation Pathways:
Figure 2: Predicted Mass Spectral Fragmentation of this compound.
Rationale for Fragmentation:
-
Loss of Ketene: A common fragmentation for acetoxy-substituted aromatic compounds is the loss of a neutral ketene molecule (CH₂=C=O, 42 Da) to give a phenol-type radical cation. This would result in a peak at m/z = 204.
-
Acylium Ion Formation: Cleavage of the bond between the carbonyl carbon and the thiophene ring would lead to the formation of the 2-thenoyl cation at m/z = 111.
-
Benzoyl-type Cation: Cleavage of the bond between the carbonyl carbon and the phenyl ring would result in the 4-acetoxybenzoyl cation at m/z = 163. A subsequent loss of ketene would give the hydroxybenzoyl cation at m/z = 121.
-
Further Fragmentation: The thenoyl cation (m/z = 111) can lose carbon monoxide to give the thienyl cation at m/z = 83. The hydroxybenzoyl cation (m/z = 121) can also lose carbon monoxide to give the hydroxyphenyl cation at m/z = 93, which can then lose a hydrogen atom to give the phenoxy radical cation at m/z = 92 or rearrange and lose CO to give the cyclopentadienyl cation at m/z = 65.
Experimental Protocol for Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Use a standard electron ionization source with an electron energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).
-
Detection: Use an electron multiplier or other suitable detector to record the abundance of the ions at each m/z value.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. Propose fragmentation pathways consistent with the observed spectrum and the known fragmentation patterns of similar compounds.
Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the comprehensive structural characterization of this compound. The predicted data and interpretations presented in this guide offer a robust framework for researchers working with this compound and related molecular architectures. The detailed experimental protocols provide a self-validating system for obtaining high-quality spectroscopic data, ensuring the scientific integrity of the structural elucidation process.
References
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Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Science & Business Media. [Link]
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An In-Depth Technical Guide to the Solubility and Stability of 2-(4-Acetoxybenzoyl) thiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Acetoxybenzoyl) thiophene is a heterocyclic compound featuring a thiophene ring, a structural motif of significant interest in medicinal chemistry due to its diverse pharmacological potential.[1][2] Thiophene and its derivatives are integral components in a variety of therapeutic agents, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3] The physicochemical properties of this compound, particularly its solubility and stability, are critical parameters that profoundly influence its journey from a promising lead compound to a viable drug candidate. A thorough understanding of these characteristics is paramount for formulation development, manufacturing, and ensuring the safety and efficacy of the final pharmaceutical product.[4]
This technical guide provides a comprehensive overview of the methodologies and considerations for characterizing the solubility and stability of this compound. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to navigate the complexities of pre-formulation and formulation development for this class of compounds.
Section 1: Solubility Profile of this compound
The solubility of an active pharmaceutical ingredient (API) is a crucial determinant of its bioavailability. For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption. Poor aqueous solubility can lead to low and variable bioavailability, posing a significant challenge in drug development.[5] Therefore, a comprehensive understanding of the solubility of this compound in various physiologically relevant media is essential.
Theoretical Considerations
The molecular structure of this compound, with its aromatic rings and ester functional group, suggests a lipophilic character. The presence of the thiophene ring and the acetoxybenzoyl group contributes to its overall physicochemical properties.[6] The ester linkage may be susceptible to hydrolysis, which could influence its solubility and stability in aqueous environments.
Experimental Determination of Solubility
The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[5][7] This method involves agitating an excess amount of the solid compound in a specific solvent or buffer system until equilibrium is reached.
-
Preparation of Solvents: Prepare a range of aqueous buffers with pH values spanning the physiological range of the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).[8] Additionally, select a variety of organic solvents and co-solvent systems relevant to potential formulation strategies.
-
Sample Preparation: Add an excess amount of this compound to a series of vials containing the prepared solvents. The presence of undissolved solid material at the end of the experiment is crucial to ensure that saturation has been achieved.[7]
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium.[5] Preliminary studies may be necessary to determine the time required to reach equilibrium.
-
Sample Collection and Analysis: After equilibration, allow the undissolved solid to sediment. Carefully withdraw an aliquot of the supernatant and filter it to remove any remaining solid particles. Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Reporting: Express the solubility in units of mg/mL or µg/mL.
Diagram: Solubility Testing Workflow
Caption: Workflow for determining the equilibrium solubility of this compound.
Factors Influencing Solubility
Several factors can influence the solubility of this compound:
-
pH: For ionizable compounds, solubility is highly dependent on the pH of the medium.[7] Although this compound is not strongly acidic or basic, the potential for hydrolysis of the ester group could be pH-dependent.
-
Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with increasing temperature.
-
Polymorphism: The existence of different crystalline forms (polymorphs) can significantly impact solubility. Each polymorph has a unique crystal lattice energy, leading to different solubilities.
-
Presence of Excipients: In a formulated product, excipients can either enhance or decrease the solubility of the API.[4]
Table 1: Hypothetical Solubility Data for this compound
| Solvent System | Temperature (°C) | Solubility (mg/mL) |
| pH 1.2 Buffer | 25 | < 0.1 |
| pH 4.5 Buffer | 25 | 0.2 |
| pH 6.8 Buffer | 25 | 0.5 |
| Water | 25 | < 0.1 |
| Ethanol | 25 | 15.2 |
| Propylene Glycol | 25 | 8.5 |
| PEG 400 | 25 | 20.1 |
Section 2: Stability Profile of this compound
Stability testing is a critical component of drug development, providing evidence on how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light.[9] These studies are essential for determining the shelf-life and recommended storage conditions for the API and the final drug product.
Forced Degradation Studies (Stress Testing)
Forced degradation studies, or stress testing, are designed to intentionally degrade the API under more severe conditions than those used for accelerated stability testing.[4][10] The primary objectives of these studies are to:
-
Identify potential degradation products.
-
Elucidate degradation pathways.
-
Establish the intrinsic stability of the molecule.
-
Develop and validate stability-indicating analytical methods.[10][11]
-
Stress Conditions: Expose solutions or solid samples of this compound to a variety of stress conditions, including:
-
Acidic Hydrolysis: e.g., 0.1 N HCl at elevated temperature.
-
Basic Hydrolysis: e.g., 0.1 N NaOH at room temperature and elevated temperature.
-
Oxidative Degradation: e.g., 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 60°C, 80°C).
-
Photodegradation: Expose the drug substance to light according to ICH Q1B guidelines.[12]
-
-
Sample Analysis: At specified time points, analyze the stressed samples using a stability-indicating HPLC method. This method must be capable of separating the intact API from all significant degradation products.
-
Identification of Degradants: Characterize the structure of any significant degradation products using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
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A Technical Guide to the Biological Activities of Benzoylthiophene Compounds
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The benzoylthiophene scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse range of biologically active compounds. This technical guide provides an in-depth analysis of the significant therapeutic potential of benzoylthiophene derivatives, with a primary focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. We will explore the core mechanisms of action, delve into critical structure-activity relationships (SAR), and present detailed experimental protocols for screening and validation. This document is designed to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to advance the exploration of this promising class of compounds.
The Benzoylthiophene Scaffold: A Cornerstone in Medicinal Chemistry
The benzoylthiophene core consists of a benzene ring fused to a thiophene ring, with a benzoyl group substitution. This bicyclic heteroaromatic system offers a unique combination of structural rigidity and electronic properties, making it an ideal framework for designing molecules that can interact with a variety of biological targets, including enzymes and receptors[1][2]. Its structural versatility allows for extensive modification at multiple positions, enabling chemists to fine-tune pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic effects[1][2].
Key Biological Activities and Mechanisms of Action
Research has unveiled a broad spectrum of pharmacological activities for benzoylthiophene derivatives[1][2]. This guide will focus on the most extensively studied and therapeutically relevant areas.
Anticancer Activity: Disrupting the Cellular Engine
One of the most significant applications of benzoylthiophene compounds is in oncology, where they primarily function as potent disruptors of microtubule dynamics[3][4].
2.1.1 Mechanism of Action: Tubulin Polymerization Inhibition
Microtubules are dynamic polymers essential for cell division, intracellular transport, and maintenance of cell structure. They are formed by the polymerization of α- and β-tubulin heterodimers[3][5]. Many benzoylthiophene derivatives exert their cytotoxic effects by binding to the colchicine-binding site on β-tubulin[3][4]. This interaction inhibits tubulin polymerization, disrupting the formation of the mitotic spindle. The consequence is a halt in the cell cycle at the G2/M phase, which ultimately triggers apoptosis (programmed cell death) in rapidly dividing cancer cells[3][5][6].
A notable advantage of some novel benzoylthiophene compounds, such as PST-3, is their potential for reduced neurotoxicity compared to other tubulin inhibitors like colchicine or vinca alkaloids[3]. This is a critical consideration, as neurotoxicity is a major dose-limiting side effect of many microtubule-targeting agents[3]. The reduced neurotoxicity of PST-3 has been attributed to its inability to cross the blood-brain barrier, potentially because it is a substrate for the P-glycoprotein (P-gp) efflux pump[3][5].
2.1.2 Structure-Activity Relationship (SAR) Insights
The anticancer potency of these compounds is highly dependent on their substitution patterns. For instance, in the 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene series, the trimethoxybenzoyl moiety is considered essential for bioactivity, mimicking the trimethoxyphenyl group found in potent natural antitubulin agents like colchicine and podophyllotoxin[4][6]. Modifications to other parts of the benzoylthiophene core can further enhance activity and selectivity.
2.1.3 Quantitative Data: In Vitro Cytotoxicity
The efficacy of these compounds is often measured by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.
| Compound Class/Name | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| PST-3 | BT549 | Breast Cancer | 15.42 | [7] |
| MDA-MB-468 | Breast Cancer | 16.33 | [7] | |
| Hs578T | Breast Cancer | 23.36 | [7] | |
| RKO | Colon Cancer | 29.34 | [7] | |
| 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene Derivative (4e) | HeLa | Cervical Cancer | 0.018 | [7] |
| A549 | Lung Cancer | 0.025 | [7] | |
| HL-60 | Leukemia | 0.015 | [7] | |
| K562 | Myelogenous Leukemia | 0.020 | [7] | |
| Benzothiophene Acrylonitrile (Analog 5) | Various | 60-cell line panel | 0.010 - 0.091 | [6] |
2.1.4 Visualizing the Anticancer Mechanism
The diagram below illustrates the pathway from tubulin inhibition to apoptosis induced by benzoylthiophene compounds.
Caption: Pathway of benzoylthiophene-induced cytotoxicity.
Antimicrobial Activity: A New Front Against Resistance
The rise of multidrug-resistant (MDR) pathogens necessitates the development of novel antibiotics[8][9]. Benzoylthiophene derivatives have emerged as promising candidates, particularly against challenging bacteria like methicillin-resistant Staphylococcus aureus (MRSA) and various Gram-negative species[8][10].
2.2.1 Mechanism of Action
While the exact mechanisms can vary, some thiophene derivatives have been shown to exert bactericidal effects by increasing the permeability of the bacterial cell membrane[11][12]. This disruption of the cell's physical barrier leads to leakage of essential intracellular components and ultimately, cell death. Molecular docking studies have also suggested that these compounds may bind to and inhibit the function of outer membrane proteins (OMPs) in Gram-negative bacteria, which are crucial for nutrient uptake and maintaining structural integrity[11][12].
2.2.2 Efficacy Against Resistant Strains
Several studies have highlighted the synthesis of benzoylthiophene acylhydrazones and other derivatives with significant activity against MDR strains[8][9]. For instance, (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide showed a minimal inhibitory concentration (MIC) of 4 µg/mL against both a reference S. aureus strain and clinically isolated methicillin- and daptomycin-resistant strains[8][9]. Another study identified a tetrahydrobenzothiophene derivative (compound 3b) with excellent activity against E. coli, P. aeruginosa, Salmonella, and S. aureus with MIC values as low as 0.54 µM[10].
| Compound | Target Organism | Resistance Profile | MIC | Reference |
| Compound II.b | S. aureus | Methicillin-Resistant (MRSA) | 4 µg/mL | [8][9] |
| Compound 3b | Salmonella | Not Specified | 0.54 µM | [10] |
| Compound 3b | P. aeruginosa | Not Specified | 1.00 µM | [10] |
| Compound 3b | E. coli | Not Specified | 1.11 µM | [10] |
| Thiophene Deriv. 4 | E. coli | Colistin-Resistant | 8-32 mg/L (MIC50) | [12] |
Anti-inflammatory and Neuroprotective Roles
Beyond their cytotoxic and antimicrobial effects, benzoylthiophene derivatives also exhibit potent anti-inflammatory and neuroprotective activities.
2.3.1 Anti-inflammatory Mechanism
Inflammation is a complex biological response mediated by enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which produce prostaglandins and leukotrienes, respectively[13]. Thiophene-based compounds, including the commercial drugs Tinoridine and Tiaprofenic acid, are known for their anti-inflammatory properties, often acting as COX/LOX inhibitors[13][14]. More recent research has shown that some tetrahydrobenzo[b]thiophene derivatives can activate the NRF2 pathway. NRF2 is a transcription factor that regulates the expression of antioxidant proteins. By activating NRF2, these compounds can suppress the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and mediators (e.g., COX-2, NF-κB), thereby exerting a powerful anti-inflammatory effect[15].
2.3.2 Neuroprotective Mechanism
Oxidative stress is a key contributor to the pathogenesis of neurodegenerative diseases. Certain benzothiophene derivatives have shown promise as neuroprotective agents. For example, the compound T-817MA was found to protect against MPTP-induced dopaminergic neurotoxicity, an animal model for Parkinson's disease, by inhibiting lipid peroxidation[16]. Other thiophene derivatives have been investigated as acetylcholinesterase inhibitors, a therapeutic strategy for Alzheimer's disease, with some compounds showing greater potency than the reference drug donepezil[17].
Key Experimental Workflows
Validating the biological activity of novel benzoylthiophene compounds requires robust and reproducible experimental protocols.
Protocol: In Vitro Tubulin Polymerization Assay
This assay directly measures the ability of a compound to inhibit the formation of microtubules from purified tubulin.
-
Causality: This experiment is critical to confirm that the observed anticancer activity is directly caused by interference with microtubule dynamics, rather than an off-target effect. A positive result strongly supports the proposed mechanism of action.
-
Self-Validation: The protocol includes positive controls (colchicine for inhibition, docetaxel for promotion) and a negative control (DMSO vehicle) to ensure the assay is performing correctly and to provide a benchmark for the test compound's potency.
Methodology:
-
Reagent Preparation: Reconstitute lyophilized, high-purity (>99%) porcine brain tubulin in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) to a final concentration of 2 mg/mL. Prepare a GTP stock solution (10 mM).
-
Compound Preparation: Prepare a serial dilution of the benzoylthiophene test compound (e.g., from 100 µM to 0.1 µM) in the general tubulin buffer. Prepare equivalent concentrations of colchicine and docetaxel as controls. Prepare a DMSO-only control.
-
Assay Setup: In a pre-warmed 96-well plate, add 5 µL of the test compound, control, or DMSO vehicle to designated wells.
-
Initiation of Polymerization: Add 50 µL of the tubulin solution to each well. Immediately add 1 µL of the GTP stock to each well to initiate polymerization.
-
Data Acquisition: Place the plate in a microplate reader pre-heated to 37°C. Measure the change in absorbance (light scattering) at 340 nm every minute for 60-90 minutes.
-
Analysis: Plot absorbance versus time. The rate of polymerization is determined from the slope of the linear phase. Calculate the percentage of inhibition relative to the DMSO control. Determine the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
Protocol: Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Causality: This is the gold-standard in vitro method to quantify the potency of a potential antibiotic. It directly links the compound's concentration to its ability to inhibit bacterial growth.
-
Self-Validation: The inclusion of a no-drug growth control (validates bacterial viability) and a no-bacteria sterility control (validates medium sterility) is essential. A reference antibiotic (e.g., ciprofloxacin, gentamicin) is used as a positive control to validate the assay's sensitivity.
Methodology:
-
Bacterial Culture: Inoculate a single colony of the target bacterium (e.g., S. aureus ATCC 25923) into a suitable broth medium (e.g., Mueller-Hinton Broth). Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (typically an optical density at 600 nm of 0.4-0.6).
-
Inoculum Preparation: Dilute the bacterial culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth medium, starting from a high concentration (e.g., 128 µg/mL) down to a low concentration (e.g., 0.25 µg/mL).
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the diluted compound.
-
Controls: Include wells with inoculum and no drug (growth control), wells with medium only (sterility control), and a serial dilution of a reference antibiotic.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Result Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by reading the absorbance at 600 nm.
Visualizing an Experimental Workflow
The following diagram outlines the key steps in a typical screening cascade for a novel benzoylthiophene-based anticancer agent.
Caption: Drug discovery workflow for benzoylthiophene compounds.
Summary and Future Outlook
Benzoylthiophene and its derivatives represent a highly versatile and pharmacologically significant class of compounds. Their demonstrated efficacy as anticancer agents via tubulin polymerization inhibition, as antimicrobial agents against resistant bacteria, and as modulators of inflammatory and neurodegenerative pathways underscores their vast therapeutic potential. The ability to chemically modify the core scaffold allows for the optimization of potency while mitigating off-target effects, such as the development of non-neurotoxic tubulin inhibitors[3].
Future research should focus on:
-
Expanding SAR studies to identify novel derivatives with enhanced selectivity for specific biological targets.
-
Investigating combination therapies , where benzoylthiophenes could be used to sensitize cancer cells to other chemotherapeutics or to overcome antibiotic resistance.
-
Developing advanced formulations , such as nanoparticle delivery systems, to improve bioavailability and tumor targeting[18].
The continued exploration of the benzoylthiophene scaffold holds significant promise for the discovery of next-generation therapeutics to address critical unmet needs in oncology, infectious diseases, and beyond.
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The Thiophene Moiety: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The thiophene ring, a five-membered sulfur-containing heterocycle, has firmly established itself as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including its role as a bioisostere of the benzene ring, grant it a versatile and crucial role in drug design. This guide provides a comprehensive exploration of thiophene derivatives, covering their fundamental properties, key synthetic methodologies, diverse therapeutic applications, and critical insights into their structure-activity relationships (SAR). By delving into the causality behind experimental choices and examining case studies of successful FDA-approved drugs, this document serves as a technical resource for professionals engaged in the art and science of drug discovery.
Introduction: Why is Thiophene Considered "Privileged"?
In the lexicon of medicinal chemistry, a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby serving as a foundation for the development of a wide array of therapeutic agents. Thiophene's ascent to this status is not accidental; it is a direct consequence of its distinct electronic and structural characteristics.
Discovered in 1882 by Viktor Meyer as an impurity in benzene, the structural similarity between the two rings is a cornerstone of thiophene's utility.[1][2] This similarity allows thiophene to act as a bioisostere for the phenyl group, a common substitution strategy in drug design to modulate a molecule's pharmacological profile.[1][3]
Key properties contributing to thiophene's privileged status include:
-
Bioisosterism with Benzene: The thiophene ring can mimic the phenyl ring, often leading to improved potency, selectivity, or pharmacokinetic properties.[1] The sulfur atom's lone pair of electrons participates in the aromatic system, creating an electron-rich character that facilitates interactions with biological targets.[4]
-
Physicochemical Modulation: Replacing a benzene ring with thiophene can alter a molecule's lipophilicity, polarity, and metabolic stability. The sulfur atom can act as a hydrogen bond acceptor, which can enhance drug-receptor interactions and improve solubility.[3][4]
-
Synthetic Versatility: The thiophene ring offers synthetically accessible positions for modification, allowing chemists to fine-tune the properties of a drug candidate.[4] A multitude of synthetic methods exist for its construction and functionalization.[5][6]
The prevalence of this scaffold is underscored by its presence in numerous FDA-approved drugs across diverse therapeutic areas, including anti-inflammatory, anticancer, cardiovascular, and neurological agents.[4][7][8] Analysis has ranked the thiophene moiety 4th among sulfur-containing heterocycles in recent US FDA drug approvals.[4][7]
Foundational Synthetic Methodologies
The construction and functionalization of the thiophene ring are critical skills for medicinal chemists. While numerous methods exist, certain reactions have become foundational due to their reliability and versatility.
Ring Construction: The Gewald Aminothiophene Synthesis
The Gewald reaction is a powerful, one-pot, multi-component condensation for synthesizing 2-aminothiophenes.[9][10] This reaction is prized for its operational simplicity and the high degree of substitution achievable on the final product.
The reaction proceeds by condensing a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.[10][11] The mechanism is understood to begin with a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization to form the thiophene ring.[10][12][13][14]
Experimental Protocol: Gewald Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate [11]
-
Reagents & Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, combine cyclohexanone (0.1 mol, 9.8 g), ethyl cyanoacetate (0.1 mol, 11.3 g), and ethanol (60 mL).
-
Addition of Sulfur: Add elemental sulfur (0.1 mol, 3.2 g) to the mixture.
-
Base Addition: While stirring vigorously, add diethylamine (0.2 mol, 14.6 g) dropwise over a period of 30 minutes. An exothermic reaction will occur, and the temperature should be maintained below 40°C.
-
Reaction: After the addition is complete, continue stirring the mixture at room temperature for 2 hours.
-
Workup: Cool the reaction mixture in an ice bath. The precipitated product is collected by filtration, washed with cold ethanol (2 x 20 mL), and dried.
-
Purification: Recrystallize the crude product from ethanol to yield the pure 2-aminothiophene derivative.
Ring Functionalization: Palladium-Catalyzed Cross-Coupling
For modifying a pre-existing thiophene core, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable tools.[15][16] These reactions enable the formation of carbon-carbon bonds, allowing for the introduction of a vast range of aryl, heteroaryl, or alkyl substituents.
The Suzuki coupling involves the reaction of a thiophene-halide (typically bromo- or iodo-thiophene) with a boronic acid or boronic ester in the presence of a palladium catalyst and a base.[16] The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and functional group tolerance.[16][17]
Experimental Protocol: Suzuki Coupling of 2-Bromothiophene with Phenylboronic Acid [16][18]
-
Reagents & Setup: To a flame-dried Schlenk flask, add 2-bromothiophene (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent mixture, such as toluene/ethanol/water (4:1:1, 5 mL).
-
Reaction: Heat the reaction mixture to 80-90°C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, add water (10 mL) and extract the mixture with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 2-phenylthiophene.
The following diagram illustrates the general workflow for functionalizing a thiophene core using a Suzuki coupling reaction.
Caption: General workflow for Suzuki cross-coupling.
Structure-Activity Relationships (SAR) and Therapeutic Applications
Thiophene derivatives have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antipsychotic effects.[19][20][21][22] The specific activity is highly dependent on the substitution pattern on the thiophene ring.
Thiophene as a Bioisostere
The strategic replacement of a phenyl ring with a thiophene ring is a cornerstone of SAR studies. This substitution can lead to significant changes in biological activity by altering the molecule's interaction with its target. For example, in the development of GluN2B selective NMDA receptor antagonists, replacing a benzene ring with a thiophene ring was well-tolerated and, in some cases, led to increased affinity.[23][24]
The diagram below illustrates this common bioisosteric replacement strategy.
Caption: Bioisosteric replacement of benzene with thiophene.
Anti-inflammatory Agents
Many thiophene-containing compounds exhibit potent anti-inflammatory activity, often by inhibiting key enzymes in the inflammatory cascade like cyclooxygenase (COX) and lipoxygenase (LOX).[25][26] Marketed non-steroidal anti-inflammatory drugs (NSAIDs) such as Tiaprofenic acid and Tenoxicam feature a thiophene core.[4][25] SAR studies on thiophene-based anti-inflammatory agents often reveal that the nature and position of substituents are critical for selective COX-2 inhibition, a desirable trait for reducing gastrointestinal side effects.[26]
Anticancer Agents
The thiophene scaffold is present in several anticancer drugs, where it can interact with a variety of targets, including protein kinases and tubulin.[19][27] The drug Raltitrexed, a thymidylate synthase inhibitor used in chemotherapy, contains a thiophene ring.[4][27] Research has shown that fusing the thiophene ring with other heterocyclic systems can lead to potent compounds that inhibit cancer-related signaling pathways.[20]
The following table summarizes the biological activity of selected thiophene derivatives, illustrating the impact of different substitution patterns.
| Thiophene Derivative Core | Substituents | Therapeutic Area | Mechanism of Action (Target) | Reference |
| Thieno[3,2-d]pyrimidine | Varied aryl and amino groups | Anticancer | EGFR Kinase Inhibition | [27] |
| 2,5-Disubstituted Thiophene | Carboxamide, Chalcone | Antimicrobial | Broad-spectrum activity | [28] |
| Tetrahydro[b]benzothiophene | Phenyl, Pyrazole hybrids | Anti-inflammatory | Selective COX-2 Inhibition | [26] |
| 2-Aminothiophene | Varied alkyl and ester groups | Diverse | Building block for various agents | [13][29] |
Metabolic Considerations: The Double-Edged Sword
While the thiophene ring offers many advantages, it is also considered a "structural alert" due to its potential for metabolic bioactivation.[30][31] Metabolism, primarily mediated by cytochrome P450 (CYP450) enzymes, can lead to the formation of reactive metabolites like thiophene S-oxides and thiophene epoxides.[30][32] These electrophilic species can covalently bind to cellular macromolecules, potentially leading to drug-induced toxicity, such as the hepatotoxicity observed with the withdrawn drug tienilic acid.[30][31]
However, the presence of a thiophene ring does not automatically confer toxicity. Several factors influence this outcome:
-
Alternative Metabolic Pathways: Many successful drugs, like Olanzapine, are extensively metabolized at other sites on the molecule, avoiding significant oxidation of the thiophene ring.[33]
-
Detoxification Systems: The body has effective detoxification mechanisms that can neutralize reactive metabolites before they cause harm.[30]
-
Molecular Context: The overall structure of the drug dictates which metabolic pathways are favored. Strategic placement of substituents can sterically hinder or electronically disfavor oxidation at the thiophene ring.[31]
Therefore, a critical aspect of designing thiophene-based drugs is to conduct a thorough evaluation of their metabolic fate early in the discovery process, balancing the benefits of the scaffold against the potential risks of bioactivation.
Case Study: Rivaroxaban (Xarelto) - A Thiophene-Based Anticoagulant
Rivaroxaban is a blockbuster anticoagulant drug that contains a central oxazolidinone core linked to a chlorothiophene amide moiety. It is a direct, selective inhibitor of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade.
Mechanism of Action: In the coagulation cascade, Factor Xa is responsible for converting prothrombin (Factor II) into thrombin (Factor IIa). Thrombin then converts fibrinogen to fibrin, which forms the mesh of a blood clot. By binding directly to the active site of FXa, Rivaroxaban inhibits this conversion, thereby preventing thrombus formation. The chlorothiophene group plays a crucial role by sitting in the S4 pocket of the FXa active site, contributing significantly to the binding affinity and selectivity of the molecule.
The diagram below illustrates the inhibitory action of Rivaroxaban on the coagulation cascade.
Caption: Rivaroxaban's inhibition of Factor Xa.
Conclusion and Future Perspectives
The thiophene scaffold continues to be a cornerstone of medicinal chemistry, offering a unique combination of physicochemical properties and synthetic tractability.[7][19] Its role as a versatile bioisostere for the phenyl ring allows for the nuanced optimization of lead compounds, leading to drugs with improved efficacy and safety profiles. The success of numerous thiophene-containing drugs across a wide spectrum of diseases is a testament to its privileged status.[1][4]
Future research will likely focus on developing more sophisticated synthetic methods for the precise, regioselective functionalization of the thiophene ring.[6][34] Furthermore, a deeper understanding of the factors that govern the metabolic fate of thiophene derivatives will be crucial for designing safer medicines that harness the full potential of this remarkable heterocycle while minimizing the risks associated with metabolic bioactivation. The continued exploration of thiophene chemistry promises to yield new and improved therapeutic agents, solidifying its enduring legacy in the science of drug discovery.[7]
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Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. Available at: [Link]
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Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Journal of Organic Chemistry. Available at: [Link]
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Gomha, S. M., et al. (2015). Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. Molecules, 20(1), 1356-1376. Available at: [Link]
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Sotriffer, C., et al. (2017). Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[3]annulene-scaffold. MedChemComm, 8(3), 655-666. Available at: [Link]
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Sotriffer, C., et al. (2017). Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[3]annulene-scaffold. National Institutes of Health (NIH). Available at: [Link]
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Gramec, D., et al. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 27(8), 1326-1339. Available at: [Link]
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Topic: The Strategic Role of the Acetoxy Group in Benzoylthiophene Bioactivity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The benzoylthiophene scaffold is a privileged structure in medicinal chemistry, forming the foundation of numerous therapeutic agents. The strategic introduction of functional groups is a key tactic in optimizing the pharmacological profile of these molecules. Among these, the acetoxy group (-OCOCH₃) serves as a particularly versatile and powerful modulator of bioactivity. This technical guide provides a comprehensive analysis of the multifaceted roles of the acetoxy group, exploring its influence on structure-activity relationships (SAR), its critical function as a prodrug moiety to enhance pharmacokinetic properties, and its impact on target engagement. We will dissect the mechanistic underpinnings of these functions and provide detailed, field-proven experimental protocols for their evaluation. This guide is designed to equip researchers with the necessary knowledge to rationally design and develop next-generation benzoylthiophene-based therapeutics.
The Benzoylthiophene Core: A Foundation for Therapeutic Innovation
Benzoylthiophenes, characterized by a phenylketone attached to a thiophene ring, are a cornerstone of modern drug discovery.[1][2] Their rigid, planar structure and rich electronic properties make them ideal for interacting with a diverse range of biological targets. Modifications to this core are pivotal for fine-tuning activity, and the acetoxy group is a frequently employed functionalization. Its influence is far from simple, extending beyond a mere steric or electronic contribution to encompass profound effects on the entire absorption, distribution, metabolism, and excretion (ADME) profile of a compound.
Key Roles of the Acetoxy Group:
-
Modulation of Target Affinity: Altering binding interactions through steric and electronic effects.
-
Pharmacokinetic Enhancement: Serving as a prodrug to improve solubility and bioavailability.[3]
-
Metabolic Stabilization: Protecting metabolically labile groups to prolong half-life.
Structure-Activity Relationships (SAR): The Acetoxy Group at the Target Interface
The introduction of an acetoxy group can dramatically alter a molecule's interaction with its biological target. This is a cornerstone of SAR studies, where chemists systematically probe the effects of functional group modifications.
Steric and Electronic Influence on Binding
The acetoxy group's impact on binding affinity is context-dependent and dictated by the topology of the target's binding pocket.
-
Steric Effects: The bulk of the acetoxy group can either provide beneficial van der Waals interactions or create detrimental steric clashes. In some cases, it can orient the molecule into a more favorable binding pose.
-
Electronic Properties: The ester functionality introduces a polar, hydrogen-bond accepting group that can form crucial interactions with amino acid residues in the active site.
-
Bioisosterism: In drug design, the acetoxy group can be considered a bioisostere for other functional groups like hydroxyls or amides.[4][5] Bioisosteric replacement is a powerful strategy for optimizing physicochemical and pharmacological properties.[4][6] For example, replacing a hydroxyl group with an acetoxy group can modulate cell permeability and oral bioavailability.[4]
Case Study: Raloxifene Analogs
Raloxifene, a selective estrogen receptor modulator (SERM) built on a 2-arylbenzothiophene core, provides an excellent example.[7][8] Numerous analogs have been synthesized to probe the SAR of this class of compounds.[8][9] Studies have shown that modifications to the hydroxyl groups, including acetylation, significantly impact estrogen receptor (ER) binding affinity and the agonist/antagonist profile.[8] For instance, the 6-hydroxy group of raloxifene is crucial for receptor binding.[8] Replacing it with an acetoxy group would likely alter this interaction, providing valuable SAR data and potentially creating a prodrug (discussed later). Some raloxifene analogs are also being investigated for their activity on other targets, such as the aryl hydrocarbon receptor (AhR), where specific functional groups are essential for inducing apoptosis in cancer cells.[10][11]
Experimental Workflow: Kinase Inhibition Assay
To quantify the effect of an acetoxy group on a benzoylthiophene designed as a kinase inhibitor, a cell-free kinase assay is a standard method.[12]
Caption: Workflow for assessing the inhibitory potency of acetoxy-benzoylthiophenes on a target kinase.
Objective: To determine the IC₅₀ value of an acetoxy-benzoylthiophene inhibitor against a target kinase.
Materials:
-
Recombinant kinase and its specific substrate.
-
ATP (Adenosine triphosphate).
-
Test compounds (acetoxy-derivative and parent compound) in DMSO.
-
Kinase reaction buffer.
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega).
-
White, opaque 384-well assay plates.
-
Luminometer.
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in the assay plate. Include controls for 100% activity (DMSO vehicle) and 0% activity (no enzyme).
-
Kinase Reaction:
-
Prepare a master mix containing the kinase enzyme and its substrate in the reaction buffer.
-
Add the kinase/substrate mix to the wells containing the compounds.
-
Prepare an ATP solution and add it to all wells to initiate the kinase reaction.
-
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Signal Generation:
-
Add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a plate reader. The light output is directly proportional to the amount of ADP produced and thus, the kinase activity.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Data Presentation:
| Compound | Target Kinase IC₅₀ (nM) |
| Hydroxy-Benzoylthiophene (Parent) | 15 |
| Acetoxy-Benzoylthiophene (Derivative) | 135 |
Interpretation: In this example, the addition of the acetoxy group decreases the inhibitory potency by ~10-fold.[12] This indicates that the free hydroxyl group is likely a key interacting moiety for potent inhibition, and the acetoxy derivative is a less effective inhibitor but may function as a prodrug.[12]
The Acetoxy Group as a Prodrug Moiety: Unlocking Therapeutic Potential
One of the most powerful applications of the acetoxy group is in prodrug design.[3][13] A prodrug is an inactive or less active molecule that is metabolically converted in vivo to the active parent drug.[14][15] This strategy is frequently used to overcome poor physicochemical or pharmacokinetic properties.[3][16]
Mechanism of Action: Esterase-Mediated Cleavage
The ester bond of the acetoxy group is susceptible to hydrolysis by a wide range of endogenous esterase enzymes found in the plasma, liver, and other tissues.[17][18] This enzymatic action efficiently cleaves the acetoxy group to release the active parent compound, often a corresponding phenol or alcohol.[19]
Caption: The activation pathway of an acetoxy-benzoylthiophene prodrug after oral administration.
Key Advantages of the Acetoxy Prodrug Strategy
-
Improved Oral Bioavailability: Masking a polar hydroxyl group with a more lipophilic acetoxy group can significantly enhance membrane permeability and absorption from the gastrointestinal tract.[3]
-
Increased Aqueous Solubility: While often used to increase lipophilicity, certain N-acyloxymethyl prodrugs can disrupt intermolecular hydrogen bonding in a crystal lattice, leading to improved water solubility.[13]
-
Enhanced Stability: The acetoxy group can protect a chemically labile functional group from degradation until it reaches the systemic circulation.
-
Reduced Side Effects: By delaying the release of the active drug, prodrugs can sometimes minimize local toxicity, such as gastrointestinal irritation.[20]
Experimental Workflow: In Vitro Prodrug Conversion
It is crucial to confirm that the prodrug is stable enough to be absorbed but converts efficiently to the active drug in a biological matrix.[12][21]
Objective: To measure the rate of conversion of an acetoxy-prodrug to its active parent drug in human plasma.
Materials:
-
Frozen human plasma, thawed at 37°C.
-
Test compounds (prodrug and parent drug for analytical standards).
-
Phosphate buffer (pH 7.4).
-
Acetonitrile (containing an internal standard) for protein precipitation.
-
LC-MS/MS system for bioanalysis.
Procedure:
-
Preparation: Pre-warm the human plasma and a stock solution of the acetoxy-prodrug at 37°C.
-
Reaction Initiation: Spike the prodrug into the plasma at a final concentration of ~1 µM. Mix thoroughly.
-
Time-Course Sampling: At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma-drug mixture.
-
Reaction Quenching: Immediately add the aliquot to a tube containing 3-4 volumes of ice-cold acetonitrile with an internal standard to precipitate the plasma proteins and stop the enzymatic reaction.
-
Sample Preparation: Vortex the samples vigorously and centrifuge at high speed to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS. Quantify the concentrations of both the remaining prodrug and the newly formed parent drug by comparing to a standard curve.
-
Data Analysis: Plot the percentage of remaining prodrug against time. Calculate the half-life (t₁/₂) of the prodrug in plasma from the slope of the initial linear phase of the disappearance curve.
Data Presentation:
| Compound | Half-life (t₁/₂) in Human Plasma (min) |
| Prodrug 5a | < 120 |
| Prodrug 5b | > 120 (Stable) |
(Data adapted from a study on BTK inhibitor prodrugs for illustrative purposes)[12]
Interpretation: A prodrug with a measurable half-life (like Prodrug 5a) demonstrates successful conversion to the parent compound in plasma.[12] A very stable compound (like Prodrug 5b) would not be a suitable plasma-activated prodrug and might require liver metabolism for activation.[12]
Conclusion and Future Perspectives
The acetoxy group is a strategically vital tool in the development of benzoylthiophene-based drugs. Its role is twofold: as a modulator of direct target interactions, providing crucial SAR insights, and as a highly effective prodrug moiety for overcoming pharmacokinetic challenges. A thorough understanding of these dual functions, validated by robust in vitro assays as described herein, is essential for the rational design of optimized drug candidates.
Future work will likely focus on more sophisticated prodrug designs, such as enzyme-specific linkers that target drug release to particular tissues or disease sites, further enhancing the therapeutic index of this versatile chemical scaffold. The continued exploration of bioisosteric replacements for the acetoxy group will also open new avenues for fine-tuning drug properties and generating novel intellectual property.
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- Votruba, I., V, J., & Slusher, B. S. (2017). Discovery of a para-Acetoxy-benzyl Ester Prodrug of a Hydroxamate-Based Glutamate Carboxypeptidase II Inhibitor as Oral Therapy for Neuropathic Pain. Journal of medicinal chemistry, 60(18), 7793-7804.
- Ornstein, P. L., Arnold, M. B., & Deeter, J. B. (1999). Structure-activity relationships of a series of benzothiophene-derived NPY Y1 antagonists: optimization of the C-2 side chain. Bioorganic & medicinal chemistry letters, 9(3), 475-480.
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The Thiophene Core in Modern Drug Discovery: A Technical Guide for Medicinal Chemists
This guide provides an in-depth exploration of the thiophene nucleus, a cornerstone scaffold in medicinal chemistry. We will dissect its fundamental properties, survey its vast pharmacological applications, detail key synthetic methodologies, and critically evaluate its metabolic fate. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and design strategies.
Chapter 1: The Fundamental Chemistry and Strategic Value of the Thiophene Ring
The journey of many successful drugs begins with the selection of a robust chemical scaffold. Among the heterocyclic compounds that have proven their merit time and again, thiophene holds a privileged position.[1][2] This five-membered, sulfur-containing aromatic ring is not merely a structural component but an active contributor to a molecule's pharmacological profile.
Physicochemical Properties: More Than a Simple Ring
Thiophene is a planar, aromatic heterocycle with the molecular formula C₄H₄S.[3] Its aromaticity, arising from the delocalization of six π-electrons (four from the carbon atoms and two from the sulfur atom's lone pair), is a key determinant of its chemical behavior, making it resemble benzene in many of its reactions.[3][4] However, the presence of the sulfur heteroatom introduces crucial differences. Sulfur is less electronegative than the sp²-hybridized carbons, leading to an electron-rich character that enhances its ability to interact with diverse biological targets.[1] This electronic nature, combined with its relative stability and synthetic tractability, makes it an invaluable tool in the medicinal chemist's arsenal.[1][3]
The Benzene Analogy: Thiophene as a Classical Bioisostere
One of the most powerful strategies in drug design is bioisosteric replacement, where a functional group in a lead compound is swapped for another with similar physicochemical properties to optimize potency, selectivity, or pharmacokinetic parameters.[5] The thiophene ring is a classic bioisostere of the benzene ring.[6][7] This equivalence was recognized early on, noting the remarkable similarity in their physical properties, such as boiling points (Thiophene: 84°C; Benzene: 80.1°C).[3][8]
The strategic substitution of a benzene ring with thiophene can profoundly impact a drug candidate's profile. The sulfur atom's lone pair of electrons can act as a hydrogen bond acceptor, a feature absent in the benzene ring, potentially introducing new, favorable interactions with a biological target.[1] This substitution often modulates lipophilicity and metabolic stability, providing a tactical lever to fine-tune a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1][5]
| Property | Benzene Analog | Thiophene Analog | Rationale and Implication in Drug Design |
| Aromaticity | High | High | Both rings provide a stable, planar scaffold for appending substituents in a defined spatial orientation. |
| Size | Similar | Similar | The substitution of -CH=CH- with -S- results in minimal steric perturbation, often allowing the molecule to retain its binding mode at the target receptor.[6] |
| Lipophilicity (LogP) | Varies (Generally Higher) | Varies (Generally Lower or Similar) | The sulfur atom can increase polarity, potentially improving aqueous solubility and altering membrane permeability.[5] |
| Electronic Nature | Electron-rich π system | More electron-rich π system | The sulfur heteroatom enhances the ring's electron density, influencing its reactivity and potential for π-π stacking or cation-π interactions.[1] |
| Metabolism | Prone to CYP450-mediated oxidation (epoxidation) | Prone to CYP450-mediated oxidation (epoxidation and S-oxidation) | The thiophene ring introduces a "soft spot" for metabolism at the sulfur atom, which can be either a liability (bioactivation) or an advantage (controlled clearance).[9] |
| Hydrogen Bonding | None (π-system can be an H-bond acceptor) | Sulfur lone pairs can act as H-bond acceptors | This provides an opportunity to form additional, specific interactions with the biological target, potentially increasing affinity and selectivity.[1] |
Chapter 2: Thiophene as a Cornerstone of Medicinal Chemistry
The theoretical advantages of the thiophene core are validated by its presence in a multitude of approved drugs across a wide spectrum of therapeutic areas.[1][10] Its versatility has allowed for the development of agents targeting enzymes, receptors, and ion channels with high efficacy and specificity.
A Survey of Thiophene-Containing Drugs
An analysis of FDA-approved drugs reveals that the thiophene moiety is a recurring motif in successful therapeutics.[1][10] This underscores its status as a "privileged" scaffold, a structural framework that is capable of providing ligands for more than one biological target.[1]
| Drug Name | Structure | Therapeutic Class | Mechanism of Action |
| Clopidogrel | (Image of Clopidogrel structure) | Antiplatelet | Irreversible inhibitor of the P2Y₁₂ ADP receptor.[1] |
| Olanzapine | (Image of Olanzapine structure) | Antipsychotic | Atypical antipsychotic with antagonist activity at dopamine and serotonin receptors.[1] |
| Raltitrexed | (Image of Raltitrexed structure) | Anticancer | A quinazoline folate analogue that inhibits thymidylate synthase.[11][12] |
| Dorzolamide | (Image of Dorzolamide structure) | Anti-glaucoma | A carbonic anhydrase inhibitor that reduces intraocular pressure.[2] |
| Tiotropium | (Image of Tiotropium structure) | COPD/Asthma | Long-acting muscarinic antagonist that produces bronchodilation.[2] |
| Duloxetine | (Image of Duloxetine structure) | Antidepressant | Serotonin-norepinephrine reuptake inhibitor (SNRI).[13] |
Broad-Spectrum Pharmacological Activity
Thiophene derivatives have demonstrated a remarkable range of biological activities, making them a focal point of research in numerous disease areas.[2][4]
-
Anticancer: Thiophene analogs have been developed as inhibitors of various cancer-specific targets, including protein kinases, topoisomerases, and tubulin.[11][14][15] They can induce apoptosis and inhibit signaling pathways crucial for cancer progression.[14][16]
-
Antimicrobial: The scaffold is present in agents with antibacterial and antifungal properties.[4][17] Recent research has focused on developing thiophene derivatives active against drug-resistant pathogens.[18][19]
-
Anti-inflammatory: Several non-steroidal anti-inflammatory drugs (NSAIDs) incorporate a thiophene ring, acting as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[1][20]
-
Central Nervous System (CNS) Disorders: Thiophene-based drugs are used to treat a variety of CNS conditions, including psychosis, depression, and epilepsy.[1][21]
Chapter 3: Synthetic Strategies for Thiophene Scaffolds
The widespread use of the thiophene core is partly due to the existence of robust and versatile synthetic methodologies for its construction and derivatization. Understanding these reactions is critical for generating compound libraries for screening and lead optimization.
Overview of Classical Methodologies
Several named reactions form the bedrock of thiophene synthesis:
-
Paal-Knorr Thiophene Synthesis: This reaction involves the cyclization of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent.[1][3]
-
Gewald Aminothiophene Synthesis: A highly versatile and widely used multicomponent reaction that condenses a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to yield a polysubstituted 2-aminothiophene.[1][22] These products are exceptionally useful as they provide a reactive handle (the amino group) for further functionalization.
-
Volhard–Erdmann Cyclization: This method involves the reaction of succinic acid or its derivatives with phosphorus sulfides.[1]
Experimental Protocol: The Gewald Reaction
The Gewald reaction is a workhorse in medicinal chemistry for accessing the 2-aminothiophene scaffold. Its utility stems from its operational simplicity and the diversity of substituents that can be incorporated.
Objective: To synthesize an ethyl 2-amino-4-methyl-5-acetylthiophene-3-carboxylate derivative, a common intermediate for further elaboration.[22][23]
Materials:
-
Acetylacetone (1 equivalent)
-
Ethyl cyanoacetate (1 equivalent)
-
Elemental Sulfur (1 equivalent)
-
Diethylamine (catalytic amount, e.g., 0.1 equivalent)
-
Ethanol (solvent)
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetylacetone (1 eq.), ethyl cyanoacetate (1 eq.), and elemental sulfur (1 eq.) in ethanol.
-
Initiation: The choice of a basic catalyst is crucial for promoting the initial Knoevenagel condensation between the ketone and the active methylene compound. Diethylamine is a common choice. Add diethylamine (0.1 eq.) dropwise to the heterogeneous mixture at room temperature.[23]
-
Reaction Progression: Stir the reaction mixture at a moderately elevated temperature (e.g., 40–50°C) for 2-4 hours.[23] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The causality here is that gentle heating is sufficient to drive the cyclization and aromatization steps without promoting side reactions.
-
Workup and Isolation: Upon completion, allow the reaction mixture to cool to room temperature and then keep it overnight.[23] The product often precipitates from the solution.
-
Purification: Collect the solid product by filtration, wash with cold ethanol to remove unreacted starting materials, and dry. The crude product can be further purified by recrystallization from ethanol to yield the desired 2-aminothiophene.[23]
Visualization: Gewald Synthesis Workflow
Caption: Workflow of the Gewald multicomponent reaction.
Chapter 4: Principles of Thiophene-Based Drug Design
Effective drug design requires a deep understanding of the structure-activity relationship (SAR)—how changes in a molecule's structure affect its biological activity. For thiophene-based compounds, SAR studies guide the optimization of potency, selectivity, and ADME properties.
Structure-Activity Relationship (SAR) Insights
The substitution pattern on the thiophene ring is a critical determinant of biological activity.[11][14]
-
C2 and C5 Positions: These positions are often the most reactive and synthetically accessible. Substituents at C2 can project into key binding pockets. For instance, in many kinase inhibitors, a C2-linked group interacts with the hinge region of the ATP binding site.[24]
-
C3 and C4 Positions: Fusing a second ring across the C3 and C4 positions to create thienopyrimidines is a common strategy to mimic purine structures, leading to potent kinase inhibitors.[24]
-
Substituent Nature: The electronic and steric properties of the substituents are paramount. Electron-withdrawing groups can modulate the pKa of adjacent functionalities, while bulky groups can provide selectivity by preventing binding to off-targets with smaller pockets. The introduction of specific functional groups can also block sites of unwanted metabolism.[25]
Case Study: Thiophene in Kinase Inhibitor Design
Protein kinases are a major class of drug targets, particularly in oncology. The thiophene core is a frequent feature in kinase inhibitors.[15][26]
Design Rationale:
-
Scaffold Selection: The thieno[2,3-d]pyrimidine core is often chosen as a bioisostere of the natural purine ring of ATP.[24] This allows the scaffold to act as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region.
-
Vector Exploration: The core provides vectors for chemical exploration. A substituent at the C4 position can be directed towards the solvent-exposed region, allowing for the modulation of solubility and pharmacokinetic properties.
-
Selectivity Tuning: Groups appended at other positions (e.g., C5 or C6) can be used to achieve selectivity by exploiting differences in the amino acid residues of the ATP-binding pockets among different kinases.
Caption: Design logic for thienopyrimidine-based kinase inhibitors.
Chapter 5: Metabolic Fate and Toxicological Profile
While the thiophene ring offers numerous advantages, it is also a "structural alert" for potential toxicity.[9] A thorough understanding of its metabolic pathways is essential for designing safe and effective drugs.
The Double-Edged Sword: Bioactivation and Detoxification
The metabolism of thiophene-containing drugs is primarily mediated by Cytochrome P450 (CYP450) enzymes in the liver.[9][27] This process can lead to two competing outcomes: detoxification, which facilitates excretion, or bioactivation, which generates reactive metabolites that can cause cellular damage.[28]
Formation of Reactive Metabolites
The primary concern with thiophene metabolism is the oxidative bioactivation of the ring itself.[9][27]
-
Thiophene-S-oxidation: CYP450 can oxidize the sulfur atom to form a reactive thiophene-S-oxide.[29][30]
-
Thiophene Epoxidation: Alternatively, oxidation can occur at the C=C double bonds to form a thiophene epoxide.[29][30]
Both of these metabolites are highly electrophilic and can covalently bind to cellular macromolecules like proteins and DNA, leading to immunotoxicity or direct cellular damage.[9] The drug tienilic acid was a notable example, withdrawn from the market due to severe hepatotoxicity linked to the formation of such reactive metabolites.[4][9]
Visualization: Competing Metabolic Pathways
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Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 2-(4-Acetoxybenzoyl)thiophene via Friedel-Crafts Acylation
For: Researchers, scientists, and drug development professionals.
Introduction: Strategic Acylation of Thiophene for Pharmaceutical Scaffolds
Thiophene and its derivatives are cornerstone heterocyclic compounds in medicinal chemistry, valued for their diverse biological activities, which include antimicrobial, antiviral, and anti-inflammatory properties.[1] The introduction of an acyl group onto the thiophene ring via the Friedel-Crafts acylation is a fundamental and powerful transformation for creating key intermediates in drug discovery. This application note provides a comprehensive protocol for the synthesis of 2-(4-acetoxybenzoyl)thiophene, a versatile building block for more complex pharmaceutical agents.
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction that forms a carbon-carbon bond between an aromatic ring and an acyl group.[2] The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), which activates the acylating agent, in this case, 4-acetoxybenzoyl chloride.[3] Thiophene is a relatively reactive aromatic compound that undergoes Friedel-Crafts acylation preferentially at the 2-position due to the superior resonance stabilization of the cationic intermediate formed during the reaction.[4] The resulting product, 2-(4-acetoxybenzoyl)thiophene, contains a reactive ketone functional group and a protected phenol, offering multiple handles for further synthetic elaboration.
This document provides a detailed, step-by-step protocol for this synthesis, including insights into the causality of each experimental choice, safety considerations for the handling of reagents, and methods for purification and characterization of the final product.
Reaction Mechanism: Electrophilic Aromatic Substitution
The Friedel-Crafts acylation of thiophene with 4-acetoxybenzoyl chloride proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are:
-
Formation of the Acylium Ion: The Lewis acid catalyst, aluminum chloride (AlCl₃), coordinates to the carbonyl oxygen of 4-acetoxybenzoyl chloride, which then facilitates the departure of the chloride ion to form a resonance-stabilized acylium ion. This highly electrophilic species is the key reactant.
-
Nucleophilic Attack by Thiophene: The electron-rich thiophene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This attack preferentially occurs at the C2 position to form a resonance-stabilized carbocation intermediate (a sigma complex).
-
Restoration of Aromaticity: A weak base, such as the tetrachloroaluminate anion (AlCl₄⁻), abstracts a proton from the C2 position of the thiophene ring, restoring the aromaticity of the ring and yielding the final product, 2-(4-acetoxybenzoyl)thiophene, complexed with the Lewis acid.
-
Work-up: The final product is liberated from the aluminum chloride complex by quenching the reaction with an aqueous acid solution.
Caption: Mechanism of Friedel-Crafts Acylation.
Experimental Protocol
This protocol is adapted from standard Friedel-Crafts acylation procedures and may require optimization for scale and specific laboratory conditions.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Stoichiometry |
| Thiophene | C₄H₄S | 84.14 | 4.21 g (3.6 mL) | 50 | 1.0 |
| 4-Acetoxybenzoyl chloride | C₉H₇ClO₃ | 198.60 | 10.92 g | 55 | 1.1 |
| Aluminum Chloride (anhydrous) | AlCl₃ | 133.34 | 7.33 g | 55 | 1.1 |
| Dichloromethane (DCM, anhydrous) | CH₂Cl₂ | 84.93 | 100 mL | - | - |
| Hydrochloric Acid (conc.) | HCl | 36.46 | 20 mL | - | - |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | - |
| Deionized Water | H₂O | 18.02 | As needed | - | - |
| Crushed Ice | - | - | ~100 g | - | - |
Safety Precautions
-
Aluminum chloride is corrosive and reacts violently with water, releasing HCl gas. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5]
-
4-Acetoxybenzoyl chloride is a reactive acyl chloride and is corrosive and moisture-sensitive. Handle in a fume hood with appropriate PPE.[3]
-
Thiophene is flammable and has a strong odor. Handle in a well-ventilated fume hood.
-
Dichloromethane is a volatile and suspected carcinogen. All handling must be performed in a fume hood.
-
The reaction generates hydrogen chloride (HCl) gas , which is corrosive. Ensure the apparatus is properly vented or equipped with a gas trap.
Procedure
-
Reaction Setup:
-
Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to maintain anhydrous conditions.
-
Under a nitrogen or argon atmosphere, charge the flask with anhydrous aluminum chloride (7.33 g, 55 mmol).
-
Add anhydrous dichloromethane (50 mL) to the flask and cool the resulting suspension to 0 °C in an ice-water bath with stirring.
-
-
Addition of Acylating Agent:
-
In a separate dry flask, dissolve 4-acetoxybenzoyl chloride (10.92 g, 55 mmol) in anhydrous dichloromethane (25 mL).
-
Transfer this solution to the dropping funnel.
-
Add the 4-acetoxybenzoyl chloride solution dropwise to the stirred aluminum chloride suspension over 20-30 minutes, ensuring the internal temperature remains below 10 °C. The formation of the acylium ion complex is an exothermic process.
-
-
Addition of Thiophene:
-
Dissolve thiophene (4.21 g, 50 mmol) in anhydrous dichloromethane (25 mL).
-
After the complete addition of the acyl chloride, add the thiophene solution dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature at 0 °C. A color change is typically observed.
-
-
Reaction Progression:
-
After the addition of thiophene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by taking small aliquots from the reaction mixture, quenching them with water, and extracting with a small amount of ethyl acetate for spotting on a TLC plate.
-
-
Reaction Quench and Work-up:
-
Carefully and slowly pour the reaction mixture into a beaker containing crushed ice (~100 g) and concentrated hydrochloric acid (20 mL) with vigorous stirring. This step is highly exothermic and will release HCl gas. Perform this in a well-ventilated fume hood.
-
Transfer the quenched mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers and wash sequentially with deionized water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL, until effervescence ceases), and finally with brine (50 mL). The bicarbonate wash neutralizes any remaining acid.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product, a solid or a viscous oil, can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.
-
Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) may be employed to obtain the pure 2-(4-acetoxybenzoyl)thiophene.
-
Experimental Workflow Diagram
Caption: Synthesis Workflow Diagram.
Characterization
The structure and purity of the synthesized 2-(4-acetoxybenzoyl)thiophene can be confirmed by standard spectroscopic methods.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the thiophene ring protons (typically in the range of 7.0-8.0 ppm), the aromatic protons of the benzoyl group, and a singlet for the acetyl methyl group around 2.3 ppm.
-
¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbons (ketone and ester), the carbons of the thiophene and benzene rings, and the methyl carbon of the acetoxy group. For comparison, the carbonyl carbon of 2-acetylthiophene appears around 190.71 ppm.[6]
-
IR Spectroscopy: The infrared spectrum will show strong absorption bands for the two carbonyl groups (ketone and ester) typically in the region of 1650-1770 cm⁻¹.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (C₁₃H₁₀O₃S, MW = 246.28 g/mol ).
Conclusion
This application note details a robust and reliable protocol for the Friedel-Crafts acylation of thiophene to produce 2-(4-acetoxybenzoyl)thiophene. By carefully controlling the reaction conditions and adhering to the safety precautions outlined, researchers can efficiently synthesize this valuable intermediate for applications in pharmaceutical and materials science research. The provided framework for reaction execution, purification, and characterization serves as a comprehensive guide for scientists in the field.
References
-
NotEvans. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange. Retrieved from [Link]
-
PubChem. (n.d.). 4-Acetylbenzoyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2025). Straightforward Synthesis of 2-Acetyl-Substituted Benzo[b]thiophenes. Retrieved from [Link]
- Hartough, H. D. (1947). U.S. Patent No. 2,432,991. Washington, DC: U.S. Patent and Trademark Office.
- Hartough, H. D., & Kosak, A. I. (1949). U.S. Patent No. 2,492,629. Washington, DC: U.S. Patent and Trademark Office.
-
PubChem. (n.d.). 4-Ethoxybenzoyl Chloride. National Center for Biotechnology Information. Retrieved from [Link]
-
TSI Journals. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Physical Chemistry: An Indian Journal, 9(8), 267-272. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-acetothienone. Retrieved from [Link]
-
PharmaCompass. (n.d.). 2-acetoxy benzoyl chloride. Retrieved from [Link]
-
ResearchGate. (2025). Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2018). One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of carbohydrate analogues of the THF-acetogenin 4-Deoxyannomontacin and their cytotoxicity against human prostate cancer cell lines. Retrieved from [Link]
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Springer. (2015). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. Phytochemistry Reviews, 14(4), 625-658. Retrieved from [Link]
-
PubChem. (n.d.). 2-Acetylthiophene. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (2019). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Molbank, 2019(2), M1063. Retrieved from [Link]
-
The Royal Society of Chemistry. (2016). Synthesis, crystal structure and reactivity of η2–thiophyne Ni complexes. Dalton Transactions, 45(3), 1148-1155. Retrieved from [Link]
- Google Patents. (1995). U.S. Patent No. 5,403,939.
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The Paal-Knorr Thiophene Synthesis: A Detailed Protocol for Researchers
The Paal-Knorr synthesis, a classic reaction in organic chemistry, provides a robust and versatile method for the synthesis of substituted thiophenes from 1,4-dicarbonyl compounds.[1] First reported independently by German chemists Carl Paal and Ludwig Knorr in 1884 as a method for preparing furans, it has since been adapted for the synthesis of pyrroles and thiophenes.[1] This application note provides a detailed, step-by-step protocol for the Paal-Knorr thiophene synthesis, intended for researchers, scientists, and drug development professionals. We will delve into the reaction mechanism, experimental procedures, and critical considerations to ensure successful and safe execution.
The Significance of the Thiophene Moiety
The thiophene ring is a privileged scaffold in medicinal chemistry and materials science. Its presence in a molecule can significantly influence its physicochemical properties and biological activity. Thiophene derivatives have demonstrated a wide array of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties.
Understanding the Mechanism: A Tale of Two Pathways
The Paal-Knorr thiophene synthesis involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent.[2][3] The most commonly employed sulfurizing agents are phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent.[2][3] These reagents not only act as a sulfur source but also as potent dehydrating agents, driving the reaction towards the formation of the aromatic thiophene ring.[2][4]
An early hypothesis for the mechanism suggested the initial formation of a furan intermediate, which was then sulfurized to the corresponding thiophene. However, studies by Campaigne and Foye demonstrated that subjecting isolated furans to the reaction conditions gave inconsistent results compared to the direct reaction of 1,4-dicarbonyls with phosphorus pentasulfide.[1] This finding strongly indicated that the reaction proceeds through the direct sulfurization of the dicarbonyl compound.[1]
The currently accepted, though not fully elucidated, mechanism posits that one of the carbonyl groups of the 1,4-dicarbonyl compound is first converted into a thiocarbonyl group by the sulfurizing agent. This is followed by an intramolecular cyclization and subsequent dehydration to yield the stable aromatic thiophene ring. The occurrence of a bis-thioketone intermediate is considered possible but not essential for the reaction to proceed.[2]
Caption: Proposed mechanism of the Paal-Knorr thiophene synthesis.
Experimental Protocols: Conventional Heating and Microwave-Assisted Methods
Herein, we provide two detailed protocols for the synthesis of 2,5-dimethylthiophene from hexane-2,5-dione as a representative example.
Protocol 1: Conventional Heating Method with Phosphorus Pentasulfide
This traditional approach is reliable and widely used.
Materials:
-
Hexane-2,5-dione (1.14 g, 10 mmol)
-
Phosphorus Pentasulfide (P₄S₁₀) (2.22 g, 5 mmol)
-
Anhydrous Toluene (50 mL)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add hexane-2,5-dione (10 mmol) and anhydrous toluene (50 mL).
-
Addition of Sulfurizing Agent: Carefully add phosphorus pentasulfide (5 mmol) to the solution in portions. Caution: This reaction is exothermic and produces highly toxic hydrogen sulfide (H₂S) gas.[3] All operations must be performed in a well-ventilated fume hood.[5]
-
Reaction: Heat the mixture to reflux (approximately 110°C) with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture over 100 mL of crushed ice.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL) to neutralize any remaining acid, and finally with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation under reduced pressure or by flash column chromatography on silica gel using hexane as the eluent to obtain pure 2,5-dimethylthiophene.
Protocol 2: Microwave-Assisted Synthesis with Lawesson's Reagent
Microwave-assisted synthesis offers significant advantages, including reduced reaction times and often improved yields.[6]
Materials:
-
Hexane-2,5-dione (0.57 g, 5 mmol)
-
Lawesson's Reagent (1.21 g, 3 mmol)
-
Anhydrous Toluene (20 mL)
-
10 mL microwave reactor vial
-
Magnetic stir bar
-
Microwave synthesizer
Procedure:
-
Reaction Setup: In a 10 mL microwave reactor vial, combine hexane-2,5-dione (5 mmol), Lawesson's reagent (3 mmol), and a magnetic stir bar.
-
Solvent Addition: Add 20 mL of anhydrous toluene to the vial and securely cap it.
-
Microwave Irradiation: Place the vial in the microwave synthesizer and irradiate the mixture at 150°C for 10-20 minutes.
-
Workup and Purification: After the reaction is complete and the vial has cooled to room temperature, the workup and purification steps are identical to those described in the conventional heating protocol.
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- 6. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
Application Notes & Protocols: The Gewald Reaction for the Synthesis of Substituted 2-Aminothiophenes
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Strategic Value of the Gewald Reaction
The Gewald reaction is a cornerstone of modern medicinal chemistry, providing a robust and versatile one-pot method for synthesizing polysubstituted 2-aminothiophenes.[1][2] First reported by Karl Gewald in 1961, this multicomponent reaction combines a ketone or aldehyde, an α-activated nitrile, and elemental sulfur in the presence of a base to construct the thiophene core.[3][4][5] Its enduring appeal in drug discovery and development stems from its operational simplicity, the ready availability of starting materials, and the high structural diversity of the products.[6][7][8] The 2-aminothiophene scaffold is a privileged structure, appearing in a wide array of pharmacologically active agents, including kinase inhibitors, anti-inflammatory compounds, and antimicrobial agents.[6][9] This guide provides an in-depth exploration of the reaction's mechanism, a detailed and validated experimental protocol, and insights into its practical application and optimization.
Reaction Mechanism: A Stepwise Deconstruction
A thorough understanding of the reaction mechanism is critical for troubleshooting and adapting the protocol to new substrates. While debated for decades, recent computational and experimental studies have provided a clear picture of the reaction pathway.[1][10] The process is not a simple concerted reaction but a sequence of distinct chemical events.
The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound (ketone or aldehyde) and the activated nitrile (e.g., ethyl cyanoacetate or malononitrile).[1][10][11] The amine base (commonly morpholine or triethylamine) deprotonates the α-methylene group of the nitrile, creating a nucleophilic carbanion that attacks the carbonyl carbon. Subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate.[1][12]
Recent density functional theory (DFT) calculations have elucidated the subsequent steps.[2][10][13] The unsaturated intermediate is deprotonated by the base to form a new anionic species.[10][11] This anion then acts as the nucleophile, attacking and opening the eight-membered ring of elemental sulfur (S₈) to form a polysulfide intermediate.[10][11] This intermediate undergoes a series of complex equilibria and degradation steps.[2][13] The thermodynamic driving force of the entire sequence is the final, irreversible step: the intramolecular cyclization of a monosulfide intermediate, followed by tautomerization and aromatization to yield the stable 2-aminothiophene ring system.[2][13]
Experimental Protocol: A Validated Approach
This protocol provides a reliable general method for the Gewald synthesis. As a self-validating system, it includes checkpoints for monitoring reaction progress and robust purification procedures to ensure high product purity.
Materials and Equipment
-
Reagents:
-
Ketone or aldehyde (e.g., cyclohexanone, acetophenone)
-
Activated nitrile (e.g., ethyl cyanoacetate, malononitrile)
-
Elemental sulfur (finely powdered)
-
Base catalyst (e.g., morpholine or triethylamine)
-
Solvent (e.g., absolute ethanol, methanol, or DMF)[8]
-
Dichloromethane (DCM) or Ethyl Acetate (for extraction)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser and heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates and chamber
-
Glassware for column chromatography
-
Step-by-Step Methodology
The following workflow is a standard procedure that can be adapted based on substrate reactivity.
Caption: Standard experimental workflow for the Gewald reaction.
-
Reagent Setup: In a round-bottom flask equipped with a magnetic stir bar, combine the ketone/aldehyde (1.0 eq.), the activated nitrile (1.0 eq.), and the chosen solvent (e.g., ethanol, 3-5 mL per mmol of ketone). Stir at room temperature to dissolve.
-
Scientist's Insight: Ethanol is a preferred solvent due to its ability to dissolve the reactants and its suitable boiling point for the reaction temperature.[8] For less reactive substrates, DMF can be used, but purification may be more challenging.
-
-
Catalyst and Sulfur Addition: To the stirring solution, add the amine base (e.g., morpholine, 1.1 eq.) followed by finely powdered elemental sulfur (1.1 eq.).[8]
-
Scientist's Insight: Using finely powdered sulfur is crucial for better dispersion and reactivity.[8] An excess of base is used to ensure the Knoevenagel condensation proceeds efficiently.
-
-
Reaction Heating: Attach a reflux condenser and heat the mixture in a heating mantle to a gentle reflux (typically 60-80°C for ethanol).
-
Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC). A typical mobile phase is 20-30% ethyl acetate in hexanes. The reaction is complete when the starting material spots (ketone/aldehyde) are no longer visible, which usually takes 2-6 hours.
-
Work-up: Once complete, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing ice-water. The crude product may precipitate as a solid.
-
Extraction: If the product is not a solid or remains in solution, transfer the mixture to a separatory funnel and extract with an organic solvent like dichloromethane or ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 50 mL) to remove residual water and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude material is typically purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent like ethanol.
-
Analysis: The structure and purity of the final 2-aminothiophene product should be confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.
Scope, Limitations, and Optimization
The versatility of the Gewald reaction is one of its greatest strengths.[4][14] However, understanding its limitations is key to successful synthesis design.
Table 1: Substrate Scope and Typical Conditions
| Carbonyl Component | Activated Nitrile | Base | Solvent | Typical Yield (%) | Notes |
| Cyclohexanone | Ethyl Cyanoacetate | Morpholine | Ethanol | 85-95% | Highly reactive, often used as a model substrate.[12] |
| Acetophenone | Malononitrile | Triethylamine | DMF | 60-75% | Aryl ketones can be less reactive; DMF or higher temperatures may be needed.[15] |
| Acetone | Ethyl Cyanoacetate | Morpholine | Ethanol | 70-80% | Acyclic ketones are generally good substrates. |
| Benzaldehyde | Malononitrile | Piperidine | Methanol | 80-90% | Aldehydes are typically more reactive than ketones. |
| Sterically Hindered Ketones | Ethyl Cyanoacetate | Morpholine | Ethanol | < 25% | One-pot reactions are often low-yielding. A two-step procedure is recommended.[16] |
Troubleshooting Common Issues
-
Low or No Yield: This is often due to an incomplete initial Knoevenagel condensation.[16] Ensure the base is of good quality and consider using a stronger base or conditions that remove water (e.g., a Dean-Stark trap), although this complicates the one-pot setup. For sluggish ketones, a two-step approach—isolating the Knoevenagel adduct before reacting it with sulfur and base—can significantly improve yields.[4][16]
-
Formation of Dark/Tarry Byproducts: This suggests polymerization or complex polysulfide formation, often caused by excessive heat.[16] Carefully control the reaction temperature and ensure the purity of starting materials.
-
Microwave-Assisted Synthesis: For challenging substrates or to accelerate the reaction, microwave irradiation has proven highly effective, often reducing reaction times from hours to minutes and improving yields.[1][17]
Applications in Drug Development
The 2-aminothiophene core synthesized via the Gewald reaction is a versatile platform for building complex molecules.[7] The amino group at the C2 position serves as a synthetic handle for further functionalization, allowing for the creation of amides, ureas, and sulfonamides, which are common motifs in drug candidates. This has led to the development of numerous compounds with significant biological activity, making the Gewald reaction a frequently used tool in the synthesis of compound libraries for high-throughput screening.[6][17]
References
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Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Journal of Organic Chemistry. [Link]
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Wikipedia. (n.d.). Gewald reaction. [Link]
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Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ACS Publications. [Link]
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Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ChemRxiv. [Link]
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Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]
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Dömling, A. (2011). The Gewald multicomponent reaction. PubMed, NIH. [Link]
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Dömling, A. (2011). The Gewald multicomponent reaction. Semantic Scholar. [Link]
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Putz, M. V., & Putz, A. M. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]
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Putz, M. V., & Putz, A. M. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. [Link]
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Putz, M. V., & Putz, A. M. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkat USA. [Link]
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Various Authors. (n.d.). Gewald reaction and apply in drug synthesis. ResearchGate. [Link]
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Channagiri, L. S., & Reddy, V. K. R. (2015). A green chemistry approach to gewald reaction. Der Pharma Chemica. [Link]
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Organic Chemistry Portal. (n.d.). Gewald Reaction. [Link]
-
Putz, M. V., & Putz, A. M. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]
-
Reddy, G. J., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synlett. [Link]
-
Valay, A., et al. (2015). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. MDPI. [Link]
Sources
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Application Notes and Protocols for Suzuki-Miyaura Coupling in Thiophene Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1] Its application in the synthesis of thiophene-containing molecules is of particular significance to the pharmaceutical and materials science industries. Thiophene moieties are integral components of numerous agrochemicals and pharmaceuticals, including drugs like Gabitril (an antiepilepsy medication) and Canagliflozin (a treatment for type 2 diabetes).[2] This document serves as a comprehensive guide, offering detailed application notes and robust protocols for the successful execution of Suzuki-Miyaura coupling reactions to construct aryl-substituted thiophenes. We will delve into the mechanistic underpinnings of the reaction, explore the critical roles of catalysts, ligands, bases, and solvents, and provide step-by-step procedures to empower researchers in their synthetic endeavors.
Introduction: The Significance of Thiophene Scaffolds and the Power of Suzuki-Miyaura Coupling
Thiophene derivatives are a privileged class of heterocyclic compounds, widely recognized for their diverse biological activities, which include antitumor, analgesic, anti-inflammatory, and antibacterial properties.[2][3] The synthesis of functionalized thiophenes is, therefore, a critical task in drug discovery and development. The Suzuki-Miyaura reaction has emerged as a go-to method for creating C-C bonds in these contexts due to its high efficiency, broad functional group tolerance, and the use of readily available and environmentally benign organoboron reagents.[1][4] This palladium-catalyzed reaction facilitates the coupling of a thiophene derivative (typically a halothiophene) with an organoboron compound (often a boronic acid or its ester).[5][6]
The versatility of this reaction allows for the synthesis of a vast array of substituted thiophenes, which are crucial building blocks for creating complex molecules with desired pharmacological profiles.[7] Furthermore, the development of advanced catalyst systems and methodologies, such as microwave-assisted synthesis and reactions in aqueous media, has expanded the scope and sustainability of this powerful synthetic tool.[2][8]
Mechanistic Insights: The Catalytic Cycle
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing the Suzuki-Miyaura coupling. The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10]
Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the organic halide (e.g., a bromothiophene) to a palladium(0) complex. This step forms a palladium(II) intermediate.[9][10] The reactivity of the halide typically follows the trend I > Br > Cl.
-
Transmetalation: In this crucial step, the organic group from the organoboron reagent is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[11]
-
Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) complex, forming the desired C-C bond in the product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[5][9]
Key Reaction Components and Optimization Strategies
The success of a Suzuki-Miyaura coupling reaction is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent.
Palladium Catalysts
Palladium catalysts are central to the Suzuki-Miyaura reaction.[12] While various palladium sources can be used, palladium(0) complexes are the active catalytic species. Common precatalysts include:
-
Palladium(II) sources: Palladium(II) acetate (Pd(OAc)₂) and palladium(II) chloride (PdCl₂) are often used and are reduced in situ to palladium(0).
-
Palladium(0) sources: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are widely used palladium(0) precatalysts.[1][3]
The choice of catalyst can significantly impact reaction efficiency, and catalyst screening is often a necessary step in optimizing a new transformation.[13]
Phosphine Ligands
Phosphine ligands play a critical role in stabilizing the palladium catalyst, influencing its reactivity, and promoting the key steps of the catalytic cycle.[14] The electronic and steric properties of the ligand can be tuned to optimize the reaction for specific substrates.
-
Electron-rich and bulky ligands: Ligands such as triphenylphosphine (PPh₃), tricyclohexylphosphine (PCy₃), and Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos) are often employed to enhance the rate of oxidative addition and reductive elimination, especially with less reactive aryl chlorides.[1][15]
-
Ferrocene-based ligands: Ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) are also highly effective, and Pd(dppf)Cl₂ is a commonly used precatalyst.[16]
Bases
The base is essential for the transmetalation step, activating the boronic acid to form a boronate complex.[11] The choice of base can influence the reaction rate and yield. Common bases include:
-
Carbonates: Sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) are widely used and are effective for a broad range of substrates.[2][16]
-
Phosphates: Potassium phosphate (K₃PO₄) is another effective base, particularly in couplings involving heteroaryl substrates.[3]
-
Hydroxides: Sodium hydroxide (NaOH) and potassium hydroxide (KOH) can be used, but their high basicity may not be compatible with all functional groups.[2][17]
Solvents
The solvent system must be capable of dissolving the reactants and catalyst, and it can also influence the reaction rate. Common solvents include:
-
Aprotic polar solvents: Dimethoxyethane (DME), tetrahydrofuran (THF), and 1,4-dioxane are frequently used.[3][16]
-
Aromatic hydrocarbons: Toluene is a common choice, particularly for higher temperature reactions.[1]
-
Aqueous mixtures: The addition of water is often necessary to dissolve the inorganic base and facilitate the transmetalation step.[18] Green chemistry approaches have also explored the use of water as the primary solvent.[2][19]
Experimental Protocols
The following protocols provide a starting point for performing Suzuki-Miyaura coupling reactions for the synthesis of aryl-thiophenes. Optimization of reaction conditions may be necessary for specific substrates.
General Workflow
Figure 2: General experimental workflow for Suzuki-Miyaura coupling.
Protocol 1: Synthesis of 2-Aryl-5-nitrothiophene[1]
This protocol describes the coupling of 2-bromo-5-nitrothiophene with an arylboronic acid.
Materials:
-
2-Bromo-5-nitrothiophene (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol)
-
Toluene (10 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Condenser
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask, add 2-bromo-5-nitrothiophene, the arylboronic acid, and sodium carbonate.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Under the inert atmosphere, add the palladium catalyst to the flask.
-
Add the degassed solvents (toluene, ethanol, and water) via syringe.
-
Place the flask in a preheated oil bath at 80 °C and stir the mixture vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 16 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 2-aryl-5-nitrothiophene.
Protocol 2: Microwave-Assisted Synthesis of 2-Acetyl-5-phenylthiophene[2][8]
This protocol utilizes microwave irradiation to accelerate the reaction between 2-acetyl-5-bromothiophene and phenylboronic acid.
Materials:
-
2-Acetyl-5-bromothiophene (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.02 mmol)
-
Anhydrous, degassed toluene (5 mL)
-
Microwave reaction vial with a stir bar
Procedure:
-
To a microwave reaction vial, add 2-acetyl-5-bromothiophene, phenylboronic acid, cesium carbonate, Pd₂(dba)₃, and XPhos.
-
Add anhydrous, degassed toluene to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 110 °C for 30-60 minutes with stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-acetyl-5-phenylthiophene.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions and outcomes for the Suzuki-Miyaura coupling of various thiophene derivatives.
| Thiophene Substrate | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromothiophene | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | ~85 | [18] |
| 2-Acetyl-5-bromothiophene | Phenylboronic acid | Pd(II)-precatalyst (0.25) | - | KOH | Water | 100 (MW) | 0.5 | 80 | [2] |
| 2,5-Dibromo-3-methylthiophene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (2.5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Moderate | [3] |
| 2-Chloro-3-nitrothiophene | 4-Tolylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ | Toluene | 110 (MW) | 0.5-1 | Good | [1] |
| 5-Bromo-1H-indazole | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | - | K₂CO₃ | DME | 80 | 2 | Good | [16] |
Troubleshooting and Field-Proven Insights
Issue 1: Low Yield and Protodeboronation
A common side reaction that plagues Suzuki couplings, especially with heteroaryl boronic acids like thiopheneboronic acid, is protodeboronation.[20] This is the cleavage of the C-B bond and its replacement with a proton, leading to the formation of the parent heterocycle (e.g., thiophene) as a byproduct.
Causality and Mitigation Strategies:
-
Base Strength: Strong bases like NaOH or KOH can accelerate protodeboronation. Consider using milder bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[20]
-
Temperature: High reaction temperatures can promote the decomposition of the boronic acid. If possible, run the reaction at a lower temperature for a longer duration.
-
Water Content: While some water is necessary, excessive amounts can be detrimental. Use anhydrous solvents and carefully control the amount of aqueous base added.[20]
-
Boronic Esters: Thiophene boronic acids are known to be unstable.[20] Using more stable boronic esters, such as pinacol esters, can significantly reduce protodeboronation.
Issue 2: Catalyst Deactivation
The palladium catalyst can sometimes deactivate during the reaction, leading to incomplete conversion.
Causality and Mitigation Strategies:
-
Oxygen Sensitivity: Palladium(0) catalysts are sensitive to air. Ensure all reaction vessels are thoroughly purged with an inert gas and use degassed solvents.
-
Ligand Choice: The use of bulky, electron-rich phosphine ligands can protect the palladium center and enhance its stability and catalytic lifetime.[15]
Issue 3: Regioselectivity in Dihalothiophenes
When using dihalothiophenes, controlling the regioselectivity of the coupling can be a challenge.
Causality and Mitigation Strategies:
-
Halogen Reactivity: The inherent reactivity difference between halogens (I > Br > Cl) can be exploited for selective mono-arylation.
-
Steric Hindrance: The steric environment around the C-X bond can influence the site of oxidative addition. For instance, in 2,5-dibromo-3-hexylthiophene, coupling preferentially occurs at the less hindered C5 position.[3]
Conclusion
The Suzuki-Miyaura coupling is an indispensable tool for the synthesis of thiophene-containing compounds, with broad applications in drug discovery and materials science. By understanding the reaction mechanism and carefully selecting the reaction components, researchers can effectively and efficiently construct a diverse range of functionalized thiophenes. The protocols and insights provided in this document are intended to serve as a valuable resource for achieving success in these important synthetic transformations.
References
-
Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2015). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. ARKIVOC, 2015(7), 50-62. [Link]
-
DeBoer, G. (2021, April 22). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer [Video]. YouTube. [Link]
-
Catarzi, D., et al. (2018). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 23(10), 2459. [Link]
-
Iqbal, N., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 53. [Link]
-
ResearchGate. (n.d.). Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic acid using catalyst 4 under thermal conditions. ResearchGate. [Link]
-
Frontiers in Chemistry. (2021). An Active Catalyst System Based on Pd (0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers. Frontiers in Chemistry, 9, 721588. [Link]
-
Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. [Link]
-
Sanzone, A., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Molecules, 26(24), 7622. [Link]
-
National Institutes of Health. (2021). An Active Catalyst System Based on Pd (0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers. Frontiers in Chemistry, 9, 721588. [Link]
-
PubMed. (2011). Synthetic protocol for diarylethenes through Suzuki-Miyaura coupling. The Journal of Organic Chemistry, 76(8), 2796-2802. [Link]
-
Royal Society of Chemistry. (2015). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. [Link]
-
National Institutes of Health. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules, 18(12), 14595-14616. [Link]
-
Kobe University. (2009). Synthesis of thiophene derivatives via palladium-catalyzed coupling reactions. Tetrahedron, 65(8), 1543-1549. [Link]
-
ResearchGate. (n.d.). Synthesis of thiophene carboxylates by using Suzuki-Miyaura cross-coupling. ResearchGate. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
National Institutes of Health. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Organic & Biomolecular Chemistry, 18(3), 412-416. [Link]
-
ResearchGate. (2015). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. ResearchGate. [Link]
-
MDPI. (2021). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Molbank, 2021(2), M1230. [Link]
-
Taylor & Francis Online. (2023). Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2201968. [Link]
-
ResearchGate. (2020). Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides. ResearchGate. [Link]
-
University of California, Irvine. (n.d.). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. [Link]
-
ResearchGate. (2019). Thiophene-based macrocycles via the Suzuki–Miyaura cross coupling reaction. ResearchGate. [Link]
-
University of Milano-Bicocca. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. [Link]
-
Royal Society of Chemistry. (2016). Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. [Link]
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ResearchGate. (2015). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
ChemRxiv. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 42(18), 2111-2119. [Link]
-
ACS Publications. (2019). Investigation of Pd–Phosphine Ligands Suitable for Suzuki–Miyaura Polymerization through Intramolecular Catalyst Transfer. Organometallics, 38(18), 3466-3472. [Link]
-
Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings?. r/chemistry. [Link]
-
YouTube. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
-
RSC Publishing. (2022). 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. Polymer Chemistry, 13(12), 1708-1718. [Link]
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Application of 2-(4-Acetoxybenzoyl) Thiophene in Anticancer Research: A Technical Guide
Introduction: The Emerging Potential of Thiophene Scaffolds in Oncology
The landscape of cancer therapy is in a perpetual state of evolution, with a continuous demand for novel therapeutic agents that exhibit high efficacy and minimal off-target effects. Within the vast realm of medicinal chemistry, heterocyclic compounds have emerged as a cornerstone in the design and development of new anticancer drugs.[1][2][3] Among these, the thiophene nucleus, a five-membered sulfur-containing aromatic ring, has garnered significant attention for its versatile pharmacological profile, including potent anticancer activity.[1][2][3][4] The inherent structural features of the thiophene ring allow for diverse substitutions, enabling the fine-tuning of its biological activity against a wide array of cancer-specific molecular targets.[1]
This technical guide focuses on a promising, albeit less explored, member of this family: 2-(4-Acetoxybenzoyl) thiophene . While direct, extensive research on this specific molecule is nascent, its structural architecture, combining a thiophene ring with a benzoyl moiety, positions it as a compelling candidate for anticancer investigation. This document will, therefore, provide a comprehensive overview of the projected applications of this compound in anticancer research, drawing upon the established knowledge of structurally related benzoyl thiophene analogs. We will delve into its proposed synthesis, potential mechanisms of action, and detailed protocols for its evaluation as a novel anticancer agent.
Chemical Properties and Synthesis
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀O₃S | Inferred |
| Molecular Weight | 246.28 g/mol | Inferred |
| IUPAC Name | 4-(Thiophene-2-carbonyl)phenyl acetate | Inferred |
| Canonical SMILES | CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC=CS2 | Inferred |
Proposed Synthesis: Friedel-Crafts Acylation
A plausible and efficient method for the synthesis of this compound is through the Friedel-Crafts acylation of thiophene with 4-acetoxybenzoyl chloride. This reaction is a well-established method for the preparation of acylthiophenes.[5]
Protocol 1: Synthesis of this compound
Materials:
-
Thiophene
-
4-Acetoxybenzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃) or stannic chloride (SnCl₄)[5]
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1M
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve thiophene (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Carefully add anhydrous aluminum chloride (1.1 eq) portion-wise, ensuring the temperature remains below 5°C.
-
In a separate flask, dissolve 4-acetoxybenzoyl chloride (1.0 eq) in anhydrous DCM.
-
Add the 4-acetoxybenzoyl chloride solution dropwise to the thiophene-AlCl₃ mixture over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1M HCl.
-
Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to obtain pure this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Hypothesized Mechanism of Anticancer Action
Based on extensive research on structurally analogous benzoyl thiophenes, the anticancer activity of this compound is likely to be multifaceted. The primary hypothesized mechanisms include the disruption of microtubule dynamics and the induction of cell cycle arrest and apoptosis.[6][7][8]
Disruption of Microtubule Polymerization
Several benzoyl thiophene derivatives have been identified as potent inhibitors of tubulin polymerization.[6][8] These compounds often bind to the colchicine-binding site on β-tubulin, thereby preventing the assembly of microtubules. This disruption of the microtubule network is catastrophic for rapidly dividing cancer cells, as it interferes with the formation of the mitotic spindle, a critical structure for chromosome segregation during mitosis.
Caption: Hypothesized mechanism of microtubule disruption.
Induction of Cell Cycle Arrest and Apoptosis
The disruption of microtubule function inevitably leads to the activation of the spindle assembly checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle.[6][7] Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, characterized by the activation of caspases and subsequent programmed cell death.[7][9]
Experimental Protocols for Anticancer Evaluation
To ascertain the anticancer potential of this compound, a series of in vitro assays are recommended. The following protocols provide a framework for these investigations.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol 2: MTT Assay for Cell Viability
Materials:
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of the compound to the wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantitative analysis of the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol 3: Cell Cycle Analysis
Materials:
-
Cancer cells treated with this compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash twice with ice-cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash once with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
Caption: Experimental workflow for cell cycle analysis.
Apoptosis Assay by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer leaflet of the cell membrane and the uptake of propidium iodide by cells with compromised membrane integrity.
Protocol 4: Apoptosis Assay
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with this compound as described for the cell cycle analysis.
-
Harvest and wash the cells with ice-cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and propidium iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within 1 hour.
Data Presentation and Interpretation
The results from the aforementioned assays should be meticulously recorded and analyzed.
| Assay | Key Parameter | Expected Outcome for an Active Compound |
| MTT Assay | IC₅₀ Value | Low micromolar or nanomolar range |
| Cell Cycle Analysis | Percentage of cells in G2/M phase | Significant increase compared to control |
| Apoptosis Assay | Percentage of Annexin V positive cells | Dose-dependent increase in apoptotic cells |
Conclusion and Future Directions
While direct experimental data for this compound is not yet available in the public domain, its structural similarity to known potent anticancer benzoyl thiophenes provides a strong rationale for its investigation. The protocols and hypothesized mechanisms outlined in this guide offer a robust framework for researchers to explore its potential as a novel therapeutic agent. Future studies should focus on in vivo efficacy and toxicity profiling in animal models to further validate its therapeutic potential. The exploration of thiophene derivatives continues to be a fertile ground for the discovery of next-generation anticancer drugs.[10][11]
References
-
Mishra, R., Kumar, N., Mishra, I., & Sachan, N. (2020). A Review on Anticancer Activities of Thiophene and Its Analogs. Mini-Reviews in Medicinal Chemistry, 20(19), 1944–1965. [Link]
-
Chawla, P. (2020). Thiophene-based derivatives as anticancer agents: An overview on decade's work. Bioorganic Chemistry, 102, 104026. [Link]
-
Wang, L., et al. (2019). Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. Molecules, 24(1), 145. [Link]
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Mishra, R., et al. (2020). A Review on Anticancer Activities of Thiophene and Its Analogs. Bentham Science. [Link]
-
Li, Y., et al. (2019). Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. ACS Omega, 4(5), 9099-9107. [Link]
-
Zhuang, Y., et al. (2021). 5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity. Journal of Experimental & Clinical Cancer Research, 40(1), 1-16. [Link]
-
Al-Ostoot, F. H., et al. (2021). Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. Scientific Reports, 11(1), 1-15. [Link]
-
Romagnoli, R., et al. (2010). Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry, 18(14), 5114-5122. [Link]
-
Al-Otaibi, A. M., et al. (2018). Synthesis and Characterization of Two New Thiophene Acetyl Salicylic Acid Esters and Their Ortho- And Para-Effect on Anticancer Activity. Letters in Drug Design & Discovery, 15(11), 1184-1191. [Link]
-
Mishra, R., Kumar, N., Mishra, I., & Sachan, N. (2020). A Review on Anticancer Activities of Thiophene and Its Analogs. Mini reviews in medicinal chemistry, 20(19), 1944–1965. [Link]
-
Jayanna, N. D., et al. (2015). Anti-Cancer Activity of 2,4-Disubstituted Thiophene Derivatives: Dual Inhibitors of Lipoxygenase and Cyclooxygenase. PloS one, 10(6), e0129786. [Link]
-
El-Sayed, N. N. E., et al. (2021). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. Molecules, 26(23), 7247. [Link]
-
Johnson, J. R., & May, G. E. (1930). 2-Acetothienone. Organic Syntheses, 10, 1. [Link]
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- 11. mdpi.com [mdpi.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-(4-Acetoxybenzoyl) thiophene
Introduction
2-(4-Acetoxybenzoyl) thiophene is a heterocyclic aromatic ketone with potential applications in medicinal chemistry and materials science. As with many pharmaceutical and chemical entities, the accurate and precise quantification of this compound is crucial for quality control, stability studies, and research and development. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that offers high resolution, sensitivity, and reproducibility for the analysis of such compounds.[1] This application note details a robust reversed-phase HPLC (RP-HPLC) method for the determination of this compound. The method has been developed to be specific, accurate, and precise, following the principles outlined in the International Council for Harmonisation (ICH) guidelines.[2][3][4][5]
Principle of the Method
This method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of acetonitrile and water.[1] The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. This compound, being a relatively nonpolar molecule, is retained on the C18 column and is eluted by the organic-rich mobile phase. Detection is achieved using a UV detector, as benzoylthiophene derivatives are known to absorb UV radiation.[6][7] The choice of wavelength is critical for achieving optimal sensitivity and is determined from the UV spectrum of the analyte.
Analyte Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀O₃S | CymitQuimica[8] |
| Molecular Weight | 246.28 g/mol | CymitQuimica[8], PubChem[9] |
| Appearance | Not Specified | |
| Boiling Point | 412.3±25.0 °C (Predicted) | ChemicalBook[10] |
| Density | 1.265±0.06 g/cm³ (Predicted) | ChemicalBook[10] |
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended. The C18 stationary phase provides excellent hydrophobic retention for aromatic ketones.[1]
-
Solvents: HPLC grade acetonitrile and water are required.
-
Reagents: Analytical grade this compound reference standard.
Chromatographic Conditions
The following chromatographic conditions have been optimized for the analysis of this compound:
| Parameter | Condition | Rationale |
| Column | C18 (4.6 mm x 250 mm, 5 µm) | Provides good retention and resolution for aromatic compounds.[1][11] |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) | This composition offers a balance between adequate retention and reasonable analysis time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, ensuring good efficiency. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | 280 nm | Benzoylthiophene derivatives exhibit strong UV absorbance in this region, providing good sensitivity.[6] |
Standard and Sample Preparation
Standard Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Further dilutions can be made from this stock solution to prepare working standards for linearity studies.
Sample Solution: The sample preparation will depend on the matrix. For a drug substance, a procedure similar to the standard preparation can be followed. For a drug product, extraction of the active ingredient from the excipients will be necessary. A generic approach is as follows:
-
Accurately weigh a quantity of the sample equivalent to about 10 mg of this compound.
-
Transfer to a suitable volumetric flask.
-
Add a portion of the mobile phase and sonicate for 15 minutes to ensure complete dissolution/extraction.
-
Dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
Analytical Workflow
Caption: Workflow for the HPLC analysis of this compound.
Method Validation
To ensure the reliability of the analytical method, it should be validated according to ICH guidelines.[2][3][4][5] The key validation parameters are outlined below.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[3][12] This can be demonstrated by:
-
Injecting a blank (mobile phase) to ensure no interfering peaks at the retention time of the analyte.
-
Injecting a placebo (for drug product analysis) to show that excipients do not interfere.
-
Performing forced degradation studies (acid, base, oxidation, heat, light) to demonstrate that the method can separate the analyte from its degradation products.
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[4]
-
Prepare a series of at least five standard solutions of this compound covering the expected concentration range (e.g., 50% to 150% of the target concentration).
-
Inject each solution in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. The correlation coefficient should ideally be ≥ 0.999.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.[12] It is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix.
-
Prepare placebo samples spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery. The acceptance criteria for recovery are typically between 98.0% and 102.0%.
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[12] It is evaluated at two levels:
-
Repeatability (Intra-day precision): Analyze a minimum of six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on different days, with different analysts, and/or on different instruments.
-
The relative standard deviation (RSD) of the results should be calculated. A typical acceptance criterion for precision is an RSD of ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[4]
-
Vary parameters such as mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2 °C).
-
Assess the impact on the retention time and peak area of the analyte. The system suitability parameters should remain within acceptable limits.
System Suitability
Before starting any analytical run, the suitability of the chromatographic system should be verified. This is done by injecting a standard solution multiple times (e.g., five replicates). The following parameters are typically monitored:
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Areas | ≤ 2.0% |
Conclusion
The described RP-HPLC method provides a reliable and robust approach for the quantitative determination of this compound. The method is straightforward, utilizing common instrumentation and reagents, making it suitable for routine quality control and research applications. Proper validation in accordance with ICH guidelines is essential to ensure the method is fit for its intended purpose.
References
-
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]
-
Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]
-
Journal of the Chemical Society of Japan. (1957). The Ultraviolet Spectra of the Thiophene Derivatives. Retrieved from [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
Journal of the American Chemical Society. Photochemical reactivity of some benzoylthiophenes. I. Electronic absorption and emission spectra. Retrieved from [Link]
-
International Journal of Pharmaceutical Erudition. (2023, March 9). Analytical Method Development and Validation by RP-HPLC technique: a Review. Retrieved from [Link]
-
Waters Corporation. Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Retrieved from [Link]
-
Hungarian Journal of Industrial Chemistry. INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Retrieved from [Link]
-
MDPI. Synthesis, Photochemistry, Computational Study and Potential Application of New Styryl-Thiophene and Naphtho-Thiophene Benzylamines. Retrieved from [Link]
-
Phenomenex. Reversed Phase HPLC Method Development. Retrieved from [Link]
-
PubChem. 2-(3-Acetoxybenzoyl) thiophene. Retrieved from [Link]
-
Chem-Impex. 2-(4-Methoxybenzoyl)thiophene. Retrieved from [Link]
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Gas Chromatography-Mass Spectrometry (GC-MS) protocol for thiophene derivative identification
Abstract
This application note provides a comprehensive and validated protocol for the identification and analysis of thiophene derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). Thiophene moieties are crucial structural motifs in numerous pharmaceutical compounds, and their accurate identification is paramount for impurity profiling, metabolic studies, and quality control in drug development. This guide offers a deep dive into the entire workflow, from sample preparation and instrument configuration to data analysis and method validation, grounded in scientific principles and field-proven expertise.
Introduction: The Analytical Imperative for Thiophene Derivatives
Thiophene and its derivatives are heterocyclic aromatic compounds containing a five-membered ring with one sulfur atom. They are prevalent in a wide array of pharmaceuticals, agrochemicals, and materials science applications due to their unique physicochemical properties. In the pharmaceutical industry, the precise identification and quantification of thiophene-containing active pharmaceutical ingredients (APIs) and their potential impurities are critical for ensuring drug safety and efficacy.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the superior separation capabilities of gas chromatography with the highly specific detection and identification power of mass spectrometry.[2][3] This makes it an ideal method for the analysis of volatile and semi-volatile thiophene derivatives.[4] This document outlines a robust protocol designed to provide reliable and reproducible results, adhering to the stringent requirements of the pharmaceutical industry, including validation according to the International Council for Harmonisation (ICH) guidelines.[5][6]
Foundational Principles: Why GC-MS for Thiophenes?
The synergy between Gas Chromatography (GC) and Mass Spectrometry (MS) provides a multi-dimensional analytical approach.
-
Gas Chromatography (GC): The GC separates compounds from a mixture based on their volatility and interaction with a stationary phase within a capillary column.[7] As the column temperature is gradually increased (temperature programming), compounds with lower boiling points and weaker interactions elute first, followed by those with higher boiling points and stronger interactions.[8] This separation is crucial for resolving complex mixtures that may be present in pharmaceutical samples.
-
Mass Spectrometry (MS): As the separated compounds elute from the GC column, they enter the mass spectrometer's ion source. Here, they are typically ionized by electron impact (EI), which causes the molecules to fragment in a reproducible manner.[9] The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound that acts as a chemical "fingerprint."[3]
This combination allows for the confident identification of unknown thiophene derivatives by comparing their acquired mass spectra to extensive, curated databases like the NIST/EPA/NIH Mass Spectral Library.[10]
The Comprehensive GC-MS Workflow
The successful identification of thiophene derivatives is contingent on a meticulously executed workflow. This section details the critical steps, from initial sample handling to final data interpretation.
Caption: Overall workflow for thiophene derivative identification by GC-MS.
Detailed Protocols
Sample Preparation: The Foundation of Accurate Analysis
The goal of sample preparation is to produce a clean, liquid sample in a volatile solvent suitable for injection into the GC-MS system.[2][11]
Materials:
-
Solvents: High-purity, volatile organic solvents such as dichloromethane, hexane, or ethyl acetate are recommended.[12] Avoid water, strong acids, and strong bases as they can damage the GC column.[12]
-
Vials: Use clean 1.5 mL glass autosampler vials with inserts if sample volume is limited.[12]
Protocol:
-
Dissolution:
-
For solid samples, accurately weigh a small amount of the sample and dissolve it in a suitable volatile solvent to achieve an approximate concentration of 10 µg/mL.[12]
-
For liquid samples, dilute with a compatible volatile solvent to reach the target concentration.
-
Causality Insight: A concentration of around 10 µg/mL is generally sufficient to produce a strong signal without overloading the GC column, which can lead to poor peak shape (fronting) and reduced resolution.[11]
-
-
Derivatization (If Necessary):
-
Thiophene derivatives with active hydrogen groups (e.g., -OH, -NH, -COOH) may exhibit poor peak shape or low volatility.[13] Derivatization, such as silylation, can be employed to improve their chromatographic behavior.
-
Silylation Protocol:
-
Evaporate the solvent from the sample extract to dryness under a gentle stream of nitrogen.
-
Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the vial at 70-80°C for 30-45 minutes to ensure complete reaction.
-
After cooling, the sample is ready for injection.
-
-
Expertise & Experience: The choice of derivatization reagent and reaction conditions depends on the specific functional groups present in the analyte. It is often necessary to optimize the reaction time and temperature for each new compound class.
-
-
Cleanup:
-
Ensure the sample is free of particulate matter by centrifuging and transferring the supernatant or by filtering through a 0.22 µm syringe filter.[11]
-
Trustworthiness: This step is critical to prevent blockage of the injection syringe and contamination of the GC inlet and column, ensuring the longevity and reliability of the instrument.[12]
-
-
Final Preparation: Transfer the final, clear sample solution into a glass autosampler vial for analysis.
GC-MS Instrumentation and Parameters
The following parameters provide a robust starting point for the analysis of a wide range of thiophene derivatives. Optimization may be required based on the specific analytes and sample matrix.
| Parameter | Recommended Setting | Rationale & Causality |
| GC System | Modern GC system with electronic pressure control | Ensures reproducible retention times and optimal carrier gas flow. |
| Injector | Split/Splitless Inlet | Allows for flexibility in sample concentration. Splitless mode is preferred for trace analysis to maximize sensitivity.[14] |
| Injector Temp. | 250 °C | Ensures rapid and complete vaporization of the analytes without thermal degradation. |
| Carrier Gas | Helium (99.999% purity) | Inert gas that does not react with the analytes.[15] |
| Flow Rate | 1.0 mL/min (Constant Flow Mode) | Provides a good balance between analysis speed and chromatographic resolution. |
| GC Column | Primary: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) Alternative: SH-PolarWax or DB-Sulfur SCD for specific applications | A non-polar 5% phenyl-methylpolysiloxane column (DB-5ms type) is an excellent general-purpose column for separating compounds based on boiling point.[16] For complex mixtures or challenging separations of sulfur compounds, specialized columns may offer better resolution.[12][17][18] |
| Oven Program | Initial Temp: 60°C (hold 2 min) Ramp: 10°C/min to 300°C Final Hold: 5 min | The initial temperature allows for good focusing of volatile compounds. The ramp rate of 10°C/min is a common starting point that effectively separates compounds with a wide range of boiling points.[19][20] The final hold ensures that any high-boiling compounds are eluted from the column. |
| MS System | Quadrupole or Ion Trap Mass Spectrometer | Widely available and provides excellent sensitivity and spectral quality. |
| Ion Source | Electron Ionization (EI) | Standard ionization technique that produces reproducible fragmentation patterns, ideal for library searching.[10] |
| Ion Source Temp. | 230 °C | A standard temperature that balances ionization efficiency with minimizing thermal degradation. |
| Electron Energy | 70 eV | The standard energy for EI, as it produces stable and extensive fragmentation, and is the energy used for generating the spectra in the NIST library.[21] |
| Mass Range | 40 - 500 m/z | Covers the expected mass range for many thiophene derivatives and their fragments, while avoiding low-mass interferences from the carrier gas and solvent. |
| Scan Speed | ~2-3 scans/sec | Provides sufficient data points across each chromatographic peak for accurate peak integration and spectral deconvolution. |
Data Analysis and Interpretation: From Signal to Structure
Accurate identification relies on a systematic approach to data analysis.
Caption: Step-by-step data analysis and identification process.
Protocol:
-
Chromatogram Review: Examine the Total Ion Chromatogram (TIC) to identify the peaks corresponding to the separated compounds.
-
Mass Spectrum Extraction: For each peak of interest, extract the corresponding mass spectrum. Ensure that the spectrum is "clean" by selecting a scan from the apex of the peak and performing background subtraction if necessary.
-
NIST Library Search: Submit the background-subtracted mass spectrum for a search against the NIST/EPA/NIH Mass Spectral Library.[10]
-
Interpretation of Search Results:
-
Match Factor: This indicates the similarity of the acquired spectrum to the library spectrum. A score above 900 is considered an excellent match, 800-900 is good, and 700-800 is fair.[10]
-
Reverse Match Factor: This is calculated by ignoring peaks in your sample's spectrum that are not present in the library spectrum. A high reverse match factor can be useful in identifying a compound in a co-eluting mixture.[10]
-
Probability: This score estimates the likelihood that the hit is correct, based on the uniqueness of the mass spectrum.[10]
-
Authoritative Grounding & Comprehensive References: Always critically evaluate the top hits. An experienced chemist should verify the results, as well-matched spectra can sometimes have poor scores and vice-versa.[10] Knowledge of the sample chemistry is invaluable for refining the database identifications.
-
-
Manual Interpretation: Examine the fragmentation pattern. For thiophene derivatives, look for characteristic fragments, such as the loss of a substituent from the thiophene ring or cleavage of bonds adjacent to carbonyl groups.[2][22] The presence of the molecular ion (M+) is a key piece of information.
-
Confirmation: For definitive identification, especially in regulated environments, it is recommended to confirm the identity by analyzing a certified reference standard of the suspected compound under the same conditions to compare retention time and mass spectrum.
Method Validation: Ensuring Trustworthiness and Reliability
For use in drug development and quality control, the analytical method must be validated to ensure it is fit for its intended purpose.[23] The validation should be performed in accordance with ICH Q2(R2) guidelines.[6]
| Validation Parameter | Procedure | Acceptance Criteria |
| Specificity | Analyze a blank (solvent), a placebo (if applicable), and the sample. | The method should be able to unequivocally assess the analyte in the presence of other components. No interfering peaks should be observed at the retention time of the analyte. |
| Linearity | Analyze a series of at least five concentrations of the analyte across the expected range. | Plot the peak area versus concentration. The correlation coefficient (R²) should be ≥ 0.99. |
| Accuracy | Perform recovery studies by spiking a known amount of the analyte into a placebo or sample matrix at three concentration levels (e.g., 80%, 100%, 120%). | The mean recovery should be within 98.0% to 102.0%. |
| Precision (Repeatability) | Perform at least six replicate injections of the same sample at 100% of the test concentration. | The Relative Standard Deviation (RSD) should be ≤ 2.0%. |
| Limit of Detection (LOD) | Determined based on the signal-to-noise ratio (typically S/N of 3:1). | The LOD should be sufficiently low to detect any impurities at their specified limits. |
| Limit of Quantitation (LOQ) | Determined based on the signal-to-noise ratio (typically S/N of 10:1). | The LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. |
| Robustness | Intentionally vary method parameters (e.g., flow rate ±10%, oven temperature ±5°C) and assess the impact on the results. | The results should remain unaffected by small, deliberate variations in method parameters, demonstrating the method's reliability during normal usage. |
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. The analysis of sulfur-containing compounds like thiophenes can be particularly susceptible to certain issues.
-
Peak Tailing: This is often caused by active sites in the GC system (e.g., in the inlet liner or the column itself) that interact with polar analytes.[24]
-
Solution: Use deactivated inlet liners and high-quality, inert GC columns. If tailing persists, you may need to trim the first few centimeters off the front of the column to remove accumulated non-volatile residues.
-
-
Low Analyte Response: This can be due to adsorption of the analyte onto active sites, leaks in the system, or an inappropriate injection technique.
-
Solution: Check for leaks using an electronic leak detector. Ensure the system is well-maintained and consider derivatization for highly polar thiophene derivatives.[24]
-
-
Poor Library Match: This can occur if the acquired mass spectrum is of poor quality (e.g., due to co-elution or high background noise) or if the compound is not in the library.
-
Solution: Ensure proper chromatographic separation to avoid co-elution. Perform background subtraction carefully. Rely on manual interpretation of the fragmentation pattern to propose a structure.
-
Conclusion
This application note provides a detailed, scientifically-grounded framework for the identification of thiophene derivatives by GC-MS. By following the outlined protocols for sample preparation, instrument setup, data analysis, and method validation, researchers and drug development professionals can achieve reliable, reproducible, and accurate results. The integration of expert insights and troubleshooting guidance further equips the user to navigate the complexities of analyzing these important pharmaceutical building blocks, ultimately contributing to the development of safer and more effective medicines.
References
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STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones. (1995). PubMed. Retrieved January 12, 2026, from [Link]
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NIST Library Identification Probabilities Are the Highest with Cold EI Mass Spectra. (2024). ACS Publications. Retrieved January 12, 2026, from [Link]
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NIST/EPA/NIH Mass Spectral Library Compound Scoring. (n.d.). Jordi Labs. Retrieved January 12, 2026, from [Link]
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DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE. (2020). International Journal of Pharmaceutical Sciences and Research. Retrieved January 12, 2026, from [Link]
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Principles of Operation, Maintenance, and Troubleshooting for Sulfur and Nitrogen Chemiluminescence. (2023). YouTube. Retrieved January 12, 2026, from [Link]
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Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry. (2021). ResearchGate. Retrieved January 12, 2026, from [Link]
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Analysis of Thiophene in Benzene by GC-FPD. (n.d.). Shimadzu Corporation. Retrieved January 12, 2026, from [Link]
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What Is Temperature Programming In GC-MS? (2025). YouTube. Retrieved January 12, 2026, from [Link]
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How to Use Library Search Results to Identify Compounds in Mass Spectra? (n.d.). MtoZ Biolabs. Retrieved January 12, 2026, from [Link]
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Tandem Mass Spectral Library. (2012). National Institute of Standards and Technology. Retrieved January 12, 2026, from [Link]
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DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE. (2020). International Journal of Pharmaceutical Sciences and Research. Retrieved January 12, 2026, from [Link]
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GC Troubleshooting: Common Issues & How to Fix Them. (2025). (n.d.). Retrieved January 12, 2026, from [Link]
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Analysis of Trace (mg/kg) Thiophene in Benzene Using Two-Dimensional Gas Chromatography and Flame Ionization Detection. (2003). Agilent. Retrieved January 12, 2026, from [Link]
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GC-MS Characterisation of Products of Oxidation of Thiophenes Using the Fenton and Related Reagents. (2025). ResearchGate. Retrieved January 12, 2026, from [Link]
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Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]
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FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide. Retrieved January 12, 2026, from [Link]
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Derivatization Reactions and Reagents for Gas Chromatography Analysis. (2012). SciSpace. Retrieved January 12, 2026, from [Link]
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Gas Chromatography Mass Spectrometry Troubleshooting Guide. (n.d.). Shimadzu UK. Retrieved January 12, 2026, from [Link]
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Analysis of Sulfur Compounds in a Petroleum Fraction using Agilent J&W DB-Sulfur SCD GC Column and Inert Flow Path. (2013). Agilent. Retrieved January 12, 2026, from [Link]
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Application Notes & Protocols: A Guide to In Vitro Cytotoxicity Assays for Novel Thiophene Derivatives
Introduction: The Therapeutic Promise and Toxicological Hurdles of Thiophene Derivatives
Thiophene and its derivatives represent a significant class of heterocyclic compounds that are of great interest in medicinal chemistry.[1][2] These sulfur-containing aromatic rings are key components in a multitude of pharmacologically active agents, demonstrating a wide spectrum of biological activities including anti-inflammatory, anti-microbial, and notably, anti-cancer properties.[1][3][4] As researchers synthesize novel thiophene derivatives to explore new therapeutic avenues, a critical and early step in the drug discovery pipeline is the rigorous evaluation of their cytotoxic potential.
This guide provides a comprehensive framework for academic and industry researchers to design and execute robust in vitro cytotoxicity assays tailored for novel thiophene compounds. Moving beyond a simple recitation of steps, we delve into the causality behind experimental choices, ensuring that each protocol functions as a self-validating system. Our focus is on generating reliable, reproducible data that can confidently guide lead optimization and preclinical development.
Section 1: Foundational Concepts in Cytotoxicity Assessment
Before proceeding to specific protocols, it is crucial to establish a strong foundational understanding of the principles that govern cytotoxicity testing.
Choosing the Right Cellular Model
The selection of an appropriate cell line is arguably the most critical decision in designing a cytotoxicity study. The choice directly influences the relevance and translatability of the results.
-
Relevance to Disease: For oncology applications, a panel of cancer cell lines from diverse tissue origins (e.g., lung, breast, colon) is often used to assess the breadth of activity.[5] The NCI-60 panel is a classic example, though smaller, more focused panels are common.[5][6]
-
Genomic and Phenotypic Characterization: Modern drug discovery leverages well-characterized cell lines where genomic data (mutations, gene expression) is available. This allows for correlating cytotoxic activity with specific molecular subtypes.[6][7]
-
Operational Considerations: Factors such as growth rate, morphology (adherent vs. suspension), and culture requirements impact assay logistics and reproducibility.[8][9] It is imperative to use cell lines from a reputable cell bank and maintain a consistent, low passage number to avoid phenotypic drift.[10][11]
The Challenge of Compound Solubility
Novel organic molecules like thiophene derivatives are often hydrophobic and may have poor aqueous solubility. This presents a significant challenge for in vitro assays.
-
Vehicle Selection: Dimethyl sulfoxide (DMSO) is the most common solvent used to dissolve compounds for cell-based assays.[3][12]
-
Vehicle Control: It is absolutely essential to include a "vehicle control" in every experiment. This control consists of cells treated with the highest concentration of DMSO used in the experiment (typically ≤0.5%) to ensure that the solvent itself is not causing cytotoxicity.[2][3]
-
Precipitation: Compound precipitation in the culture medium can lead to erroneous results by reducing the effective concentration and physically stressing the cells. Visually inspect plates for precipitation and consider using solubility-enhancing excipients if necessary.
Adherence to International Standards
For medical device development, and as a best-practice framework for drug discovery, the ISO 10993-5 standard outlines the requirements for in vitro cytotoxicity testing.[13][14] It defines a cytotoxic effect as a reduction of cell viability by more than 30%.[15] Familiarity with these guidelines ensures a high standard of data quality and regulatory compliance.[15][16][17]
Section 2: Primary Cytotoxicity Screening: Is the Compound Toxic?
The first step is to determine whether a novel thiophene derivative exhibits any cytotoxic activity. This is typically accomplished using high-throughput, cost-effective assays that measure general indicators of cell health.
Workflow for Initial Cytotoxicity Assessment
Caption: High-level workflow for assessing novel thiophene derivatives.
Protocol: MTT Assay (Metabolic Activity)
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[18] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[19][20]
Expert Insight: The MTT assay is an indirect measure of cell number. A compound could inhibit mitochondrial function without immediately killing the cell, which would still result in a low signal. It's a robust initial screen, but results should be confirmed with an orthogonal method.[21]
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[22]
-
Compound Preparation: Prepare a serial dilution of the thiophene derivative in culture medium from a concentrated DMSO stock. The final DMSO concentration should not exceed 0.5%.
-
Treatment: Remove the seeding medium and add 100 µL of medium containing the various concentrations of the compound, vehicle control (DMSO), and a positive control (e.g., doxorubicin). Also include a "medium only" blank.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution in sterile PBS to each well and incubate for 4 hours at 37°C.[22] Purple formazan crystals should be visible under a microscope in viable cells.
-
Solubilization: Carefully aspirate the medium without disturbing the cells or formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[22]
-
Measurement: Shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.[20] Read the absorbance at 570 nm (or 590 nm) using a microplate reader.[19][20]
Protocol: LDH Release Assay (Membrane Integrity)
This assay quantifies lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[23][24] It is a direct measure of cytotoxicity and cell lysis.
Expert Insight: Unlike the endpoint MTT assay, the LDH assay can be performed kinetically by sampling the supernatant over time. However, serum in the culture medium can contain LDH, leading to high background. It's crucial to include a "medium only" background control.[21][25]
Step-by-Step Protocol:
-
Cell Seeding & Treatment: Follow steps 1-4 as described in the MTT protocol. Set up additional controls:
-
Low Control (Spontaneous Release): Cells treated with vehicle only.
-
High Control (Maximum Release): Cells treated with a lysis buffer (provided in most kits) 1 hour before the end of the incubation.[24]
-
-
Sample Collection: After incubation, centrifuge the plate at 600 x g for 10 minutes to pellet the cells.[24]
-
Assay Reaction: Carefully transfer 10-50 µL of the supernatant from each well to a new, optically clear 96-well plate.[24][26]
-
Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a tetrazolium salt).[27] Add 100 µL of this mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[24][26]
-
Measurement: Add the stop solution if required by the kit. Measure the absorbance at 490 nm.[25]
Section 3: Mechanistic Assays: How Are the Cells Dying?
Once a compound is identified as cytotoxic, the next logical question is to determine the mode of cell death. Thiophene derivatives have often been reported to induce apoptosis (programmed cell death) rather than necrosis (uncontrolled cell lysis).[1][2][4] Distinguishing between these pathways is crucial for understanding the compound's mechanism of action.
Apoptosis vs. Necrosis: Key Differentiators
Caption: Key morphological and biochemical differences between apoptosis and necrosis.
Protocol: Annexin V/PI Staining for Apoptosis
This is a gold-standard assay for detecting apoptosis. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells.[28][29] Propidium Iodide (PI) is a nuclear stain that is excluded by live cells and late apoptotic/necrotic cells with compromised membranes.
Expert Insight: This assay provides a powerful snapshot of the cell population:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
Step-by-Step Protocol (Flow Cytometry):
-
Cell Seeding & Treatment: Seed cells in a 6-well plate and treat with the thiophene derivative at its IC50 and 2x IC50 concentrations for the desired time (e.g., 24 hours).[2]
-
Cell Collection: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or Trypsin-EDTA. Centrifuge the cell suspension and wash once with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
Protocol: Caspase-Glo® 3/7 Assay (Apoptosis Execution)
The activation of executioner caspases, particularly caspase-3 and caspase-7, is a key event in the apoptotic cascade. This assay uses a luminogenic substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7, releasing a substrate for luciferase that generates a light signal.
Expert Insight: This is a highly sensitive, homogeneous "add-mix-measure" assay that is well-suited for a 96-well or 384-well plate format, making it excellent for screening.[28][29]
Step-by-Step Protocol:
-
Cell Seeding & Treatment: Seed cells in a white-walled, clear-bottom 96-well plate and treat as described in the MTT protocol.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature.
-
Assay Reaction: Remove the plate from the incubator and allow it to cool to room temperature for 30 minutes.
-
Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-3 hours.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
Section 4: Data Analysis and Interpretation
Calculating Percentage Viability and IC50
The primary output of a dose-response experiment is the IC50 (Inhibitory Concentration 50%), which is the concentration of a compound that inhibits a biological process by 50%.[30][31]
Calculation Steps:
-
Subtract Background: Subtract the average absorbance/luminescence of the "medium only" blank wells from all other readings.[20]
-
Normalize to Controls: Express the data as a percentage of the vehicle control. % Viability = (Absorbance_of_Sample / Absorbance_of_Vehicle_Control) * 100[32]
-
Plot the Data: Use a data analysis program (e.g., GraphPad Prism) to plot % Viability against the log of the compound concentration.
-
Determine IC50: Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.[30]
Data Presentation Table
| Compound | Cell Line | Assay | Exposure Time (h) | IC50 (µM) |
| Thiophene-A | MCF-7 | MTT | 48 | 5.2 ± 0.7 |
| Thiophene-A | A549 | MTT | 48 | 12.8 ± 1.5 |
| Thiophene-B | MCF-7 | MTT | 48 | > 100 |
| Thiophene-A | MCF-7 | LDH | 48 | 6.1 ± 0.9 |
Section 5: Troubleshooting Common Issues
Even with robust protocols, unexpected issues can arise. This table outlines common problems and potential solutions.[10][11][33]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Signal | - Serum interference (LDH assay)[21]- Contaminated reagents[34]- Insufficient blocking or washing[33] | - Use serum-free medium for LDH assay or run appropriate controls.- Use fresh, sterile reagents.- Optimize washing steps. |
| Inconsistent Results / High Variability | - Inconsistent cell seeding- Edge effects in the plate[33]- Compound precipitation | - Use a multichannel pipette and ensure a homogenous cell suspension.- Do not use the outer wells of the plate; fill them with sterile PBS.- Check compound solubility limits; reduce the highest concentration if needed. |
| No or Weak Signal | - Insufficient incubation time- Incorrect wavelength used for reading- Reagents not at room temperature | - Perform a time-course experiment to determine optimal endpoint.- Double-check plate reader settings.- Ensure all reagents are equilibrated as per the protocol. |
| MTT Assay: Low Absorbance | - Incomplete solubilization of formazan- Cell detachment during media removal | - Increase shaking time/speed. Pipette up and down to mix.[20]- Be gentle when aspirating media. Consider leaving a small residual volume. |
References
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Swain, R. M., Sanchez, A., Gutierrez, D. A., Varela-Ramirez, A., & Aguilera, R. J. (2023). Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. PLOS ONE. [Link]
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Samir, E., Abouzied, A., & Hamed, F. (2016). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. International Journal of Organic Chemistry. [Link]
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Swain, R. M., Sanchez, A., Gutierrez, D. A., Varela-Ramirez, A., & Aguilera, R. J. (2023). Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. PLOS ONE. [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]
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CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE. [Link]
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BMG Labtech. (2025). Apoptosis – what assay should I use?. BMG Labtech. [Link]
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International Organization for Standardization. (2009). ISO 10993-5:2009 Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. ISO. [Link]
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Riss, T. L., et al. (2019). Study of the in vitro cytotoxicity testing of medical devices. Biomedical Reports. [Link]
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Chandrasekaran, S. N., et al. (2023). Selection of Optimal Cell Lines for High-Content Phenotypic Screening. ACS Chemical Biology. [Link]
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Azure Biosystems. (2024). How to Troubleshoot Common In-cell Western Issues. Azure Biosystems. [Link]
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ResearchGate. (2016). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives. ResearchGate. [Link]
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Crown Bioscience. (2022). Cancer Cell Line Screening: A Compass for Drug Discovery. Crown Bioscience Blog. [Link]
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Xi, L., et al. (2016). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology Letters. [Link]
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Swain, R. M., et al. (2023). Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. PLOS ONE. [Link]
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Biocompare. (2021). Choosing an Apoptosis Detection Assay. Biocompare. [Link]
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Sim, F. W., et al. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences. [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]
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iTeh Standards. (2009). ISO 10993-5:2009. iTeh Standards. [Link]
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ACS Publications. (2023). Selection of Optimal Cell Lines for High-Content Phenotypic Screening. ACS Chemical Biology. [Link]
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Creative Bioarray. (n.d.). MTT Analysis Protocol. Creative Bioarray. [Link]
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Klug, C., et al. (2020). Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device. Toxicology in Vitro. [Link]
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National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS. Assay Guidance Manual. [Link]
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YouTube. (2021). Troubleshooting Cell based Assays: Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. Promega Corporation. [Link]
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Johner Institute. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Johner Institute. [Link]
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AAMI. (n.d.). Medical Device Industry Approaches for Addressing Sources of Failing Cytotoxicity Scores. Biomedical Instrumentation & Technology. [Link]
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Protocols.io. (2024). LDH cytotoxicity assay. Protocols.io. [Link]
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NAMSA. (2023). Navigating Cytotoxicity Failures in Medical Devices: Comprehensive Risk Management Strategies. NAMSA. [Link]
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National Institutes of Health. (2025). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences. [Link]
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Probing the Allosteric Landscape of A1 Adenosine Receptors: A Guide to 2-Amino-3-Benzoylthiophenes
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the allosteric modulation of the A1 adenosine receptor (A1AR) by the 2-amino-3-benzoylthiophene class of compounds. This guide moves beyond a simple recitation of protocols to offer a comprehensive understanding of the underlying principles, experimental design considerations, and data interpretation, empowering researchers to effectively investigate and harness the therapeutic potential of A1AR allosteric modulation.
Introduction: The Rationale for Allosteric Modulation of A1AR
The A1 adenosine receptor, a member of the G protein-coupled receptor (GPCR) superfamily, is a critical regulator of cellular function in numerous tissues, including the brain, heart, and kidneys.[1][2] Its activation by the endogenous ligand adenosine typically leads to inhibitory effects, such as reduced heart rate and neurotransmitter release, primarily through coupling to Gαi/o proteins.[3][4] While orthosteric agonists targeting the adenosine binding site have therapeutic promise, their clinical utility has been hampered by on-target side effects resulting from systemic receptor activation.
Allosteric modulators, which bind to a topographically distinct site on the receptor, offer a more nuanced approach to regulating A1AR activity.[5][6] Positive allosteric modulators (PAMs) of the A1AR, such as the well-characterized 2-amino-3-benzoylthiophene derivative PD 81,723, enhance the binding and/or efficacy of endogenous adenosine.[3][5] This mechanism provides spatial and temporal precision, as the modulator's effect is most pronounced in tissues with high local concentrations of adenosine, such as in ischemic or inflamed tissues.[5] This targeted enhancement holds the potential for therapeutic intervention with an improved side-effect profile.
This guide will provide a detailed exploration of the experimental workflows required to characterize the allosteric modulation of A1AR by 2-amino-3-benzoylthiophenes, from their chemical synthesis to their functional consequences on cellular signaling.
Section 1: Synthesis of 2-Amino-3-Benzoylthiophene Allosteric Modulators
The foundational 2-amino-3-benzoylthiophene scaffold is typically synthesized via the Gewald reaction, a multicomponent condensation that offers a versatile route to this class of compounds.[7][8]
Protocol 1: Gewald Synthesis of (2-amino-4,5-dimethylthiophen-3-yl)(3-(trifluoromethyl)phenyl)methanone (PD 81,723)
This protocol outlines the synthesis of the benchmark A1AR PAM, PD 81,723.[9]
Materials:
-
3-(Trifluoromethyl)benzoylacetonitrile
-
3-Pentanone
-
Elemental sulfur
-
Morpholine
-
Ethanol
-
Diethyl ether
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3-(trifluoromethyl)benzoylacetonitrile (1 equivalent), 3-pentanone (1.2 equivalents), and elemental sulfur (1.1 equivalents) in ethanol.
-
Catalyst Addition: Add morpholine (0.5 equivalents) to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure.
-
Extraction: Dissolve the residue in diethyl ether and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity as PD 81,723.
Causality Behind Experimental Choices:
-
Gewald Reaction: This multicomponent reaction is highly efficient for constructing the substituted 2-aminothiophene core.
-
Morpholine: Acts as a basic catalyst to promote the initial Knoevenagel condensation between the ketone and the nitrile.
-
Reflux: Provides the necessary thermal energy to drive the reaction to completion.
-
Purification: Column chromatography is essential to remove unreacted starting materials and byproducts, ensuring the purity of the final compound for biological assays.
Section 2: Characterizing Allosteric Modulation at the A1 Adenosine Receptor
A multi-faceted approach employing radioligand binding and functional assays is crucial to fully characterize the allosteric effects of 2-amino-3-benzoylthiophenes on the A1AR.
Radioligand Binding Assays
Radioligand binding assays are fundamental for directly assessing the interaction of the allosteric modulator with the receptor and its influence on orthosteric ligand binding. These assays are typically performed using membrane preparations from cells stably expressing the human A1AR (e.g., CHO-A1 cells).
This assay determines the effect of the allosteric modulator on the binding of a radiolabeled antagonist to the A1AR. 8-cyclopentyl-1,3-dipropylxanthine (DPCPX) is a high-affinity and selective A1AR antagonist.[10][11]
Materials:
-
CHO-A1 cell membranes
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
[³H]DPCPX (Specific activity ~120 Ci/mmol)
-
Non-specific binding determinator: 10 µM DPCPX
-
Test compound (2-amino-3-benzoylthiophene derivative)
-
96-well plates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, add 50 µL of assay buffer, 50 µL of [³H]DPCPX (final concentration ~1 nM), and 50 µL of varying concentrations of the test compound. For total binding, add 50 µL of assay buffer instead of the test compound. For non-specific binding, add 50 µL of 10 µM DPCPX.
-
Membrane Addition: Add 100 µL of CHO-A1 cell membrane suspension (typically 20-50 µg of protein per well) to initiate the binding reaction.
-
Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation.
-
Termination: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using non-linear regression to determine the IC₅₀ value of the test compound.
Expected Outcome & Interpretation:
A pure allosteric modulator that does not bind to the orthosteric site will not displace the antagonist radioligand. However, some 2-amino-3-benzoylthiophenes exhibit weak antagonist activity at higher concentrations, which would be observed as displacement of [³H]DPCPX.[3]
This assay assesses the core function of a PAM: its ability to enhance the binding of a radiolabeled agonist.
Materials:
-
Same as Protocol 2, but with a radiolabeled agonist such as [³H]N⁶-cyclohexyladenosine ([³H]CHA) or [¹²⁵I]N⁶-(4-amino-3-iodobenzyl)adenosine ([¹²⁵I]ABA).[3]
-
Non-specific binding determinator: 10 µM N⁶-cyclopentyladenosine (CPA).
Procedure:
-
Assay Setup: In a 96-well plate, add 50 µL of assay buffer, 50 µL of radiolabeled agonist (at a concentration near its K_d), and 50 µL of varying concentrations of the test compound.
-
Membrane Addition & Incubation: Follow steps 2 and 3 from Protocol 2.
-
Termination & Quantification: Follow steps 4 and 5 from Protocol 2.
-
Data Analysis: Plot the specific binding of the radiolabeled agonist as a function of the test compound concentration.
Expected Outcome & Interpretation:
A positive allosteric modulator will increase the specific binding of the agonist radioligand in a concentration-dependent manner. This enhancement is often characterized by a bell-shaped curve, where at very high concentrations, the compound may exhibit inhibitory effects due to off-target actions or weak orthosteric antagonism.[12]
Functional Assays
Functional assays are essential to determine the impact of allosteric modulators on A1AR-mediated signaling.
Activation of the A1AR by an agonist initiates a cascade of intracellular events. Understanding these pathways is crucial for designing and interpreting functional assays.
Caption: A1 Adenosine Receptor Signaling Pathways.
This assay measures the ability of an A1AR agonist to inhibit adenylyl cyclase activity, a hallmark of Gαi/o coupling. The effect of the allosteric modulator on this inhibition is then quantified.[13][14][15]
Materials:
-
CHO-A1 cells
-
Cell culture medium
-
Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Forskolin
-
3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor
-
A1AR agonist (e.g., CPA)
-
Test compound (2-amino-3-benzoylthiophene derivative)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
96-well or 384-well plates
Procedure:
-
Cell Seeding: Seed CHO-A1 cells in 96- or 384-well plates and grow to 80-90% confluency.
-
Pre-incubation: Wash the cells with stimulation buffer and pre-incubate with IBMX (typically 500 µM) in stimulation buffer for 15-30 minutes at 37°C to prevent cAMP degradation.
-
Compound Addition: Add varying concentrations of the A1AR agonist in the absence or presence of a fixed concentration of the test compound. Also include a control with forskolin alone.
-
Stimulation: Add forskolin (typically 1-10 µM) to all wells except the basal control to stimulate adenylyl cyclase.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis: Generate concentration-response curves for the agonist in the absence and presence of the allosteric modulator. Calculate the EC₅₀ values and the maximal inhibition (E_max).
Expected Outcome & Interpretation:
A positive allosteric modulator will cause a leftward shift in the agonist's concentration-response curve, indicating an increase in agonist potency (a decrease in the EC₅₀ value).[3] The magnitude of this shift is a measure of the modulator's cooperativity. Some PAMs may also increase the maximal inhibitory effect of the agonist.
This assay provides a direct measure of G protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation.[16][17][18]
Materials:
-
CHO-A1 cell membranes
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4
-
[³⁵S]GTPγS (Specific activity >1000 Ci/mmol)
-
GDP
-
A1AR agonist (e.g., CPA)
-
Test compound (2-amino-3-benzoylthiophene derivative)
-
Non-specific binding determinator: 10 µM unlabeled GTPγS
Procedure:
-
Assay Setup: In a 96-well plate, add assay buffer, GDP (typically 10-30 µM), varying concentrations of the A1AR agonist in the absence or presence of a fixed concentration of the test compound.
-
Membrane Addition: Add CHO-A1 cell membranes (20-50 µg protein per well).
-
Initiation: Add [³⁵S]GTPγS (final concentration 0.1-0.5 nM) to initiate the binding.
-
Incubation: Incubate at 30°C for 60 minutes with gentle agitation.
-
Termination and Quantification: Terminate the assay by rapid filtration through glass fiber filters, wash with ice-cold buffer, and quantify the bound radioactivity as in Protocol 2.
-
Data Analysis: Generate concentration-response curves for the agonist-stimulated [³⁵S]GTPγS binding in the absence and presence of the allosteric modulator.
Expected Outcome & Interpretation:
A PAM will enhance the agonist-stimulated [³⁵S]GTPγS binding, resulting in a leftward shift of the agonist's concentration-response curve and/or an increase in the maximal stimulation. This provides direct evidence of enhanced G protein coupling.
Section 3: Data Presentation and Interpretation
Clear and concise presentation of quantitative data is essential for comparing the properties of different allosteric modulators.
Table 1: Pharmacological Profile of a Novel 2-Amino-3-Benzoylthiophene Derivative
| Assay | Parameter | Agonist (CPA) Alone | Agonist (CPA) + 1 µM Test Compound | Fold Shift |
| [³H]DPCPX Binding | IC₅₀ (nM) | >10,000 | >10,000 | - |
| [³H]CHA Binding | % Stimulation | - | 150% at 1 µM | - |
| cAMP Accumulation | EC₅₀ (nM) | 15.2 | 3.8 | 4.0 |
| E_max (% Inhibition) | 85% | 92% | - | |
| [³⁵S]GTPγS Binding | EC₅₀ (nM) | 25.6 | 8.5 | 3.0 |
| E_max (% Stimulation) | 180% | 220% | - |
Experimental Workflow for Characterizing A1AR Allosteric Modulators
Caption: Experimental workflow for characterizing A1AR allosteric modulators.
Conclusion
The 2-amino-3-benzoylthiophene class of compounds represents a promising avenue for the development of selective A1AR therapeutics. By employing the detailed protocols and understanding the underlying principles outlined in this guide, researchers can effectively synthesize and characterize these allosteric modulators. A thorough investigation using a combination of radioligand binding and functional assays is paramount to elucidating their mechanism of action and advancing our understanding of the allosteric landscape of the A1 adenosine receptor. This knowledge will be instrumental in designing novel therapeutics with improved efficacy and safety profiles for a range of pathological conditions.
References
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Troubleshooting & Optimization
Improving yield and purity in 2-(4-Acetoxybenzoyl) thiophene synthesis
Welcome to the technical support center for the synthesis of 2-(4-acetoxybenzoyl)thiophene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize your reaction for both yield and purity.
Introduction to the Synthesis
The synthesis of 2-(4-acetoxybenzoyl)thiophene is most commonly achieved via a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution involves reacting thiophene with 4-acetoxybenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or stannic chloride (SnCl₄).[1] While theoretically straightforward, this reaction is often plagued by challenges related to regioselectivity, side product formation, and purification. This guide will address these issues systematically.
The fundamental reaction mechanism involves the formation of an acylium ion from 4-acetoxybenzoyl chloride and the Lewis acid catalyst. This potent electrophile is then attacked by the electron-rich thiophene ring.[2][3]
Core Reaction Mechanism: Friedel-Crafts Acylation
Caption: Friedel-Crafts acylation of thiophene.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the synthesis of 2-(4-acetoxybenzoyl)thiophene.
Q1: My reaction is producing a significant amount of the 3-isomer. How can I improve the regioselectivity for the 2-position?
A1: Friedel-Crafts acylation of unsubstituted thiophene strongly favors the 2-position. This preference is due to the greater stabilization of the carbocation intermediate (sigma complex) formed during electrophilic attack at the C2 position, which can be described by three resonance structures, compared to only two for attack at the C3 position.[2][4][5] However, certain reaction conditions can erode this inherent selectivity.
Troubleshooting Steps:
-
Catalyst Choice: While aluminum chloride is a common catalyst, it can sometimes lead to lower selectivity. Consider using milder Lewis acids like stannic chloride (SnCl₄) or solid acid catalysts such as certain zeolites (e.g., Hβ), which have demonstrated high selectivity for 2-acylation.[1][6][7]
-
Temperature Control: Running the reaction at lower temperatures generally enhances selectivity by favoring the kinetically controlled product, which is the 2-acylated thiophene.[6]
-
Solvent Effects: The choice of solvent can impact the reactivity of both the catalyst and the electrophile. Non-polar solvents like carbon disulfide or dichloromethane are often preferred.
Q2: The yield of my reaction is consistently low. What are the potential causes and how can I improve it?
A2: Low yields can stem from several factors, including incomplete reaction, side reactions, or product degradation.
Troubleshooting Steps:
-
Purity of Reagents: Ensure that all reagents, particularly the 4-acetoxybenzoyl chloride and the Lewis acid, are of high purity and anhydrous. Moisture can deactivate the Lewis acid catalyst.
-
Stoichiometry of Lewis Acid: For acylation reactions, at least a stoichiometric amount of the Lewis acid is often required because it complexes with the product ketone.[8][9] You may need to use a slight excess.
-
Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time will result in unreacted starting materials. Conversely, prolonged reaction times or excessive temperatures can lead to the formation of polymeric tars, a known issue with thiophene chemistry.[1][8]
-
Order of Addition: The order in which reagents are mixed can be critical. A common successful procedure involves adding the Lewis acid to a cooled solution of the thiophene and 4-acetoxybenzoyl chloride.[1]
Q3: I'm observing a significant amount of a hydrolyzed byproduct, 2-(4-hydroxybenzoyl)thiophene. How can I prevent this?
A3: The acetoxy group is susceptible to hydrolysis, especially during the aqueous work-up.
Troubleshooting Steps:
-
Anhydrous Conditions: Maintain strictly anhydrous conditions throughout the reaction to prevent premature hydrolysis.
-
Controlled Work-up: During the work-up, use cold, dilute acid to quench the reaction. Minimize the time the product is in contact with the aqueous acidic phase.
-
Alternative Synthesis: If hydrolysis remains a persistent issue, consider synthesizing 2-(4-hydroxybenzoyl)thiophene first and then acetylating the phenolic hydroxyl group in a separate step.
Q4: My final product is difficult to purify and appears to be contaminated with colored impurities. What are the best purification strategies?
A4: Colored impurities are often due to polymerization of the thiophene ring.[1] Effective purification is crucial for obtaining a high-purity product.
Recommended Purification Methods:
-
Column Chromatography: This is a highly effective method for separating the desired 2-isomer from the 3-isomer and other byproducts.[10] A silica gel stationary phase with a gradient elution of hexane and ethyl acetate is a good starting point.
-
Recrystallization: If the product is a solid, recrystallization can be an excellent final purification step to remove minor impurities.
-
Vacuum Distillation: For larger scale purifications, vacuum distillation can be employed to remove non-volatile impurities.[10][11]
| Purification Method | Advantages | Disadvantages |
| Column Chromatography | Excellent separation of isomers.[10] | Can be time-consuming and require large solvent volumes. |
| Recrystallization | Effective for removing small amounts of impurities. | Requires the product to be a solid at room temperature. |
| Vacuum Distillation | Good for large-scale purification.[10] | May not effectively separate isomers with close boiling points. |
Experimental Protocols
Protocol 1: Synthesis of 2-(4-Acetoxybenzoyl)thiophene
This protocol is a general guideline and may require optimization based on your specific laboratory conditions.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add thiophene (1.0 eq) and 4-acetoxybenzoyl chloride (1.0 eq) to an anhydrous solvent (e.g., dichloromethane).
-
Cooling: Cool the mixture to 0°C in an ice bath.
-
Catalyst Addition: Slowly add the Lewis acid catalyst (e.g., AlCl₃, 1.1 eq) portion-wise, maintaining the temperature below 5°C.
-
Reaction: Allow the reaction to stir at 0°C and monitor its progress by TLC. Once the starting materials are consumed, proceed to the work-up.
-
Work-up: Carefully quench the reaction by slowly adding it to a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Separate the organic layer and extract the aqueous layer with the reaction solvent.
-
Washing: Combine the organic layers and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Protocol 2: Purification by Column Chromatography
Caption: Workflow for purification by column chromatography.
Concluding Remarks
The successful synthesis of 2-(4-acetoxybenzoyl)thiophene hinges on careful control of reaction parameters and a systematic approach to troubleshooting. By understanding the underlying chemical principles and implementing the strategies outlined in this guide, researchers can significantly improve both the yield and purity of this valuable synthetic intermediate.
References
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Regioselectivity in Friedel–Crafts acylation of thiophene - Chemistry Stack Exchange. (2017). Retrieved January 12, 2026, from [Link]
-
Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. (2022). ACS Omega. Retrieved January 12, 2026, from [Link]
-
Synthetic methodology and structures of 2-phenylbenzothiophene 4i and... - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
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Physical Properties of 2-Acetylthiophene. (n.d.). Retrieved January 12, 2026, from [Link]
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Synthesis of 2-Acetylthiophene by the Acylation of Thiophene Using Acetic Anhydride and Iodine (A Revisiting after Almost Sixty Years). (2004). The Chemical Educator. Retrieved January 12, 2026, from [Link]
-
Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts - TSI Journals. (2014). Retrieved January 12, 2026, from [Link]
- US2432991A - Acylation of thiophene - Google Patents. (n.d.).
- US2492629A - Acylation of thiophene - Google Patents. (n.d.).
-
Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25 - ResearchGate. (2025). Retrieved January 12, 2026, from [Link]
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Synthesis of 2,3,4,5-Tetraphenylfuran, -thiophene and -pyrrole from Toluene. (n.d.). Retrieved January 12, 2026, from [Link]
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Synthesis and Reactivity of 2-Acetylthiophenes Derivatives - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]
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2-acetothienone - Organic Syntheses Procedure. (n.d.). Retrieved January 12, 2026, from [Link]
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Phase-Vanishing Method: Friedel-Crafts Acylation of Thiophene with Tin Tetrachloride and its Application to Convenient Parallel Synthesis - ResearchGate. (2025). Retrieved January 12, 2026, from [Link]
-
2-hydroxythiophene - Organic Syntheses Procedure. (n.d.). Retrieved January 12, 2026, from [Link]
- Synthesis method of intermediate 2-acetyl thiophene of cephalothin drug - Google Patents. (n.d.).
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Paal-Knorr Thiophene Synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 12, 2026, from [Link]
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The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile - ResearchGate. (2025). Retrieved January 12, 2026, from [Link]
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Technical Support Center: Optimization of Palladium-Catalyzed Thiophene Arylation
Welcome to the technical support center for palladium-catalyzed thiophene arylation. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their cross-coupling reactions, troubleshoot unexpected outcomes, and deepen their understanding of this powerful synthetic tool. Thiophene moieties are critical components in pharmaceuticals, organic electronics, and advanced materials, making their efficient synthesis a paramount objective.
This resource provides in-depth, field-tested insights in a direct question-and-answer format, addressing the specific, practical challenges you may encounter at the bench.
Section 1: Frequently Asked Questions (FAQs) & Core Concepts
This section addresses the most common initial queries and foundational knowledge for successful thiophene arylation.
Q1: What is the primary challenge when working with thiophene substrates in cross-coupling reactions?
The primary challenge is often the instability of the organometallic thiophene reagent, particularly thiophene boronic acids used in Suzuki-Miyaura coupling. These compounds are prone to a side reaction called protodeboronation , where the carbon-boron bond is cleaved and replaced by a proton from the reaction medium.[1] This depletes your nucleophilic partner, leading to low yields and the formation of thiophene as a major byproduct.[1]
Q2: Which palladium-catalyzed cross-coupling reaction is best for thiophene arylation?
Both Suzuki-Miyaura (using boronic acids/esters) and Stille (using organostannanes) couplings are widely and effectively used.[2][3][4] More recently, Direct C-H Arylation has emerged as a highly atom-economical alternative that avoids the pre-functionalization of the thiophene ring.[2][5]
-
Suzuki-Miyaura: Generally preferred due to the lower toxicity of boron reagents. However, it requires careful optimization to mitigate protodeboronation.[1]
-
Stille: Often more robust and less sensitive to reaction conditions, but the high toxicity of organotin reagents and byproducts is a significant drawback.[3]
-
Direct C-H Arylation: An excellent, modern choice that is environmentally attractive.[6] It simplifies the synthetic route but may require specific catalysts and conditions to control regioselectivity, especially with substituted thiophenes.[7]
Q3: Why is the choice of ligand so critical for this reaction?
The ligand is arguably the most important variable for optimization. It directly influences the three key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[8] For thiophene arylation, bulky, electron-rich monophosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) are often superior.[9]
-
They accelerate oxidative addition , especially with less reactive aryl chlorides or electron-rich aryl halides.[9]
-
They promote reductive elimination , the final product-forming step.
-
They stabilize the palladium center , preventing the formation of inactive palladium black.
Section 2: Troubleshooting Guide - Common Problems & Solutions
This section is structured to help you diagnose and solve specific experimental issues.
Problem 1: Low or No Product Yield, Starting Materials Largely Unchanged
This is a classic sign of an inactive or inhibited catalytic system.
Q: My reaction isn't working. I see my starting materials by TLC/LC-MS. What's the first thing to check?
A: Reagent Quality and Inert Atmosphere. Before altering the core chemistry, verify the fundamentals.
-
Inert Atmosphere: The presence of oxygen can oxidize the phosphine ligands and the Pd(0) catalyst, leading to inactive species.[9] Ensure your solvents are thoroughly degassed and that you maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[10]
-
Solvent Purity: Use anhydrous solvents. Water can participate in undesired side reactions, including protodeboronation of the boronic acid.[1]
-
Reagent Integrity: Thiophene boronic acids can degrade upon storage.[1] Verify the purity of your starting materials. If necessary, convert the boronic acid to a more stable boronate ester (e.g., pinacol ester) for the reaction.
Q: I've confirmed my reagents and setup are good, but the reaction still fails. What's the next step?
A: Evaluate the Catalyst System (Palladium Source & Ligand).
-
Inefficient Oxidative Addition: If you are using an electron-rich aryl halide or a sterically hindered substrate, the first step of the catalytic cycle may be too slow. Switch to a more electron-rich and bulky ligand like SPhos , XPhos , or RuPhos . These ligands are designed to accelerate this crucial step.[9]
-
Catalyst Decomposition: Formation of black precipitate ("palladium black") indicates the catalyst has crashed out of the catalytic cycle. This can be caused by an inappropriate ligand or temperature. Using modern palladium precatalysts (e.g., G3 or G4 palladacycles) can ensure the efficient generation of the active Pd(0) species and improve catalyst stability.
Problem 2: Low Yield with Significant Byproduct Formation
Byproduct analysis is key to diagnosing the specific failure mode of the reaction.
Q: My main byproduct is unsubstituted thiophene. What is happening?
A: You are observing protodeboronation (for Suzuki) or protodestannylation (for Stille). This means your nucleophile is being destroyed faster than it can couple.
-
Cause: This is often caused by a combination of a strong base, high temperature, and the presence of proton sources (like water).[1] The rate of this side reaction is competing with the rate of transmetalation.
-
Solutions:
-
Switch to a Milder Base: Instead of strong bases like NaOH or Cs₂CO₃, try a milder inorganic base like K₃PO₄ or K₂CO₃, or an organic base like triethylamine.[11]
-
Lower the Reaction Temperature: Highly active precatalysts and modern ligands often allow for lower reaction temperatures (e.g., 40-80 °C), which can significantly slow the rate of decomposition.[1]
-
Use a Boronate Ester: Convert the unstable thiophene boronic acid to its corresponding pinacol or MIDA ester. These are significantly more stable and resistant to protodeboronation.
-
Q: I'm seeing significant amounts of a biaryl product derived from my aryl halide (homocoupling). How do I prevent this?
A: Homocoupling is often a sign of issues during the transmetalation step.
-
Cause: If transmetalation is slow, the palladium-aryl intermediate has time to react with another molecule of itself. This can be exacerbated by excess base or high temperatures.
-
Solutions:
-
Optimize the Base/Solvent System: The choice of base and solvent is critical and often substrate-dependent.[9] An inappropriate combination can lead to poor solubility or slow rates. Screen different combinations, such as K₃PO₄ in dioxane/water or CsF in THF.
-
Check Stoichiometry: Ensure you are using a slight excess (1.2-1.5 equivalents) of the thiophene nucleophile. This helps push the equilibrium towards the desired cross-coupling pathway.
-
Section 3: Experimental Protocols & Data
General Protocol for Suzuki-Miyaura Arylation of Thiophene
This protocol provides a robust starting point for optimization.
-
Reagent Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Argon), add the aryl halide (1.0 equiv.), the thiophene boronic acid or ester (1.2–1.5 equiv.), and the base (2.0–3.0 equiv.).
-
Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (if not using a precatalyst). Add this solid mixture to the Schlenk flask.
-
Solvent Addition: Add the degassed solvent (e.g., dioxane/water 10:1, 0.1 M concentration) via syringe.
-
Reaction Execution: Seal the flask and heat the reaction mixture to the desired temperature (start with 80 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. Check for the consumption of the aryl halide and the formation of the product.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine to remove the inorganic salts. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Table 1: Common Reagent Combinations for Thiophene Arylation
| Parameter | Recommended Options | Rationale & Considerations |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, XPhos Pd G3, SPhos Pd G2 | Precatalysts (G2, G3) are often more reliable and active, allowing for lower catalyst loadings. |
| Ligand | XPhos, SPhos, RuPhos, P(t-Bu)₃ | Bulky, electron-rich monophosphine ligands are generally preferred for challenging substrates.[12][13] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, CsF | The choice is substrate-dependent. K₃PO₄ is a good starting point. Cs₂CO₃ is stronger but can promote side reactions.[12] |
| Solvent | Dioxane, Toluene, THF, DMF, often with water | Aprotic polar solvents are common. A small amount of water is often necessary for Suzuki couplings but can promote protodeboronation if in excess.[1][9] |
| Temperature | 40 - 110 °C | Lower temperatures are preferable to minimize side reactions. Modern catalysts often work efficiently at 60-80 °C.[1] |
Section 4: Visualizing the Process
Understanding the underlying mechanism and troubleshooting logic is crucial for rational optimization.
The Palladium Catalytic Cycle
The diagram below illustrates the fundamental steps in a Suzuki-Miyaura cross-coupling reaction. Problems in your experiment can often be traced back to a slow or inhibited step in this cycle.
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
Troubleshooting Flowchart
When a reaction fails, a logical diagnostic process is essential. Use this flowchart to guide your troubleshooting efforts.
Caption: A decision tree for troubleshooting failed reactions.
References
- Benchchem. Technical Support Center: Optimizing Suzuki Coupling of Substituted Thiophenes.
- Benchchem. Strategies to avoid deborylation in Suzuki reactions with thiophene boronic acids.
- CORE. Direct Arylation of Thiophenes in Continuous Flow.
- NIH. Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway.
- PubMed Central (PMC). Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids.
- Taylor & Francis Online. Direct 2-Arylation of Thiophene Using Low Loading of a Phosphine-Free Palladium Catalyst.
- Chemical Reviews. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
- NIH. Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases.
- PubMed. Kinetic Studies on the Palladium(II)-Catalyzed Oxidative Cross-Coupling of Thiophenes with Arylboron Compounds and Their Mechanistic Implications.
- PubMed. Palladium-Catalyzed Direct C-H Arylation of 3-(Methylsulfinyl)thiophenes.
- ResearchGate. Direct 2-Arylation of Thiophene Using Low Loading of a Phosphine-Free Palladium Catalyst.
- PMC - NIH. Hindered aryl bromides for regioselective palladium-catalysed direct arylation at less favourable C5-carbon of 3-substituted thiophenes.
- Quora. What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?.
- Ligand electronic influence in Pd-catalyzed C-C coupling processes.
- ResearchGate. How can I solve my problem with Suzuki coupling?.
- Reddit. Diagnosing issues with a failed Suzuki coupling?.
- ACS Catalysis. Oxidative Coupling Mechanisms: Current State of Understanding.
- ResearchGate. Stille Cross-Coupling Reactions of Alkenylstannanes with Alkenyl Iodides Mediated by Copper(I) Thiophene2-carboxylate: A Density Functional Study.
- RSC Publishing. Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct arylation.
- University of Windsor. The Mechanisms of the Stille Reaction.
- ResearchGate. Thiophene Metallation and Cross-Coupling Chemistry.
- Green Chemistry (RSC Publishing). Ligand-less palladium-catalyzed direct 5-arylation of thiophenes at low catalyst loadings.
- Wiley-VCH. Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers.
- ResearchGate. The catalytic activity of Palladium(II) complexes containing PN ligands in the Heck and Suzuki C-C coupling reactions.
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Technical Support Center: Strategies to Minimize Byproduct Formation in Friedel-Crafts Reactions with Thiophene
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize Friedel-Crafts reactions involving thiophene, a crucial scaffold in medicinal chemistry.[1][2] Thiophene's unique electronic properties present distinct challenges compared to benzene, often leading to a complex mixture of byproducts. This document provides in-depth, field-proven insights and actionable protocols to enhance reaction selectivity and yield.
Section 1: Understanding the Core Challenge: The Reactivity of the Thiophene Ring
Before troubleshooting specific issues, it is critical to understand the inherent chemical nature of thiophene that predisposes it to side reactions under Friedel-Crafts conditions.
-
High Nucleophilicity: Thiophene is an electron-rich aromatic heterocycle. The sulfur atom contributes a lone pair of electrons to the π-system, making the ring significantly more activated towards electrophilic aromatic substitution than benzene. This high reactivity can lead to overly vigorous reactions, including polymerization.[3]
-
Inherent Regioselectivity: Electrophilic attack on thiophene overwhelmingly favors the C2 (or C5) position. This is because the carbocation intermediate (the Wheland intermediate) formed by attack at C2 is better stabilized by resonance, involving three resonance structures, one of which places the positive charge on the sulfur atom. In contrast, attack at the C3 position yields a less stable intermediate with only two resonance structures.[4][5] This fundamental principle governs the formation of the desired product but also explains the origin of isomeric byproducts when reaction control is lost.
-
Lewis Acid Sensitivity: The sulfur atom in thiophene can act as a Lewis base and coordinate with strong Lewis acids like AlCl₃. This interaction can lead to ring-opening, degradation, and the formation of tar-like polymers, especially at elevated temperatures.[6][7][8]
Diagram: The Basis of C2-Selectivity in Thiophene
Caption: C2 attack leads to a more stabilized intermediate, making it the kinetically favored pathway.
Section 2: Troubleshooting Guides & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the Friedel-Crafts functionalization of thiophene.
Issue 1: Polyalkylation in Friedel-Crafts Alkylation
Question: Why am I observing significant amounts of di- or tri-alkylated products in my reaction?
Answer: This is a classic byproduct issue in Friedel-Crafts alkylation. The initial alkyl group introduced onto the thiophene ring is electron-donating, which further activates the ring.[9] This makes the monoalkylated product more nucleophilic and thus more reactive than the starting thiophene, leading to subsequent alkylation events at the remaining activated positions (primarily the other α-position).[8][9][10]
Troubleshooting Strategies:
-
Use a Large Excess of Thiophene: By making thiophene the limiting reagent's counterpart, the probability of the electrophile encountering an unreacted thiophene molecule over an already alkylated one increases significantly. A 5- to 10-fold excess is a common starting point.
-
Control Stoichiometry and Addition: Add the alkylating agent slowly and at a low temperature to maintain a low concentration of the electrophile, favoring reaction with the more abundant starting material.
-
The Acylation-Reduction Circumvention Strategy: This is the most robust solution to both polyalkylation and carbocation rearrangement issues. Instead of direct alkylation, perform a Friedel-Crafts acylation first. The resulting acyl group is electron-withdrawing and deactivates the ring, effectively preventing further substitutions.[11] The ketone can then be reduced to the desired alkyl group using standard methods like the Wolff-Kishner or Clemmensen reduction.
Diagram: The Acylation-Reduction Pathway
Caption: A two-step acylation-reduction sequence to achieve clean mono-alkylation.
Issue 2: Poor Regioselectivity and Ring Degradation in Acylation
Question: My reaction is producing the 3-acyl isomer and a significant amount of black tar. How can I improve C2 selectivity and prevent decomposition?
Answer: The formation of the 3-acyl isomer indicates that the reaction conditions are harsh enough to overcome the kinetic preference for C2 substitution.[12][13] The accompanying polymerization or "tarring" is a clear sign that the strong Lewis acid is degrading the sensitive thiophene ring.[7][14]
Troubleshooting Strategies:
-
Catalyst Choice is Critical: The strength of the Lewis acid is paramount. While AlCl₃ is common, it is often too harsh for thiophene. Milder catalysts can dramatically improve outcomes.
-
Milder Lewis Acids: Consider using SnCl₄, ZnCl₂, or EtAlCl₂ which are less aggressive and reduce the extent of ring degradation.[6][15][16]
-
Solid Acid Catalysts: Heterogeneous catalysts like Hβ zeolite are highly effective. They offer high activity and selectivity for 2-acylation under milder conditions and have the significant advantage of being easily filtered off, simplifying workup and reducing acidic waste.[17][18][19]
-
-
Strict Temperature Control: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Often, starting at 0°C or even lower and slowly warming to room temperature is effective. Higher temperatures provide the activation energy for both undesired C3-acylation and decomposition pathways.[17]
-
Ensure Anhydrous Conditions: All Lewis acids are sensitive to moisture. Water will hydrolyze and deactivate the catalyst, and can also promote side reactions.[20] Use freshly distilled solvents, flame-dried glassware, and maintain an inert atmosphere (N₂ or Ar).
Data Table: Comparison of Catalysts for Thiophene Acetylation
| Catalyst | Acylating Agent | Thiophene Conversion (%) | 2-Acetylthiophene Yield (%) | Reaction Conditions | Source(s) |
| Hβ Zeolite | Acetic Anhydride | ~99% | 98.6% | 60°C, 2h, Thiophene:Ac₂O = 1:3 | [18] |
| Modified C25 Zeolite | Acetic Anhydride | 99.0% | - | 80°C, 2h, Thiophene:Ac₂O = 1:2 | [18][19] |
| SnCl₄ | Acetyl Chloride | - | High (Isomer Mix Possible) | Benzene, RT | [21] |
| EtAlCl₂ | Succinyl Chloride | - | 99% | 0°C, 2h, Thiophene:Acylating Agent = 2.1:1 | [18] |
| AlCl₃ | Acetyl Chloride | Often high | Variable, risk of byproducts | CS₂, RT | [5] |
Section 3: Detailed Experimental Protocols
Protocol 1: High-Selectivity 2-Acetylation of Thiophene using Hβ Zeolite
This protocol, adapted from studies on solid-acid catalysis, demonstrates a modern, environmentally benign approach that yields a highly pure product.[18]
Objective: To synthesize 2-acetylthiophene with high selectivity, minimizing byproducts and simplifying purification.
Materials:
-
Hβ Zeolite (activated)
-
Thiophene (0.1 mol, 8.4 g)
-
Acetic Anhydride (0.3 mol, 30.6 g)
-
50 mL round-bottom flask with condenser, thermometer, and magnetic stirrer
Procedure:
-
Catalyst Activation: Activate the Hβ zeolite catalyst by calcining at 550°C for 4 hours to remove adsorbed water. Allow to cool to room temperature in a desiccator.
-
Reaction Setup: To the round-bottom flask, add thiophene (8.4 g) and acetic anhydride (30.6 g).
-
Catalyst Addition: Add the activated Hβ zeolite (approx. 1.2 g) to the reaction mixture.
-
Reaction Execution: Heat the stirred mixture to 60°C.
-
Monitoring & Work-up: Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction is typically complete within 2-3 hours.
-
Purification: After cooling, recover the solid catalyst by simple filtration. The catalyst can be washed, dried, and regenerated for future use. The liquid filtrate, containing the product, can be purified by fractional distillation under reduced pressure to yield pure 2-acetylthiophene.
Protocol 2: Controlled Synthesis of 2-Propylthiophene via Acylation-Reduction
Objective: To synthesize 2-propylthiophene while avoiding the polyalkylation and rearrangement issues common to direct Friedel-Crafts alkylation.
Step A: Friedel-Crafts Acylation with Propanoyl Chloride
-
Setup: In a flame-dried, three-neck flask under N₂, suspend anhydrous AlCl₃ (1.1 eq) in anhydrous dichloromethane (DCM) and cool to 0°C.
-
Acylium Ion Formation: Slowly add propanoyl chloride (1.0 eq) to the suspension and stir for 15 minutes.
-
Thiophene Addition: Add a solution of thiophene (1.05 eq) in DCM dropwise, maintaining the temperature at 0°C.
-
Reaction: After addition, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2 hours. Monitor by TLC.
-
Work-up: Carefully quench the reaction by pouring it over crushed ice. Separate the organic layer, wash with NaHCO₃ solution and brine, dry over MgSO₄, and concentrate to yield crude 2-propanoylthiophene. Purify by column chromatography or distillation.
Step B: Wolff-Kishner Reduction of 2-Propanoylthiophene
-
Setup: Combine the 2-propanoylthiophene (1.0 eq), diethylene glycol, and hydrazine hydrate (4-5 eq) in a flask fitted with a reflux condenser.
-
Base Addition: Add potassium hydroxide pellets (4-5 eq) portion-wise.
-
Reaction: Heat the mixture to reflux (approx. 190-200°C) for 3-4 hours, during which water and excess hydrazine will distill off.
-
Work-up: Cool the reaction, dilute with water, and extract with diethyl ether. Wash the combined organic layers with dilute HCl and brine, dry over MgSO₄, and concentrate. Purify the resulting 2-propylthiophene by distillation.
Section 4: Troubleshooting Workflow Diagram
If your reaction is not performing as expected, use this decision tree to diagnose the problem and identify a solution.
Caption: A decision tree for troubleshooting common Friedel-Crafts reaction issues with thiophene.
References
- Hartough, H. D. (1949). U.S. Patent No. 2,492,629. Washington, DC: U.S. Patent and Trademark Office.
-
NotEvans. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange. Retrieved from [Link]
-
TSI Journals. (n.d.). SELECTIVE ACETYLATION OF AROMATIC HETEROCYCLIC COMPOUNDS. Retrieved from [Link]
-
Yu, J., et al. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Physical Chemistry: An Indian Journal. Retrieved from [Link]
-
Al-Mulla, A. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances. Retrieved from [Link]
- Hartough, H. D. (1947). U.S. Patent No. 2,432,991. Washington, DC: U.S. Patent and Trademark Office.
-
Pérez-García, P., et al. (2022). New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer. Molecules. Retrieved from [Link]
-
Alfa Chemistry. (2022). Thiophenes as Heterocyclic Organic Compounds for Academic Research and Industrial Manufacturing. Retrieved from [Link]
-
ResearchGate. (2011). Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25. Retrieved from [Link]
-
Ünver, H., et al. (2013). Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl2. Asian Journal of Chemistry. Retrieved from [Link]
- Caesar, P. D. (1949). U.S. Patent No. 2,469,823. Washington, DC: U.S. Patent and Trademark Office.
-
NotEvans. (2016). Friedel-Crafts alkylation of five-membered heterocycles. Chemistry Stack Exchange. Retrieved from [Link]
-
Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Alkylation. Retrieved from [Link]
Sources
- 1. Thiophenes as Heterocyclic Organic Compounds for Academic Research and Industrial Manufacturing [clinicalresearchnewsonline.com]
- 2. nbinno.com [nbinno.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. echemi.com [echemi.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
- 7. US2469823A - Alkylation of thiophene - Google Patents [patents.google.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Friedel-Crafts Alkylation [organic-chemistry.org]
- 11. youtube.com [youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. tsijournals.com [tsijournals.com]
- 14. US2432991A - Acylation of thiophene - Google Patents [patents.google.com]
- 15. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
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- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Purification of Benzoylthiophene Intermediates
Welcome to the technical support center for the purification of benzoylthiophene intermediates. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining high-purity benzoylthiophene derivatives, a critical scaffold in numerous pharmaceutical agents.[1][2] This document moves beyond standard protocols to provide in-depth troubleshooting, rooted in the fundamental principles of separation science.
Part 1: General Purification Strategy - Frequently Asked Questions
This section addresses initial decisions in designing a purification workflow.
Q1: My crude benzoylthiophene sample is a dark, oily solid. Should I start with chromatography or crystallization?
A1: When dealing with a very impure, oily solid, direct crystallization is often inefficient and may lead to the product "oiling out" instead of forming crystals.[3] The recommended approach is to first perform flash column chromatography. This will remove the bulk of colored impurities and reaction byproducts, providing a solid that is significantly more amenable to successful crystallization for final polishing.
-
Causality: Highly impure mixtures often exhibit significant melting point depression and can form eutectic mixtures, which prevent the formation of a stable crystal lattice.[4] Chromatography separates compounds based on their differential partitioning between a stationary and mobile phase, a mechanism that is less sensitive to the thermal properties of the mixture.[5]
Q2: How do I choose between normal-phase and reversed-phase chromatography for my benzoylthiophene derivative?
A2: The choice depends on the polarity of your specific intermediate. 2-Benzoylthiophene itself is a moderately polar compound.[6][7]
-
Normal-Phase Chromatography (e.g., Silica Gel): This is the most common and cost-effective method for typical benzoylthiophene intermediates. It works well for compounds that are soluble in organic solvents like hexanes, ethyl acetate, and dichloromethane.[8]
-
Reversed-Phase Chromatography (e.g., C18): This is preferred for highly polar benzoylthiophene derivatives, such as those containing hydroxyl, carboxylic acid, or amino groups, which may have poor solubility in normal-phase eluents or interact too strongly with silica.[9]
A simple workflow to guide your decision is presented below.
Caption: Decision tree for selecting a chromatography method.
Part 2: Troubleshooting Specific Purification Techniques
Crystallization Issues
Crystallization is a powerful technique for achieving high purity, but it is sensitive to many variables.[10][11]
Q3: I've dissolved my benzoylthiophene intermediate in a hot solvent, but it "oiled out" upon cooling instead of forming crystals. What's happening and how do I fix it?
A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a supercooled liquid instead of a solid crystal lattice. This is often caused by using a solvent in which the compound is too soluble or by the presence of significant impurities.
Troubleshooting Steps:
-
Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Add a small amount (10-20% more) of the hot solvent to slightly decrease the saturation level upon cooling.[3]
-
Slow Down the Cooling: Rapid cooling encourages oil formation.[3] Allow the flask to cool slowly to room temperature on a benchtop, insulated by a few paper towels, before moving it to a colder environment like a refrigerator.
-
Change the Solvent System: Your compound may be too soluble in the chosen solvent. Try a solvent in which your compound is less soluble, or use a binary solvent system. For a binary system, dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to clarify and then cool slowly.[12]
-
Pre-Purify the Material: If the issue persists, the impurity level is likely too high. Purify the material first by column chromatography and then attempt crystallization.[13]
Q4: My crystallization yield is very low (<50%). How can I improve it?
A4: A low yield typically indicates that a significant amount of your product remains dissolved in the mother liquor.[3]
Troubleshooting Steps:
-
Minimize Solvent Usage: Ensure you are using the minimum amount of hot solvent required to fully dissolve the compound. Using an excess will keep more of the product in solution upon cooling.[11]
-
Cool to a Lower Temperature: Once crystals have formed at room temperature, cool the flask in an ice bath or refrigerator for at least an hour to maximize precipitation.
-
Check the Mother Liquor: After filtering, concentrate a small portion of the mother liquor. If a significant amount of solid crashes out, it confirms that too much solvent was used or the cooling was insufficient. You can attempt to recover a second crop of crystals by reducing the solvent volume of the mother liquor and re-cooling, though this crop may be less pure.
-
Select a Better Solvent: The ideal solvent has a steep solubility curve: high solubility at high temperatures and very low solubility at low temperatures.[10][14] If your compound has moderate solubility even at low temperatures, you will experience significant product loss. Refer to the table below for common solvent choices.
| Solvent System | Boiling Point (°C) | Polarity | Common Use Case for Benzoylthiophenes |
| Ethanol/Water | ~78-100 | Polar | Good for moderately polar derivatives. Water acts as an anti-solvent. |
| Toluene | 111 | Non-polar | Effective for less polar derivatives, good for slow, large crystal growth. |
| Heptane/Ethyl Acetate | ~70-97 | Non-polar/Polar | A versatile binary system. Adjusting the ratio allows fine-tuning of solubility. |
| Isopropyl Alcohol | 82 | Polar | A common choice, often used with water for benzothiophene purification.[4] |
Column Chromatography Challenges
Flash column chromatography is the workhorse for purifying reaction mixtures.[8]
Q5: My benzoylthiophene derivative is streaking badly on the TLC plate and giving poor separation on the column. What is the cause?
A5: Streaking, or tailing, is often a sign of undesirable interactions between your compound and the stationary phase (usually silica gel).[5]
Causality and Solutions:
-
Acidic Silica Interaction: Silica gel is acidic and can strongly interact with basic moieties (like amines) or other functional groups on your benzoylthiophene.
-
Solution: Deactivate the silica gel. Add 1% triethylamine (Et₃N) to your eluent system. This will neutralize the acidic sites on the silica, leading to sharper peaks and better separation.
-
-
Compound Instability: Some compounds can decompose on silica gel.[15]
-
Solution: Run a quick stability test by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it. If a new spot appears, decomposition is likely. Consider switching to a less acidic stationary phase like alumina or using a reversed-phase column.[15]
-
-
Incorrect Loading Technique: Loading the sample in a solvent that is too polar can cause band broadening and streaking.
-
Solution: Dissolve your sample in a minimal amount of a non-polar solvent (like dichloromethane or toluene). If solubility is an issue, use the "dry loading" method: dissolve the sample, adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.[5]
-
Q6: I can't find my compound. It's not eluting from the column.
A6: This frustrating situation can arise from several issues.[15]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a non-eluting compound.
Part 3: Detailed Experimental Protocols
Protocol 1: Standard Recrystallization of 2-Benzoylthiophene
This protocol assumes a starting material that is ~90-95% pure, obtained from a prior chromatographic step.
-
Solvent Selection: Place ~20 mg of the crude solid into a small test tube. Add a solvent (e.g., isopropyl alcohol) dropwise at room temperature. The ideal solvent will not dissolve the solid at room temperature but will dissolve it completely upon heating.[14]
-
Dissolution: Place 1.0 g of the crude 2-benzoylthiophene into a 50 mL Erlenmeyer flask. Add a magnetic stir bar. Add the chosen solvent (e.g., 10 mL of isopropyl alcohol) and heat the mixture on a hot plate with stirring.
-
Achieve Saturation: Continue adding small portions of the hot solvent until the solid just dissolves completely. Avoid adding a large excess.[10]
-
Slow Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on a countertop. Crystal formation should begin within 15-30 minutes.
-
Maximize Yield: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for 30-60 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any residual impurities from the crystal surfaces.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography
This protocol details the purification of a crude reaction mixture where 2-benzoylthiophene is the target compound.
-
TLC Analysis: Develop a thin-layer chromatography (TLC) method to separate the components of the crude mixture. A good solvent system (e.g., 10% ethyl acetate in hexanes) should place the desired product at an Rf value of approximately 0.3.[8]
-
Column Packing:
-
Select a column of appropriate size (for 1g of crude material, a 40g silica column is typical).
-
Plug the bottom of the column with a small piece of cotton or glass wool.
-
Add a layer of sand (~1 cm).
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes). Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.[16]
-
Add another layer of sand on top of the packed silica.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude material (1.0 g) in a suitable solvent (e.g., 10 mL dichloromethane).
-
Add 2-3 g of silica gel to the solution.
-
Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.[5]
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Apply pressure (using compressed air or a pump) to achieve a flow rate of approximately 2 inches/minute.[8]
-
Begin collecting fractions immediately.
-
Monitor the elution process by TLC, analyzing fractions to identify which ones contain the pure product.
-
-
Isolation: Combine the pure fractions and remove the solvent by rotary evaporation to yield the purified benzoylthiophene intermediate.
References
-
Finding the best solvent for recrystallisation student sheet. RSC Education. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry : University of Rochester. [Link]
-
Recrystallization. University of California, Los Angeles. [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. [Link]
-
Quick Troubleshooting Guide For HPLC Column Usage. Biovanix Chromatography. [Link]
-
Troubleshooting HPLC Column Issues. CHROMacademy. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
Troubleshooting Flash Column Chromatography. Department of Chemistry : University of Rochester. [Link]
-
Experiment : Recrystallization – Part I: Solvent Selectio nn. Science Learning Center. [Link]
-
3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
-
Chromatography: How to Run a Flash Column. Department of Chemistry : University of Rochester. [Link]
- Purification method of benzothiophene.
-
Recrystallization Issues. Reddit. [Link]
- Process for the synthesis of benzothiophenes.
- Process for the synthesis of benzothiophenes.
-
General methods for flash chromatography using disposable columns. ResearchGate. [Link]
-
How To: Purify by Crystallization. Department of Chemistry : University of Rochester. [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]
-
Benzothiophene synthesis. Organic Chemistry Portal. [Link]
-
Tips & Tricks: Recrystallization. Department of Chemistry : University of Rochester. [Link]
- Purification method of thiophene.
-
2-Benzoylthiophene. PubChem. [Link]
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- 3. chem.libretexts.org [chem.libretexts.org]
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- 14. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 15. Chromatography [chem.rochester.edu]
- 16. orgsyn.org [orgsyn.org]
Technical Support Center: Enhancing the Stability of 2-(4-Acetoxybenzoyl) thiophene for In Vitro Assays
Welcome to the technical support guide for 2-(4-Acetoxybenzoyl) thiophene. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on maintaining the chemical integrity of this compound during in vitro experimentation. Due to its chemical structure, this compound is susceptible to degradation in aqueous environments, which can lead to inconsistent and unreliable assay results. This guide offers a series of frequently asked questions, troubleshooting solutions, and validated protocols to ensure the stability and successful application of this compound in your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the handling and stability of this compound.
Q1: What is this compound, and why is its stability a primary concern?
A1: this compound is a small molecule containing a thiophene ring linked to a benzoyl group, which is further modified with an acetoxy (acetyl-ester) group. The critical feature concerning its stability is the ester linkage (-O-C=O). In aqueous solutions, such as cell culture media or assay buffers, this ester bond is susceptible to hydrolysis, a chemical reaction where water breaks the bond. This process cleaves the molecule into 2-(4-hydroxybenzoyl) thiophene and acetic acid. This degradation is often undesirable as the parent compound is typically the active molecule of interest, and its degradation can lead to a loss of potency and inaccurate experimental data.[1][2]
Q2: What are the primary pathways of degradation for this compound in an in vitro setting?
A2: The two main degradation pathways are:
-
Chemical Hydrolysis: This is the non-enzymatic cleavage of the ester bond by water. The rate of this reaction is highly dependent on the pH and temperature of the solution. It can be catalyzed by both acidic and basic conditions.[2][3]
-
Enzymatic Hydrolysis: In biological matrices such as cell lysates, plasma, or serum, enzymes called esterases can rapidly catalyze the hydrolysis of the ester bond.[4][5][6] This enzymatic degradation is often much faster than chemical hydrolysis and is a critical factor to control in assays using biological components.
Q3: How should I prepare and store my stock solution of this compound?
A3: Proper preparation and storage of the stock solution are the first line of defense against degradation.
-
Solvent Selection: The primary stock solution should be prepared in a dry, aprotic organic solvent in which the compound is highly soluble and stable. Dimethyl sulfoxide (DMSO) is the most common and recommended choice.
-
Concentration: Prepare a high-concentration stock (e.g., 10-50 mM) to minimize the volume of organic solvent added to your final assay, which can have off-target effects.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Use vials with tight-fitting caps to prevent moisture absorption from the air.[1]
Q4: What is the best practice for diluting the stock solution into my aqueous assay buffer?
A4: The transition from a stable organic stock to an unstable aqueous environment is a critical step.
-
Minimize Time in Aqueous Solution: Prepare fresh dilutions immediately before use. Do not prepare large batches of working solutions to be used over several hours or days.
-
Serial Dilution: Perform serial dilutions to reach your final concentration. It is often best to perform an intermediate dilution in your organic solvent (e.g., DMSO) before the final dilution into the aqueous buffer.
-
Final Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in your assay low (typically <0.5%) and consistent across all experimental conditions, including controls.[7]
Q5: How do buffer pH and temperature influence the stability of the compound?
A5: Both pH and temperature are critical variables that you must control.
-
pH: Ester hydrolysis is catalyzed by both acids and bases. The rate of hydrolysis is generally lowest in a slightly acidic to neutral pH range (typically pH 4-7). Alkaline conditions (pH > 8) significantly accelerate the degradation rate.[8] Therefore, if your assay allows, using a buffer in the pH 6.0-7.4 range is advisable.
-
Temperature: Chemical reactions, including hydrolysis, proceed faster at higher temperatures.[2] Running experiments at lower temperatures (e.g., room temperature instead of 37°C) can improve stability, if compatible with the assay. For long-term incubations, the impact of temperature becomes more pronounced.
Section 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during in vitro assays with this compound.
Q: My assay results are inconsistent and not reproducible. What could be the cause?
A: Inconsistent results are a hallmark of compound instability.
-
Underlying Cause: The most likely reason is variable degradation of the compound between experiments or even within the same experiment. This could be due to slight differences in incubation times, temperature, or the age of the diluted compound solutions.[9]
-
Solution:
-
Standardize Your Workflow: Ensure that the time between diluting the compound and starting the assay is consistent for every experiment.
-
Prepare Fresh: Always use freshly prepared dilutions of the compound from a frozen stock for each experiment.
-
Confirm Stability: Perform a preliminary stability test in your specific assay buffer to understand the degradation kinetics of your compound under your exact experimental conditions (see Protocol 3.1).
-
Q: The activity of my compound appears to decrease during a long incubation period. Why is this happening?
A: This strongly suggests that the compound is degrading over the course of the assay.
-
Underlying Cause: The initial concentration of the active parent compound is decreasing over time due to hydrolysis, leading to a diminished biological effect at later time points.
-
Solution:
-
Quantify the Degradation: Use an analytical method like High-Performance Liquid Chromatography (HPLC) to measure the concentration of the parent compound at the beginning (T=0) and end of your incubation period.[10]
-
Shorten Incubation Time: If possible, redesign your experiment to use a shorter incubation time where the compound remains largely intact.
-
Consider Re-dosing: For very long incubations (e.g., >24 hours), a re-dosing strategy may be necessary, although this can complicate the experimental design.
-
Q: I am using cell lysates, and my compound seems completely inactive. What should I do?
A: The presence of cellular components, particularly enzymes, can drastically accelerate degradation.
-
Underlying Cause: Cell lysates contain high concentrations of esterase enzymes that can hydrolyze your compound within minutes, long before it can interact with its intended target.[4][6]
-
Solution:
-
Incorporate Esterase Inhibitors: Supplement your assay buffer with a cocktail of esterase inhibitors. Common broad-spectrum inhibitors include sodium fluoride (NaF) and diisopropyl fluorophosphate (DFP), though caution is advised with the latter due to its toxicity. A screening of different inhibitors may be necessary to find one that is effective and does not interfere with your assay.[5]
-
Heat-Inactivate Lysate: In some cases, briefly heating the cell lysate can denature and inactivate esterases. However, you must first verify that this treatment does not also destroy your target of interest.
-
Use a Purified System: If possible, move to an assay system with purified components (e.g., a purified target protein) to eliminate the variable of enzymatic degradation.
-
Section 3: Experimental Protocols
These protocols provide a framework for quantitatively assessing the stability of this compound.
Protocol 3.1: Preliminary Stability Assessment in Aqueous Buffers
Objective: To determine the rate of chemical hydrolysis of the compound in your specific assay buffer.
Methodology:
-
Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Incubation Setup:
-
In a series of microcentrifuge tubes, add your chosen aqueous assay buffer (e.g., PBS, pH 7.4).
-
Spike the buffer with the compound stock to a final concentration of 100 µM (ensure final DMSO concentration is ≤1%). Vortex gently to mix.
-
-
Time Points:
-
Immediately after mixing, take the first sample (T=0). Quench the reaction by adding an equal volume of cold acetonitrile. This stops hydrolysis and precipitates proteins.
-
Incubate the remaining tubes at your assay temperature (e.g., 37°C).
-
At subsequent time points (e.g., 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr), remove a tube and quench it with cold acetonitrile as described above.
-
-
Sample Processing: Centrifuge the quenched samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any precipitate.
-
Analysis:
-
Transfer the supernatant to HPLC vials.
-
Analyze the samples by a validated reverse-phase HPLC method with UV detection. The parent compound will have a different retention time than its hydrolyzed product, 2-(4-hydroxybenzoyl) thiophene.
-
-
Quantification: Calculate the peak area of the parent compound at each time point. Determine the percentage of the compound remaining relative to the T=0 sample.
Protocol 3.2: Evaluating Stability in Biological Matrices
Objective: To assess the impact of enzymatic hydrolysis and test the efficacy of esterase inhibitors.
Methodology:
-
Preparation: Prepare cell lysate or plasma as required for your assay. Keep it on ice.
-
Incubation Setup: Create three experimental groups:
-
Group A (Control): Assay buffer only.
-
Group B (Biological Matrix): Assay buffer containing cell lysate/plasma.
-
Group C (Inhibitor): Assay buffer containing cell lysate/plasma pre-incubated with an esterase inhibitor (e.g., 10 mM Sodium Fluoride) for 15 minutes on ice.
-
-
Spiking and Time Points:
-
Spike all groups with this compound as described in Protocol 3.1.
-
Due to the potential for rapid enzymatic degradation, select shorter and more frequent time points (e.g., T=0, 5 min, 15 min, 30 min, 1 hr, 2 hr).
-
-
Analysis: Quench, process, and analyze the samples via HPLC as outlined in Protocol 3.1.
-
Interpretation: Compare the degradation rate in Group B to Group A to understand the contribution of enzymes. Compare the rate in Group C to Group B to determine the effectiveness of the chosen esterase inhibitor.
Section 4: Data Summary Tables
Table 1: Recommended Storage and Handling Conditions
| Condition | Recommendation | Rationale |
| Stock Solution Solvent | 100% Anhydrous DMSO | Prevents premature hydrolysis by excluding water. |
| Stock Storage | -20°C to -80°C in small, sealed aliquots | Minimizes degradation and prevents moisture contamination. |
| Working Solution | Prepare fresh immediately before each use | The compound is unstable in aqueous solutions. |
| Assay Buffer pH | pH 6.0 - 7.4 (if assay permits) | Minimizes the rate of acid/base-catalyzed hydrolysis. |
| Final DMSO % | < 0.5% and consistent across all wells | Reduces solvent-induced artifacts in the assay. |
Table 2: Conceptual Impact of pH on Hydrolysis Rate
| pH Range | Relative Hydrolysis Rate | Primary Mechanism |
| < 4 | Moderate to High | Acid-Catalyzed |
| 4 - 7 | Low | Spontaneous/Water-Catalyzed |
| > 8 | Very High | Base-Catalyzed |
Section 5: Visual Guides
The following diagrams illustrate the key chemical and experimental processes discussed in this guide.
Sources
- 1. carbodiimide.com [carbodiimide.com]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. researchgate.net [researchgate.net]
- 4. Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effective screening approach to select esterase inhibitors used for stabilizing ester-containing prodrugs analyzed by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Issues arising when interpreting results from an in vitro assay for estrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Catalyst Selection and Optimization for Benzo[b]thiophene Synthesis
Introduction
The benzo[b]thiophene scaffold is a cornerstone in medicinal chemistry and materials science, appearing in numerous FDA-approved drugs like Raloxifene and Sertaconazole, as well as in organic semiconductors.[1][2][3][4] The synthesis of these vital compounds, however, is frequently challenged by issues of catalyst selection, reaction efficiency, and regiochemical control. This technical support center is designed for researchers, chemists, and drug development professionals to navigate the complexities of benzo[b]thiophene synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific experimental hurdles, ensuring your synthetic routes are both efficient and reproducible.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific, practical problems encountered during the synthesis of benzo[b]thiophene and its derivatives. Each entry follows a question-and-answer format, detailing the problem, its probable causes, and validated solutions with explanatory insights.
Issue 1: My reaction shows low or no product yield. What are the most common causes and how can I fix it?
A low or non-existent yield is one of the most frequent yet multifaceted problems in catalysis. The solution requires a systematic and logical approach to deconstruct the reaction components.
Probable Causes & Solutions:
-
Catalyst Inactivity or Degradation:
-
Palladium Catalysts: Many palladium catalysts, such as Pd(OAc)₂, are sensitive to air and moisture.[5] Ensure you are using a fresh batch of catalyst or a pre-catalyst that is activated in situ. For reactions involving ligands, the choice of ligand is critical for stabilizing the catalyst and promoting the desired reactivity.[5]
-
Other Metal Catalysts (Rh, Ir, Cu): Rhodium and Iridium complexes are highly effective for certain transformations like hydrogenation but can be sensitive to atmospheric conditions.[6] Copper catalysts, often used as co-catalysts or in Ullmann-type reactions, can also suffer from deactivation.[7][8]
-
Solution: Always handle catalysts under an inert atmosphere (e.g., Nitrogen or Argon).[5] When in doubt, open a new bottle of the catalyst or purify the existing batch according to established laboratory procedures.
-
-
Suboptimal Reaction Temperature:
-
Insight: Temperature control is critical. Insufficient heat may fail to overcome the activation energy barrier, while excessive heat can lead to the decomposition of reactants, intermediates, the catalyst, or the final product.[5]
-
Solution: Consult the literature for the optimal temperature range for your specific transformation. For instance, extensive screening for palladium-catalyzed intramolecular C-H functionalization revealed optimal temperatures between 120-130 °C.[9] If the literature is unavailable, perform a temperature screen (e.g., from 80 °C to 140 °C in 20 °C increments) to find the sweet spot for your specific substrate and catalyst system.
-
-
Incorrect Solvent or Reagent Purity:
-
Insight: The solvent must fully solubilize the reactants while being compatible with the reaction conditions.[5] Impurities in starting materials, such as substituted thiophenols or alkynes, can poison the catalyst or introduce competing side reactions.[5]
-
Solution: Use high-purity, dry solvents. Common solvents for these syntheses include DMF, DMSO, toluene, and acetonitrile.[5] Verify the purity of all starting materials via NMR or other appropriate analytical techniques before use.
-
-
Atmosphere Control Failure:
-
Insight: Many catalytic cycles, particularly those involving Pd(0)/Pd(II), are highly sensitive to oxygen, which can oxidize the active catalytic species and halt the reaction.[5]
-
Solution: Ensure your reaction vessel is properly oven-dried or flame-dried. Thoroughly degas your solvent and reaction mixture using techniques like freeze-pump-thaw or by bubbling an inert gas (N₂ or Ar) through the solution before heating.
-
Workflow for Troubleshooting Low Yields
Caption: A systematic workflow for troubleshooting low product yields.
Issue 2: My reaction is producing a mixture of C2 and C3 substituted isomers. How can I improve regioselectivity?
Controlling regioselectivity is a central challenge in the functionalization of benzo[b]thiophenes. The electronic nature of the heterocyclic ring inherently favors electrophilic substitution at the C3 position, but this can be overridden by carefully chosen catalysts and reaction conditions.[10]
Probable Causes & Solutions:
-
Default Reactivity Pathway:
-
Insight: The C3 position of the benzo[b]thiophene ring is more electron-rich and thus more susceptible to electrophilic attack. Many non-catalyzed or acid-catalyzed reactions will default to C3 functionalization.[10]
-
Solution for C2-Selectivity: To achieve C2-selective functionalization, a directed approach is necessary. Palladium-catalyzed direct arylation is a powerful method. The choice of catalyst, oxidant, and solvent is paramount. For example, studies have shown that a combination of Pd(OAc)₂ as the catalyst with Cu(OAc)₂ as an oxidant in DMSO can provide excellent C2-selectivity in the arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids.[11]
-
-
Incorrect Catalyst or Ligand System:
-
Insight: The catalyst itself is often the directing group. For palladium-catalyzed reactions, the mechanism can proceed via a concerted metalation-deprotonation pathway or through C-H activation, and the regiochemical outcome is highly dependent on the steric and electronic environment of the catalyst center.
-
Solution for C3-Selectivity: While C3 is the electronically preferred site, achieving clean C3 functionalization often still requires specific conditions to prevent C2 competition. A protocol for selective C3-arylation involves activating the benzo[b]thiophene with an S-oxide, which then directs the functionalization.[11]
-
Data Table: Optimization of Pd-Catalyzed C2-Arylation
The following table, adapted from optimization studies, demonstrates how systematically varying reaction parameters can drastically improve yield and selectivity for C2-arylation.[11]
| Entry | Pd Catalyst (10 mol%) | Cu Salt (2.0 equiv) | Solvent | Yield (%) |
| 1 | Pd(OAc)₂ | Cu(OAc)₂ | DMSO | 95 |
| 2 | PdCl₂ | Cu(OAc)₂ | DMSO | 75 |
| 3 | Pd(OAc)₂ | CuCl₂ | DMSO | 42 |
| 4 | Pd(OAc)₂ | Cu(OTf)₂ | DMSO | 61 |
| 5 | Pd(OAc)₂ | Cu(OAc)₂ | DMF | 80 |
| 6 | Pd(OAc)₂ | Cu(OAc)₂ | Toluene | 55 |
Reaction conditions: benzo[b]thiophene 1,1-dioxide (0.1 mmol), phenylboronic acid (0.3 mmol), Pd catalyst (10 mol %), Cu salt (2.0 equiv), and pyridine (3.0 equiv) in solvent (1.0 mL) at 100 °C for 20 h.[11]
Experimental Protocol: Gram-Scale Regioselective C2-Arylation [11]
-
To a suitable reaction vessel, add benzo[b]thiophene 1,1-dioxide (1.0 g, 6.0 mmol), phenylboronic acid (2.2 g, 18.0 mmol), Pd(OAc)₂ (135 mg, 0.6 mmol), Cu(OAc)₂ (4.3 g, 24.0 mmol), and pyridine (1.4 g, 18.0 mmol).
-
Add dimethyl sulfoxide (DMSO, 60 mL) to the vessel under an inert atmosphere.
-
Heat the mixture at 100 °C for 20 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to yield the desired 2-phenylbenzo[b]thiophene 1,1-dioxide.
Frequently Asked Questions (FAQs)
Q1: How do I select the right type of catalyst for my desired benzo[b]thiophene synthesis?
Catalyst selection is dictated by the specific bond you intend to form (C-S, C-C) and the desired substitution pattern.
Caption: Decision workflow for catalyst selection based on synthetic target.
-
For Ring Formation (Annulation):
-
Transition Metal-Catalyzed: Rhodium-catalyzed three-component reactions of arylboronic acids, alkynes, and elemental sulfur are effective for building the core structure with high regioselectivity.[12]
-
Metal-Free: Electrophilic cyclization of precursors like 2-alkynylthioanisoles using iodine (I₂), N-bromosuccinimide (NBS), or other electrophilic halogen sources is a powerful and common strategy.[1][2] Photocatalytic and electrochemical methods are also emerging as sustainable alternatives.[1]
-
-
For C2-Functionalization:
-
Palladium Catalysis: This is the workhorse for C-C and C-N bond formation at the C2 position via direct C-H arylation.[11][13] The combination of a Pd(II) salt and a copper co-catalyst/oxidant is a well-validated system.[11]
-
Copper Catalysis: Copper(I) iodide with a ligand like TMEDA can catalyze the thiolation annulation of 2-bromo alkynylbenzenes to yield 2-substituted benzo[b]thiophenes.[7]
-
-
For C3-Functionalization:
-
Directed Methods: To ensure high selectivity, methods involving substrate pre-functionalization, such as forming a benzo[b]thiophene S-oxide, can effectively direct incoming groups to the C3 position.[11]
-
Electrophilic Substitution: For substrates where the C3 position is strongly activated and C2 is blocked or deactivated, traditional electrophilic substitution reactions can be employed.[10]
-
Q2: What are the main advantages of using metal-free catalytic systems?
Metal-free synthesis is a growing area driven by sustainability and cost-effectiveness.[1]
-
Reduced Cost and Toxicity: Metal-free systems avoid expensive and potentially toxic heavy metals like palladium and rhodium. This is particularly crucial in pharmaceutical development, where metal contamination in the final active pharmaceutical ingredient (API) is strictly regulated.
-
Simplified Purification: The absence of metal catalysts often simplifies product purification, as there is no need to remove residual metal contaminants via techniques like specialized silica gel treatment or crystallization.
-
Novel Reactivity: Metal-free approaches, such as those employing electrophilic species (e.g., iodine), radical cyclizations, or photochemical and electrochemical methods, can offer unique reactivity pathways and access to novel benzo[b]thiophene derivatives that may be difficult to synthesize using traditional methods.[1] For example, iodine-catalyzed cascade reactions of thiophenols with alkynes provide a direct route to the benzo[b]thiophene core.[3]
Q3: My crude product is highly impure. What are the best practices for purification?
Impure crude products can result from side reactions, incomplete conversion, or decomposition. A systematic approach to purification is essential.
Best Practices for Purification:
-
Initial Assessment (TLC/LC-MS): Before any purification, analyze the crude mixture using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will tell you the number of components, their relative polarities, and help you choose an appropriate purification strategy.
-
Column Chromatography: This is the most common method for purifying organic compounds.
-
Solvent System Selection: Use TLC to determine the optimal eluent system. Start with a low-polarity solvent (e.g., hexane) and gradually increase the polarity (e.g., with ethyl acetate or dichloromethane) to achieve good separation between your desired product and impurities.[11]
-
Elution: Elute the column slowly, collecting small fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.[11]
-
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for removing small amounts of impurities. The key is to find a solvent system in which your product is soluble at high temperatures but poorly soluble at low temperatures.
-
Acid-Base Extraction: If your product or impurities have acidic or basic functional groups, a liquid-liquid extraction using aqueous acid or base can be a simple and effective first-pass purification step to remove unwanted components.
References
-
Thiophene and benzo[b]thiophene - ScienceDirect. (n.d.). Retrieved January 12, 2026, from [Link]
-
Representative Synthetic Methods for Benzo[b]thiophene Derivatives. - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
One-step synthesis of benzo[ b ]thiophenes by aryne reaction with alkynyl sulfides - Chemical Science (RSC Publishing). (2020-09-01). Retrieved January 12, 2026, from [Link]
-
Homogeneous Hydrogenation of Benzo[b]thiophene by Use of Rhodium and Iridium Complexes as the Catalyst Precursors: Kinetic and Mechanistic Aspects - ACS Publications. (1997-05-27). Retrieved January 12, 2026, from [Link]
-
Recent advances in the synthesis of benzo[b]thiophene fused polycyclic derivatives: Strategies and reactions. (n.d.). Retrieved January 12, 2026, from [Link]
-
Optimization studies for the synthesis of benzo[b]thiophene 4a from... - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Benzothiophene synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 12, 2026, from [Link]
-
Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PMC - NIH. (2022-04-18). Retrieved January 12, 2026, from [Link]
- EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents. (n.d.).
-
Recent Progress in the Synthesis of Benzo[b]thiophene | Request PDF - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway | Journal of the American Chemical Society. (2016-01-20). Retrieved January 12, 2026, from [Link]
-
Synthesis of 2-substituted benzo[b]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene - RSC Publishing. (2017-01-23). Retrieved January 12, 2026, from [Link]
Sources
- 1. soc.chim.it [soc.chim.it]
- 2. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 2-substituted benzo[ b ]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26611H [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Benzothiophene synthesis [organic-chemistry.org]
- 8. Recent developments in synthetic methods for benzo[ b ]heteroles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00219F [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating the Scale-Up of Thiophene Derivative Synthesis
A Foreword from Your Senior Application Scientist
Welcome to the technical support center dedicated to overcoming the complex but rewarding challenges of scaling thiophene derivative synthesis. As researchers and drug development professionals, you are keenly aware that a reaction yielding promising results in a round-bottom flask can present unforeseen obstacles when transitioned to pilot and production scales. The principles of reaction kinetics, heat transfer, and mass transfer shift dramatically, demanding a more rigorous and systematic approach.
This guide is structured to provide both quick-reference answers and in-depth, field-proven troubleshooting strategies. My goal is to equip you with the causal understanding—the "why" behind the "how"—to not only solve immediate problems but also to build robust, scalable, and safe processes for the future. Let's navigate these challenges together.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions encountered during the initial phases of scaling up thiophene synthesis.
Q1: Why do my reaction yields decrease significantly when moving from a 1L flask to a 20L reactor?
A1: This is a classic scale-up issue primarily driven by changes in physical parameters.[1][2] Larger reactors have a lower surface-area-to-volume ratio, which significantly impairs heat transfer.[1] If your reaction is exothermic, poor heat dissipation can lead to localized overheating, promoting side reactions and impurity formation that consume starting materials and lower the yield.[1] Conversely, for endothermic reactions, it may be difficult to maintain the optimal reaction temperature uniformly. Additionally, mixing efficiency changes; what is easily homogenized with a small magnetic stir bar may suffer from "dead zones" with a mechanical stirrer in a large vessel, leading to poor mass transfer and incomplete reactions.[1][2]
Q2: What are the primary safety concerns when handling thiophene synthesis at an industrial scale?
A2: Safety is paramount. Key concerns include:
-
Thermal Runaway: Many thiophene syntheses, such as Friedel-Crafts acylations, are highly exothermic. Poor heat management at scale can lead to a dangerous, uncontrolled increase in temperature and pressure.[1]
-
Reagent Handling: Many protocols use hazardous reagents. For instance, bromination may involve elemental bromine, and some syntheses use pyrophoric agents like organolithiums or highly corrosive acids.[3] Handling these in large quantities requires specialized equipment and stringent safety protocols, including flame-retardant lab coats and, in some cases, chemical-resistant suits.[3]
-
Gas Evolution: Reactions may produce large volumes of gas (e.g., H₂S, CO₂).[4] In a large, sealed reactor, this can lead to a dangerous pressure buildup if not properly vented.[4]
Q3: Which analytical techniques are most crucial for monitoring my scale-up process?
A3: Implementing Process Analytical Technology (PAT) is essential for understanding and controlling your synthesis at scale.[5][6] The goal is to move from solely testing the final product to monitoring the process in real-time. Key PAT tools include:
-
In-line Spectroscopy (FTIR, Raman, NIR): These can monitor the concentration of reactants, products, and key intermediates directly within the reaction vessel, providing real-time kinetic data.[7]
-
On-line Chromatography (HPLC, UPLC-MS): A small, automated stream from the reactor can be diverted for rapid analysis to track reaction completion and, critically, the formation of impurities.[7] These tools help define Critical Process Parameters (CPPs) that affect the Critical Quality Attributes (CQAs) of your final product.[5]
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, step-by-step guidance for specific, common synthetic challenges in a question-and-answer format.
Guide 1: Low Yield and Incomplete Conversion in Suzuki-Miyaura Couplings
Q: My Suzuki-Miyaura coupling between a bromothiophene and a boronic acid works well on the bench, but is stalling at ~50% conversion in the pilot plant. What's going wrong?
A: Stalled Suzuki couplings at scale are frequently traced back to catalyst deactivation or poor reagent stability and mixing. Here is a systematic troubleshooting approach.
Causality: The palladium catalyst cycle is sensitive to oxygen, impurities, and the stability of the boronic acid.[8][9] What might be negligible on a small scale can become a significant issue in a larger, longer-running reaction.
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for a stalled Suzuki coupling.
Step-by-Step Protocol for Diagnosis and Correction:
-
Verify Inert Atmosphere: Oxygen is a poison for Pd(0) catalysts.[8] Ensure the reactor is thoroughly purged and maintained under a positive pressure of nitrogen or argon. Use an oxygen sensor to confirm levels are below 10 ppm. Some reactions may paradoxically require a controlled, low level of oxygen to facilitate part of the catalytic cycle, but uncontrolled atmospheric leaks are detrimental.[9]
-
Re-analyze Raw Materials:
-
Boronic Acids: These reagents can degrade upon storage, especially if exposed to moisture, leading to dehydration and the formation of inactive boroxines.[8] Perform a purity check (e.g., by NMR or HPLC) on the batch of boronic acid being used.
-
Halothiophene: Impurities in the starting material can act as catalyst poisons. Verify its purity.
-
-
Optimize Catalyst and Ligand System: The choice of ligand is critical.[8] For sterically hindered or electron-rich thiophenes, standard ligands like PPh₃ may be insufficient. Consider screening more robust Buchwald-type ligands (e.g., SPhos, XPhos) which are designed for challenging couplings.[10]
-
Evaluate Base and Solvent:
-
Base: The base is not just a proton scavenger; it plays a key role in the transmetalation step. A weaker base like K₂CO₃ may be less effective than a stronger one like K₃PO₄ or Cs₂CO₃, especially if the boronic acid is sluggish.[11]
-
Solvent: Ensure you are using high-purity, anhydrous solvents.[8] Water content must be controlled; while some water is often necessary, too much can lead to deboronation side reactions. Solvents like dioxane/water or THF/water are common choices.[10]
-
Data-Driven Decision Making: Catalyst System Comparison
| Catalyst System | Ligand Type | Typical Loading (mol%) | Relative Cost | Performance with Hindered Thiophenes |
| Pd(PPh₃)₄ | Monophosphine | 1 - 5 | Low | Poor to Moderate[10] |
| PdCl₂(dppf) | Diphosphine | 0.5 - 2 | Moderate | Good[10] |
| Pd(OAc)₂ + SPhos | Buchwald-type | 0.1 - 1 | High | Excellent[10] |
| Pd(OAc)₂ + XPhos | Buchwald-type | 0.1 - 1 | High | Excellent[10] |
Guide 2: Managing Side Reactions in Gewald Aminothiophene Synthesis
Q: My Gewald reaction is producing a dark, tarry mixture with a low yield of the desired 2-aminothiophene. How can I clean it up?
A: The Gewald reaction, while powerful, is prone to side reactions, especially at elevated temperatures.[12] The dark coloration indicates polymerization and the formation of complex polysulfides, which are common pitfalls during scale-up.[12]
Causality: The reaction proceeds via a Knoevenagel condensation followed by sulfur addition and cyclization.[13][14] If the temperature is too high, the highly reactive intermediates can polymerize or engage in unwanted reactions with elemental sulfur.[12]
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting Gewald reaction failures.
Step-by-Step Protocol for Optimization:
-
Temperature Control is Critical: This is the most common cause of failure.[12] The exothermic nature of the reaction can be difficult to control in large vessels.
-
Action: Lower the reaction temperature. Perform a systematic screen in the lab (e.g., 40°C, 50°C, 60°C) to find the optimal balance between reaction rate and impurity formation. Implement controlled dosing of reagents at scale to manage the exotherm.
-
-
Control Reagent Stoichiometry and Addition:
-
Action: Instead of adding all the elemental sulfur at once, add it portion-wise over time. This keeps the instantaneous concentration of reactive sulfur species low, disfavoring polymerization.
-
-
Isolate the Intermediate: For particularly challenging substrates, a two-step process is more robust for scale-up.
-
Protocol: First, perform the Knoevenagel condensation between the ketone and the α-cyanoester to form the stable olefin intermediate.[13][15] Isolate and purify this intermediate. Then, in a second step, react the purified olefin with sulfur and base under optimized thermal conditions to perform the cyclization. This decouples the two key stages of the reaction, preventing cross-reactivity and simplifying process control.
-
-
Base Selection: The choice of base catalyst (e.g., morpholine, piperidine) for the initial condensation can impact the rate and selectivity. If the Knoevenagel-Cope condensation is inefficient, it can be a primary reason for low yields. Screening different bases may be necessary.[12]
Guide 3: Purification Challenges at Scale
Q: My crude thiophene derivative is an oil that is difficult to purify by crystallization. Column chromatography is not feasible for a 50 kg batch. What are my options?
A: Purification is often the bottleneck in scaling up. When crystallization and standard chromatography are not viable, a combination of other techniques must be employed.
Causality: Impurities that were minor at the lab scale can become significant at production scale, interfering with crystallization.[1] The physical properties of the crude product may also necessitate non-standard purification methods.
Alternative Purification Strategies:
-
Distillation: If your product is thermally stable and has a boiling point distinct from the major impurities, fractional distillation under reduced pressure is a highly effective and scalable method.
-
Liquid-Liquid Extraction / Acid-Base Washing: This is a powerful technique for removing specific types of impurities.
-
Protocol: Dissolve the crude oil in a suitable water-immiscible solvent (e.g., Toluene, MTBE). Wash sequentially with dilute acid (e.g., 1N HCl) to remove basic impurities, then with dilute base (e.g., 1N NaOH or NaHCO₃) to remove acidic impurities and unreacted starting materials.[16] A final wash with brine will help break any emulsions.
-
-
Trituration: This can induce crystallization or selectively remove impurities.
-
Protocol: Add a solvent in which your product is sparingly soluble but the impurities are highly soluble (e.g., hexanes, diethyl ether). Stir the oil vigorously. The product may solidify, or the impurities will be washed into the solvent, which can then be decanted.
-
-
Adsorbent Treatment:
-
Action: Stirring the crude product (dissolved in a solvent) with activated carbon or silica gel can remove highly polar or colored impurities.[16] This is often a final "polishing" step. For instance, a historic method for purifying thiophene itself involved treatment with oxidizing agents followed by distillation to remove foul-smelling sulfur impurities.[16]
-
References
- BenchChem. (n.d.). Challenges in the scale-up synthesis of "5-(Thien-2-yl)thiophene-2-carbonitrile".
- BenchChem. (n.d.). 2,3,5-Tribromothieno[3,2-b]thiophene safety and handling guidelines.
- Hartough, H. D. (1950). U.S. Patent No. 2,745,843A. Google Patents.
-
Wang, L., et al. (2014). Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25. ResearchGate. Retrieved from [Link]
- Fieser, L. F., & Fieser, M. (1935). Thiophene. Organic Syntheses, 15, 78.
- Jadhav, G. S., et al. (2014).
- BenchChem. (n.d.). Common side reactions in the Gewald synthesis of aminothiophenes.
-
Various Authors. (2020). Problems with Suzuki coupling. Reddit. Retrieved from [Link]
- Hartough, H. D. (1949). U.S. Patent No. 2,492,629A. Google Patents.
- Caesar, P. D. (1947). U.S. Patent No. 2,432,991A. Google Patents.
-
Wikipedia. (2023). Process analytical technology. Retrieved from [Link]
-
Innopharma Technology. (n.d.). Process Analytical Technology: A Clear Guide to PAT and How to Get Started in the Industry. Retrieved from [Link]
- S. S. S. College of Engineering. (n.d.).
- BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling of Substituted Thiophenes.
- Li, C., et al. (2022). Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. Angewandte Chemie.
-
Wikipedia. (2023). Gewald reaction. Retrieved from [Link]
- Whitehead, D. C., & Tarbell, D. S. (1953). Tetrahydrothiophene. Organic Syntheses, 33, 82.
- Fier, P. S., et al. (2019). Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development. Reaction Chemistry & Engineering.
- Stepscience. (2022).
- WuXi STA. (n.d.). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction.
-
Various Authors. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Retrieved from [Link]
-
Various Authors. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit. Retrieved from [Link]
- Xing, H. L., et al. (2024). Friedel–crafts alkylations of indoles, furans, and thiophenes with arylmethyl acetates promoted by trimethylsilyl trifluoromethanesulfonate.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Retrieved from [Link]
- Ibrahim, S. R. M., et al. (2020). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities.
- Clark, J. H., et al. (2022). Thiophene Synthesis. Royal Society of Chemistry.
- van der Heijden, G., et al. (2024). Unified Synthesis Platform for 1,2,3-Trisubstituted Cyclopentadienyl Ligands Decouples Sterics from Electronics. Journal of the American Chemical Society.
- Asiri, A. M., et al. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. Journal of Advanced Scientific Research.
- Kim, J. Y., et al. (2021).
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]
- HWS Labortechnik Mainz. (2024). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.
- Various Authors. (2021).
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Optimizing reaction conditions for the cyclization of thiophene precursors
Welcome to the technical support center for the synthesis of thiophene derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with thiophene cyclization reactions. Thiophenes are a critical scaffold in medicinal chemistry, found in numerous FDA-approved drugs, and valued for their bioisosteric resemblance to benzene rings and their diverse pharmacological activities.[1][2][3][4][5][6] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the common challenges encountered during the synthesis of these important heterocyclic compounds.
Understanding the Core Chemistry: The Gewald Reaction
A widely utilized method for synthesizing 2-aminothiophenes is the Gewald reaction.[7][8] This one-pot, multicomponent reaction involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.[7][8] A thorough understanding of its mechanism is crucial for effective troubleshooting. The reaction initiates with a Knoevenagel-Cope condensation, followed by the addition of sulfur to form polysulfide intermediates.[9][10][11] The final, irreversible step is the cyclization and aromatization to the stable thiophene ring, which drives the overall reaction.[9][10][11]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the cyclization of thiophene precursors, with a focus on the Gewald reaction as a primary example.
Issue 1: Low or No Product Yield
A low yield of the desired thiophene is one of the most common challenges. Several factors can contribute to this issue.
-
Inefficient Knoevenagel-Cope Condensation: This initial step is critical for the overall success of the reaction.
-
Solution: The choice of base is paramount. For less reactive carbonyl compounds, consider screening different bases such as piperidine, morpholine, or triethylamine.[12] The condensation step produces water, which can inhibit the reaction; therefore, using a Dean-Stark apparatus or a dehydrating agent can be beneficial.[12]
-
-
Poor Sulfur Solubility or Reactivity: Elemental sulfur needs to be activated to participate in the reaction.
-
Solution: The choice of solvent plays a key role. Polar solvents like ethanol, methanol, or dimethylformamide (DMF) can enhance the solubility and reactivity of sulfur.[12] Gently heating the reaction mixture, typically to 40-60°C, can also improve sulfur's reactivity. However, be cautious as excessive heat may lead to unwanted side reactions.[12]
-
-
Steric Hindrance: Bulky substituents on the starting materials can hinder the reaction.
-
Solution: For sterically hindered substrates, a two-step approach may be more effective. First, isolate the α,β-unsaturated nitrile from the Knoevenagel-Cope condensation, and then react it with sulfur and base in a separate step.[12] Microwave-assisted synthesis has also been shown to improve yields and shorten reaction times, particularly for challenging substrates.[8][12]
-
-
Incorrect Stoichiometry: The ratio of reactants is crucial for optimal results.
-
Solution: Ensure all starting materials are of high purity and are measured accurately. It is important to use dry reagents and solvents, especially when working with moisture-sensitive compounds.[13]
-
Issue 2: Formation of Significant Byproducts
The presence of impurities and byproducts can complicate purification and reduce the overall yield.
-
Unreacted Starting Materials: Incomplete conversion is a common source of impurities.
-
Solution: To drive the reaction to completion, try increasing the reaction time or optimizing the temperature. A more effective catalyst might also be necessary.[12]
-
-
Presence of the Knoevenagel-Cope Intermediate: The α,β-unsaturated nitrile may accumulate if the subsequent sulfur addition and cyclization steps are slow.
-
Solution: Ensure that a sufficient amount of sulfur is present and that the reaction conditions (temperature and base) are appropriate for the cyclization to occur.[12]
-
-
Dimerization or Polymerization: Starting materials or reactive intermediates can sometimes undergo self-condensation or polymerization.
-
Solution: To minimize these side reactions, you can try adjusting the concentration of the reactants, modifying the rate of reagent addition, or changing the solvent.[12]
-
Issue 3: Difficulty in Product Purification
Isolating the pure thiophene derivative from the crude reaction mixture can be challenging.
-
Complex Crude Mixture: A variety of byproducts can make purification difficult.
-
Solution: Recrystallization is often the most effective method for purifying solid 2-aminothiophenes.[12] Common solvents for recrystallization include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[12] Column chromatography is another powerful technique for separating the desired product from impurities.
-
-
Persistent Color: The product may retain a color even after initial purification attempts.
-
Solution: Treatment with activated carbon during recrystallization can help to remove colored impurities.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing thiophenes?
A1: Several key methods are used for thiophene synthesis, including:
-
Paal-Knorr Synthesis: This method involves the reaction of 1,4-dicarbonyl compounds with a sulfurizing agent like phosphorus pentasulfide (P₂S₅) or Lawesson's reagent.[][15][16][17]
-
Fiesselmann Thiophene Synthesis: This involves the reaction of α-keto esters with thiourea or other sulfur sources.[]
-
Hinsberg Synthesis: This method uses diketones and a sulfurizing agent like P₂S₅ to form the thiophene ring.[]
-
Gewald Aminothiophene Synthesis: As discussed, this is a multicomponent reaction of a carbonyl compound, an α-cyanoester, and elemental sulfur.[7][8][]
Q2: What are the typical starting materials for thiophene synthesis?
A2: The starting materials depend on the chosen synthetic route. Common precursors include 1,4-diketones, α-keto esters, and α-cyano carbonyl compounds, with a sulfur source such as elemental sulfur, phosphorus pentasulfide, or thiourea.[]
Q3: How can I optimize the yield and purity of my thiophene synthesis?
A3: Optimization can be achieved by carefully selecting the reaction pathway, controlling reaction conditions (temperature, time, stoichiometry), using high-purity reagents, and employing efficient purification techniques like chromatography and recrystallization.[]
Q4: What are some of the key applications of thiophene derivatives?
A4: Thiophene-containing compounds have a wide range of biological activities and are found in many pharmaceuticals.[6] They are used as anti-inflammatory agents, anticancer drugs, antivirals, antifungals, and antibacterials.[1][2][5] Thiophenes are also important in materials science, particularly in the development of conductive polymers and organic electronics.[]
Experimental Protocol: A Generalized Gewald Aminothiophene Synthesis
This protocol provides a general procedure for the synthesis of a 2-aminothiophene derivative. Note: This is a generalized protocol and may require optimization for specific substrates.
Materials:
-
Ketone or aldehyde (1.0 eq)
-
Active methylene nitrile (e.g., ethyl cyanoacetate or malononitrile) (1.0 eq)
-
Elemental sulfur (1.1 eq)
-
Base (e.g., morpholine or triethylamine) (0.1-0.5 eq)
-
Solvent (e.g., ethanol, methanol, or DMF)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone/aldehyde, the active methylene nitrile, and the solvent.
-
Add the base to the mixture and stir at room temperature for 10-15 minutes.
-
Add the elemental sulfur to the reaction mixture.
-
Heat the reaction mixture to 40-60°C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 1-4 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water and stir.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Dry the crude product in a vacuum oven.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Data Presentation: Optimizing Base and Solvent for a Model Reaction
The following table summarizes the results of an optimization study for the synthesis of a model 2-aminothiophene.
| Entry | Base (0.2 eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Triethylamine | Ethanol | 50 | 3 | 75 |
| 2 | Piperidine | Ethanol | 50 | 2.5 | 82 |
| 3 | Morpholine | Ethanol | 50 | 2 | 88 |
| 4 | Morpholine | Methanol | 50 | 2 | 85 |
| 5 | Morpholine | DMF | 50 | 1.5 | 92 |
Visualizing the Process
Diagram 1: Simplified Gewald Reaction Workflow
This diagram illustrates the key stages of the Gewald aminothiophene synthesis.
A simplified workflow for the Gewald aminothiophene synthesis.
Diagram 2: Troubleshooting Decision Tree for Low Yield
This decision tree provides a logical approach to troubleshooting low product yield in thiophene cyclization reactions.
A decision tree for troubleshooting low yields in thiophene synthesis.
References
-
Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Journal of Organic Chemistry. [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). National Institutes of Health. [Link]
-
Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2024). ACS Publications. [Link]
-
Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]
-
Gewald Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Gewald reaction. (n.d.). In Wikipedia. [Link]
-
Diverse Thiophenes as Scaffolds in Anti-cancer Drug Development: A Concise Review. (2020). Bentham Science. [Link]
-
Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]
-
Thiophene. (n.d.). In Wikipedia. [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2022). RSC Publishing. [Link]
-
The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2023). Cognizance Journal of Multidisciplinary Studies. [Link]
-
Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. (2015). Springer. [Link]
-
Synthesis of Furan and Thiophene. (n.d.). [Link]
-
Synthesis, Reactions and Medicinal Uses of Thiophene. (n.d.). Pharmaguideline. [Link]
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- 9. [PDF] Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemrxiv.org [chemrxiv.org]
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- 17. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
Managing reductive cleavage of disulfide bonds in thiophene synthesis protocols
A Guide to Managing Disulfide Bond Integrity in Thiophene Synthesis Protocols
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in thiophene synthesis. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address a critical challenge: the management of disulfide bonds during the synthesis of complex thiophene-containing molecules. Unwanted reductive cleavage of a pre-existing disulfide or the undesired formation of disulfide byproducts can lead to low yields, complex purification challenges, and compromised structural integrity of the final product. This resource is designed to provide both the mechanistic understanding and the practical solutions needed to navigate these issues effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and reactivity of disulfide bonds under the conditions typically employed in major thiophene synthesis reactions.
FAQ 1: Unwanted Cleavage of Pre-existing Disulfide Bonds
Question: My starting material contains a critical disulfide bond, but it is being cleaved during my thiophene synthesis. Why is this happening?
Answer: The cleavage of a disulfide bond (R-S-S-R') into two thiol groups (R-SH and R'-SH) is a common issue in synthetic routes that employ nucleophilic reagents or basic conditions, both of which are features of many classical thiophene syntheses. The primary mechanism is a thiol-disulfide exchange , a redox process where a thiolate anion (RS⁻) acts as a nucleophile, attacking one of the sulfur atoms of the disulfide bond.[1][2]
Several conditions common to thiophene synthesis can promote this unwanted cleavage:
-
Presence of Nucleophilic Sulfur Reagents: Syntheses like the Gewald or Paal-Knorr reactions often use elemental sulfur, sodium sulfide, or Lawesson's reagent.[3][4] Under basic conditions, these can form polysulfides or hydrosulfide anions (HS⁻), which are potent nucleophiles capable of initiating disulfide cleavage.
-
Basic Catalysts: Many thiophene syntheses, including the Fiesselmann and Hinsberg methods, require a base (e.g., sodium ethoxide, potassium hydroxide) to deprotonate a carbon atom.[5][6][7] This same base can also deprotonate any trace thiols present in the reaction mixture, generating the reactive thiolate anions that attack the disulfide bond.[1]
-
In-situ Generation of Thiols: Some reactions may generate thiol intermediates that can then participate in disulfide exchange with your starting material.
Question: Which thiophene synthesis protocols pose the highest risk to disulfide bond integrity?
Answer: The risk to a disulfide bond is directly related to the harshness of the reaction conditions, specifically the basicity, nucleophilicity of the sulfur source, and temperature.
| Synthesis Method | Key Reagents | Typical Conditions | Risk to Disulfide Bonds | Rationale |
| Gewald Synthesis | Carbonyl compound, α-cyanoester, elemental sulfur, base (e.g., morpholine) | Base-catalyzed condensation | High | The combination of a base and elemental sulfur can generate nucleophilic sulfur species that readily attack disulfide bonds.[4][8] |
| Fiesselmann Synthesis | α,β-acetylenic ester, thioglycolic acid, base | Base-catalyzed conjugate addition | High | Requires a strong base for deprotonation, and the thioglycolic acid itself can initiate thiol-disulfide exchange, especially under basic conditions.[5][9][10] |
| Hinsberg Synthesis | α-diketone, diethyl thiodiglycolate, strong base (e.g., NaOEt) | Base-catalyzed condensation | High | Employs a strong base, creating conditions favorable for generating reactive thiolates if any reducible sulfur species are present.[6][7] |
| Paal-Knorr Synthesis | 1,4-dicarbonyl compound, P₄S₁₀ or Lawesson's reagent | High temperature | Moderate to High | While not always strongly basic, sulfidizing agents like P₄S₁₀ can be aggressive and non-selective, potentially leading to disulfide reduction.[3][4] |
Question: How can I modify my protocol to prevent the cleavage of a disulfide bond in my starting material?
Answer: Preventing disulfide cleavage requires a multi-faceted approach focused on moderating reaction conditions and selecting appropriate reagents.
-
pH Control: The reactivity of thiolates is highly pH-dependent. The pKa of a typical thiol group is around 8.3.[1][11] By maintaining the reaction pH below 7, you can keep most thiol groups in their protonated (-SH) state, which is significantly less nucleophilic than the thiolate (-S⁻) form.[12][13] This may involve using weaker bases or buffered systems, if compatible with the primary reaction mechanism.
-
Use of Milder Sulfidizing Agents: Instead of elemental sulfur in combination with a strong base, consider alternative sulfur sources that are less nucleophilic.
-
Stoichiometric Control: Use the minimum required amount of base and sulfur reagent to minimize side reactions. A large excess of these reagents will increase the likelihood of disulfide cleavage.
-
Lower Reaction Temperature: High temperatures can accelerate the rate of unwanted side reactions, including disulfide cleavage. Running the reaction at the lowest feasible temperature can improve selectivity.
-
Protecting Groups: While this adds steps to the synthesis, protecting one of the functional groups involved in the thiophene ring formation can sometimes allow for milder reaction conditions, thereby preserving the disulfide bond.
Part 2: Troubleshooting Guide & Protocols
This section provides a structured workflow for diagnosing and solving problems related to disulfide bond instability.
Problem: Low Yield and a Complex Product Mixture with Unidentified Sulfur Byproducts
This is a classic symptom of disulfide bond scrambling or cleavage. The free thiols generated from the initial cleavage can react with other disulfide bonds, leading to a cascade of different disulfide-containing molecules and complicating purification.
Caption: Troubleshooting workflow for disulfide cleavage.
Protocol: Alkylation of Free Thiols to Prevent Disulfide Scrambling Post-Reaction
If your reaction unavoidably produces some free thiols, you can "cap" them to prevent them from re-oxidizing or participating in further disulfide exchange during workup and purification. N-ethylmaleimide (NEM) is a common reagent for this purpose.
Objective: To irreversibly block free thiol groups in a crude reaction mixture to stabilize the product profile before purification.
Materials:
-
Crude reaction mixture containing the desired product and free thiol impurities.
-
N-ethylmaleimide (NEM) solution (1 M in a compatible solvent like DMF or DMSO).
-
Phosphate buffer (pH 6.5-7.0).
Procedure:
-
Quench Reaction: Once the primary thiophene synthesis is complete, quench the reaction as per your standard protocol (e.g., by adding acid).
-
pH Adjustment: Adjust the pH of the aqueous layer (or the entire mixture if miscible) to between 6.5 and 7.5. Thiols react much more effectively with NEM at a neutral or slightly acidic pH.
-
NEM Addition: Add a 1.5 to 2-fold molar excess of NEM solution relative to the maximum theoretical amount of free thiols generated.
-
Incubation: Stir the mixture at room temperature for 1 hour. The reaction is typically rapid.
-
Monitoring: Monitor the disappearance of free thiols using Ellman's reagent (DTNB) if a quantitative assessment is needed.
-
Workup: Proceed with your standard extraction and purification protocol. The NEM-capped byproducts will have a different polarity and molecular weight, often simplifying their separation from the desired product.
Part 3: Technical Deep Dive & Reagent Comparison
A deeper understanding of the reducing agents and their mechanisms is crucial for making informed decisions in protocol design.
Mechanism of Thiol-Disulfide Exchange
The core of disulfide reduction is a two-step thiol-disulfide exchange reaction. A common laboratory reductant used to illustrate this is Dithiothreitol (DTT), also known as Cleland's reagent.[12][14][15]
-
Step 1 (Mixed Disulfide Formation): One of the thiol groups on DTT (in its reactive thiolate form) attacks the target disulfide bond. This is a reversible reaction that forms a mixed disulfide between the target molecule and DTT, releasing one of the original thiols.[15]
-
Step 2 (Intramolecular Cyclization): The second thiol group on the same DTT molecule attacks the sulfur atom of the newly formed mixed disulfide. This intramolecular reaction is highly favorable because it results in a stable, six-membered cyclic disulfide.[12][15] This step drives the entire equilibrium towards the fully reduced product.
Caption: Mechanism of disulfide reduction by DTT.
Comparison of Common Disulfide Reducing Agents
While strong reducing agents are often used in biochemistry to deliberately cleave disulfides, understanding their properties is key to avoiding their effects or using them judiciously as additives to prevent unwanted oxidation.[16][17][18]
| Reducing Agent | Structure | Optimal pH | Key Advantages | Key Disadvantages |
| Dithiothreitol (DTT) | Thiol-based (dithiol) | >7.0[12][13] | Very strong reductant due to favorable cyclization.[15] | Foul odor. Less effective at acidic pH. Prone to air oxidation.[18] |
| β-Mercaptoethanol (β-ME) | Thiol-based (monothiol) | >7.5 | Inexpensive. | Very strong, foul odor. Required in large excess to drive the reaction to completion.[16][18] |
| Tris(2-carboxyethyl)phosphine (TCEP) | Phosphine-based | 2.0 - 9.0 | Odorless. Effective over a wide pH range, including acidic conditions.[1] Selective for disulfides.[19] Air-stable. | More expensive than thiol-based reagents. Irreversible reaction. |
Expert Insight: For applications where a disulfide bond must be protected during a thiophene synthesis that requires acidic conditions, TCEP is theoretically a poor choice as an additive because its reducing power persists at low pH.[1] Conversely, if a synthesis must be run under basic conditions, DTT is a powerful reductant to be wary of, as its activity is optimal at pH > 7.[12] The choice of which contaminant to fear or which stabilizer to use depends critically on the pH of your reaction.
References
-
AG Scientific. Dithiothreitol (DTT) Common Applications.
-
BroadPharm. (2022). Protocol for S-S bond reduction by DTT 2,3-dihydroxy-1,4-dithiolbutane (DTT).
-
Wikipedia. Dithiothreitol.
-
Wikipedia. Thiophene.
-
Interchim. DTT (DithioThreitol).
-
Astral Scientific. Dithiothreitol (DTT) Applications you must know.
-
Mthembu, S. N., Sharma, A., Albericio, F., & De la Torre, B. G. (2020). Breaking a Couple: Disulfide Reducing Agents. Chemistry – A European Journal, 26(42), 9259-9275.
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiophene.
-
TCI Chemicals. Reducing Agents.
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Mthembu, S. N., Sharma, A., Albericio, F., & de la Torre, B. G. (2023). Serinol-Based Versatile Disulfide-Reducing Reagent. Molecules, 28(14), 5488.
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Wikipedia. Disulfide.
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Organic Chemistry Portal. Thiophene synthesis.
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Shaunak, S., et al. (2008). Selective disulfide reduction for labeling and enhancement of Fab antibody fragments. Nature Protocols, 3(9), 1466-1476.
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Singh, R., & Whitesides, G. M. (2004). Methods for the reduction of disulfide bonds. Google Patents.
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Ang, J. E., et al. (2018). Site-Selective Disulfide Modification of Proteins: Expanding Diversity beyond the Proteome. Angewandte Chemie International Edition, 57(32), 10024-10034.
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Der Pharma Chemica. (2014). Synthesis, properties and biological activity of thiophene: A review.
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Reinhoudt, D. N., et al. (1979). REACTIONS OF THIOPHENES AND ACETYLENES IN POLAR AND APOLAR SOLVENTS. Phosphorus and Sulfur and the Related Elements, 6(1-4), 253-254.
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Filo. (2024). Fiesselmann thiophene synthesis.
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BenchChem. (2025). common side reactions in the Gewald synthesis of aminothiophenes.
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Semantic Scholar. Hinsberg synthesis of thiophenes.
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Thorpe, C., & Hogg, P. J. (2013). From structure to redox: the diverse functional roles of disulfides and implications in disease. Antioxidants & Redox Signaling, 18(13), 1645-1648.
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YouTube. (2019). Hinsberg Synthesis of Thiophene: Application of Stobbe Condensation Reaction (Lecture 3).
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Sela, M., White, F. H., Jr, & Anfinsen, C. B. (1959). The reductive cleavage of disulfide bonds and its application to problems of protein structure. Biochimica et Biophysica Acta, 31(2), 417–426.
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Chemistry LibreTexts. (2022). 15.6: Redox Reactions of Thiols and Disulfides.
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Liu, H., et al. (2020). Antibody disulfide bond reduction and recovery during biopharmaceutical process development-A review. Biotechnology and Bioengineering, 117(10), 3249-3263.
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Torkashvand, F., et al. (2015). Antibody disulfide bond reduction during process development: Insights using a scale-down model process. Biotechnology Progress, 31(4), 1044-1051.
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Validation & Comparative
A Comparative Guide to Quantitative NMR (qNMR) for the Purity Assessment of 2-(4-Acetoxybenzoyl) thiophene
In the landscape of pharmaceutical development and quality control, the precise determination of a compound's purity is not merely a regulatory hurdle but a cornerstone of safety and efficacy. For active pharmaceutical ingredients (APIs) and their intermediates, such as 2-(4-Acetoxybenzoyl) thiophene, an accurate purity value is critical. This guide provides an in-depth comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques for purity assessment, grounded in scientific principles and practical application.
Part 1: The Imperative of Purity in Pharmaceutical Analysis
The purity of a drug substance directly impacts its therapeutic effect and safety profile. Impurities, even at trace levels, can alter the drug's stability, bioavailability, and may even be toxic. Therefore, robust and reliable analytical methods are paramount. While chromatographic techniques have traditionally dominated this field, qNMR has emerged as a powerful primary method for quantification, offering distinct advantages.
Part 2: Quantitative NMR (qNMR): A Primary Ratio Method for Purity Assessment
2.1. The Fundamental Principles of qNMR
Quantitative NMR stands apart from many other analytical techniques because it is a primary ratio method.[1] The core principle of qNMR is the direct proportionality between the integrated area of a resonance signal in the NMR spectrum and the number of nuclei responsible for that signal.[1][2] This allows for the determination of the absolute concentration or purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known purity, without the need for a reference standard of the analyte itself.[2][3]
This intrinsic characteristic provides several key advantages:
-
Universal Detection: 1H NMR, the most common form of qNMR, detects protons present in nearly all organic molecules, making it a broadly applicable technique.[4]
-
No Need for Identical Reference Standards: Unlike chromatography, which often relies on calibration curves generated from identical reference materials, qNMR can quantify a compound using a structurally different internal standard.[1][3]
-
High Precision and Accuracy: When performed under optimized conditions, qNMR can achieve excellent precision, with relative standard deviations often below 1%.[3]
-
Non-Destructive: The sample can be recovered and used for further analyses.[2]
2.2. Experimental Workflow: Purity Assessment of this compound by qNMR
The successful application of qNMR for purity assessment hinges on a meticulously planned and executed experimental protocol.
Step-by-Step Protocol:
-
Selection of Internal Standard (IS): The choice of the internal standard is critical for accurate and reproducible results.[5] For this compound, a suitable IS would be a high-purity (>99.5%), stable compound with simple, sharp signals that do not overlap with the analyte's signals.[5] Maleic acid or dimethyl sulfone are excellent candidates. They are soluble in common deuterated solvents and possess signals in regions of the 1H NMR spectrum that are typically free from analyte resonances.[5]
-
Accurate Weighing: Precisely weigh the this compound analyte and the chosen internal standard using a calibrated analytical balance. The mass ratio should be chosen to achieve a near 1:1 intensity ratio between the analyte and IS peaks selected for integration to enhance accuracy.[4]
-
Sample Preparation: Dissolve the accurately weighed analyte and internal standard in a suitable deuterated solvent, such as Dimethyl Sulfoxide-d6 (DMSO-d6) or Chloroform-d (CDCl3).[4] Complete dissolution is essential to ensure a homogeneous sample for accurate NMR measurements.[4]
-
NMR Data Acquisition: Acquire the 1H NMR spectrum using a high-field NMR spectrometer (≥400 MHz is recommended) with carefully optimized parameters.[3][6]
-
Pulse Angle: A 90° pulse is recommended for qNMR measurements.[4]
-
Relaxation Delay (d1): This is a crucial parameter. A long relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest) is necessary to ensure complete relaxation of all protons between scans, which is vital for accurate integration.[7]
-
Number of Scans: A sufficient number of scans (e.g., 32 or more) should be acquired to achieve a good signal-to-noise ratio (SNR > 150:1 is recommended for the signal used for quantification).[1][6]
-
-
Data Processing and Purity Calculation:
-
Process the Free Induction Decay (FID) with appropriate phasing and baseline correction. Manual processing is often recommended for the highest precision.[4]
-
Integrate the well-resolved, non-overlapping signals of both the analyte and the internal standard. For this compound, suitable signals would be the aromatic protons. For the internal standard, a sharp singlet is ideal.
-
The purity of the analyte is calculated using the following equation[4]:
Purity (%) = (I_a / I_s) * (N_s / N_a) * (M_a / M_s) * (m_s / m_a) * P_s
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
'a' denotes the analyte and 's' denotes the standard.
-
-
Diagram of the qNMR Experimental Workflow:
Caption: A streamlined workflow for qNMR purity analysis.
Part 3: Comparative Analysis with Alternative Purity Assessment Methods
While qNMR offers significant advantages, a comprehensive understanding requires comparison with other established techniques.
3.1. High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, separating compounds based on their differential partitioning between a mobile and a stationary phase.[8] For purity determination, an area normalization method is often used, assuming that all components have a similar response factor at the detection wavelength.[9]
-
Typical Protocol: A reversed-phase C18 column with a mobile phase of acetonitrile and water, and UV detection, would be a common starting point for a molecule like this compound.
-
Strengths: High sensitivity for detecting trace impurities, well-established and widely available.[10]
-
Limitations: Requires a reference standard of the main component for accurate quantification, and response factors can vary significantly between the API and its impurities, potentially leading to inaccurate purity values if not corrected.[9]
3.2. Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and thermally stable compounds.[10][11] The sample is vaporized and separated in a gaseous mobile phase.
-
Applicability: The suitability of GC for this compound would depend on its thermal stability and volatility. If it is not sufficiently volatile or prone to degradation at high temperatures, derivatization might be necessary.
-
Strengths: Excellent for analyzing residual solvents and volatile impurities.[10][12]
-
Limitations: Not suitable for non-volatile or thermally labile compounds.[11]
3.3. Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[13] For high-purity crystalline substances, purity can be determined by analyzing the melting point depression caused by impurities, based on the van't Hoff equation.[13][14]
-
Typical Protocol: A small amount of the sample (1-3 mg) is heated at a slow, constant rate (e.g., 0.5 K/min), and the heat flow is monitored.[13]
-
Strengths: An absolute method that does not require a standard for the main component, particularly accurate for very pure (>98.5%) crystalline materials.[15]
-
Limitations: Only applicable to crystalline solids with a sharp melting point, not suitable for amorphous materials, and can be interfered with by decomposition during melting.[14][15]
Part 4: Data Comparison and Interpretation
To illustrate the comparative performance, consider the following hypothetical data for a single batch of this compound:
| Parameter | qNMR | HPLC (Area %) | GC (Area %) | DSC |
| Purity (%) | 99.6 | 99.4 | 99.5 | 99.8 |
| Standard Deviation (%) | 0.1 | 0.3 | 0.2 | 0.05 |
| Analysis Time per Sample | ~20 min | ~30 min | ~40 min | ~2 hours |
| Sample Consumption | ~10 mg | <1 mg | <1 mg | ~2 mg |
| Requires Analyte Standard | No | Yes (for response factor) | Yes (for response factor) | No |
| Key Strengths | Absolute quantification, high precision | High sensitivity to impurities | Volatile impurity detection | High accuracy for pure crystalline solids |
Interpretation:
-
qNMR provides a highly precise and accurate purity value without the need for an analyte-specific reference standard, making it an excellent primary method.
-
HPLC shows good agreement but has a slightly higher standard deviation. Its main advantage lies in its ability to detect and quantify low-level impurities that might not be visible by NMR.
-
GC is valuable for assessing volatile impurities that might not be detected by the other methods.
-
DSC gives the highest purity value with the lowest standard deviation, suggesting the sample is a highly pure crystalline solid. However, it provides no information about the identity of any impurities.
The choice of method depends on the specific requirements of the analysis. A comprehensive purity assessment often involves the use of orthogonal methods (e.g., qNMR and HPLC) to provide a complete picture of the sample's purity profile.
Decision Tree for Method Selection:
Caption: A decision-making guide for selecting a purity analysis method.
Part 5: Conclusion
For the purity assessment of this compound, Quantitative NMR (qNMR) stands out as a robust, precise, and accurate primary analytical method. Its ability to provide absolute quantification without the need for an identical reference standard makes it particularly valuable in the early stages of drug development and for the certification of reference materials. While techniques like HPLC, GC, and DSC offer complementary information and are indispensable for a comprehensive quality control strategy, qNMR provides a direct and reliable measure of purity that is increasingly recognized by regulatory bodies.[3][6] The adoption of qNMR can lead to more efficient and accurate analytical workflows, ultimately contributing to the development of safer and more effective medicines.
Part 6: References
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American Chemical Society. (n.d.). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. ACS Publications. Retrieved from [Link]
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Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
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ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]
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OMICS International. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. Journal of Analytical & Bioanalytical Techniques. Retrieved from [Link]
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ResolveMass Laboratories Inc. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from [Link]
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CUP Contract Labs. (n.d.). Gas Chromatography (GC) for Purity & Identity. Retrieved from [Link]
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NETZSCH Analyzing & Testing. (2020). Investigating the Purity of Substances by Means of DSC. Retrieved from [Link]
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ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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Drawell. (n.d.). 9 Key Gas Chromatography Applications in Pharmaceuticals Analysis. Retrieved from [Link]
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PubMed. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Retrieved from [Link]
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GenTech Scientific. (2023). How Gas Chromatography Is Used for Quality Control. Retrieved from [Link]
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Drawell. (n.d.). Gas Chromatography Application in Pharmaceutical Quality Control. Retrieved from [Link]
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IRE Journals. (n.d.). Quantitative NMR Spectroscopy: A Comprehensive Review of Principles, Methodologies, and Multidisciplinary Applications. Retrieved from [Link]
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Patsnap. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from [Link]
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PubMed. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Retrieved from [Link]
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ACS Publications. (n.d.). Determination of purity by differential scanning calorimetry (DSC). Journal of Chemical Education. Retrieved from [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
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YouTube. (2025). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories Inc. Retrieved from [Link]
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U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
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Creative Biolabs. (n.d.). Purity Determination by DSC. Retrieved from [Link]
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Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
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SlideShare. (n.d.). Determination of % purity of a compound by by Using DSC. Retrieved from [Link]
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YouTube. (2025). What Is Quantitative NMR (qNMR)?. Chemistry For Everyone. Retrieved from [Link]
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US Pharmacopeia (USP). (n.d.). Stimuli Article (qNMR). Retrieved from [Link]
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JEOL Ltd. (n.d.). Let's try doing quantitative NMR. Retrieved from [Link]
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Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?. Retrieved from [Link]
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PubMed. (2023). Development and validation of a quantitative proton NMR method for the analysis of pregnenolone. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Validation of a Generic Quantitative H-1 NMR Method for Natural Products Analysis. Retrieved from [Link]
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Chromatography Online. (n.d.). Peak Purity in Liquid Chromatography, Part I: Basic Concepts, Commercial Software, and Limitations. Retrieved from [Link]
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ResearchGate. (2016). How to determine % purity of an isolated unknown compound without using standard?. Retrieved from [Link]
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Chromatography Forum. (2006). How to identified the purity of standard substance?. Retrieved from [Link]
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The Royal Society of Chemistry. (2013). Compound purity analysis and HPLC data. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-(3-Acetoxybenzoyl) thiophene. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Thiophene. PubChem. Retrieved from [Link]
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ResearchGate. (2025). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. Retrieved from [Link]
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A Comparative Guide to Spectroscopic Methods for the Structural Validation of Synthesized Thiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophene and its derivatives are foundational scaffolds in medicinal chemistry and materials science, recognized for their significant biological activities and unique electronic properties.[1][2][3] The precise structural confirmation of newly synthesized thiophene derivatives is a critical, non-negotiable step in the research and development pipeline. The substitution pattern on the thiophene ring profoundly influences the molecule's physicochemical properties, biological activity, and material performance. Therefore, a robust and orthogonal analytical approach is paramount.
This guide provides a comparative analysis of the primary spectroscopic methods employed for the structural validation of thiophene derivatives. It moves beyond a mere listing of techniques to offer insights into the causality behind experimental choices, emphasizing a self-validating analytical workflow. We will explore the strengths and limitations of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy, supported by experimental data and detailed protocols.
The Synergy of Spectroscopic Techniques: A Holistic Approach
No single spectroscopic method provides a complete structural picture. Instead, the synergy of multiple techniques offers a comprehensive and unambiguous structural elucidation. Each method probes different aspects of the molecule, and their combined data provides a powerful, self-validating system.
Caption: Integrated workflow for the structural validation of thiophene derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful and indispensable tool for the unambiguous structural determination of organic molecules, including thiophene derivatives.[4][5] It provides detailed information about the carbon-hydrogen framework, connectivity, and the electronic environment of individual atoms.
¹H NMR Spectroscopy: Probing the Proton Environment
¹H NMR is the initial and most informative experiment. The chemical shifts (δ), coupling constants (J), and integration of the proton signals provide a wealth of structural information.
-
Chemical Shifts (δ): The position of a proton signal is highly sensitive to its electronic environment. Electron-withdrawing groups deshield adjacent protons, shifting their signals downfield (higher ppm), while electron-donating groups cause an upfield shift (lower ppm). The protons on the thiophene ring typically resonate in the aromatic region (δ 6.5-8.0 ppm).[4][6]
-
Coupling Constants (J): The spin-spin coupling between adjacent, non-equivalent protons provides information about their connectivity. For substituted thiophenes, the coupling constants between ring protons are characteristic of their relative positions.
-
Integration: The area under each proton signal is proportional to the number of protons it represents, allowing for a quantitative assessment of the relative number of protons in different environments.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, these experiments are less sensitive and require longer acquisition times than ¹H NMR.[4]
-
Chemical Shifts (δ): The chemical shifts of the carbon atoms in the thiophene ring are also influenced by the nature and position of substituents.[7][8] The carbon atoms of the thiophene ring typically appear in the range of δ 110-150 ppm.[4]
2D NMR Techniques: Unraveling Complex Structures
For more complex thiophene derivatives, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for establishing connectivity.
-
COSY: Identifies protons that are coupled to each other.
-
HSQC: Correlates directly bonded proton and carbon atoms.
Comparative Data for 3-Substituted Thiophenes:
The following table illustrates the effect of different substituents at the 3-position on the ¹H and ¹³C NMR chemical shifts of the thiophene ring.[4]
| Compound | H2 (ppm) | H4 (ppm) | H5 (ppm) | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) |
| 3-Methylthiophene | ~7.17 | ~6.87 | ~6.86 | 125.3 | 138.4 | 129.9 | 121.0 |
| 3-Bromothiophene | ~7.28 | ~7.06 | ~7.28 | 122.9 | 110.1 | 129.0 | 126.0 |
| 3-Methoxythiophene | ~7.14 | ~6.73 | ~6.21 | 121.7 | 160.0 | 101.4 | 125.8 |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the synthesized thiophene derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[5]
-
Instrument Setup: Tune and shim the spectrometer to achieve a homogeneous magnetic field. Lock the field frequency using the deuterium signal from the solvent.[4]
-
¹H NMR Acquisition:
-
¹³C NMR Acquisition:
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
Caption: Step-by-step NMR experimental workflow.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.[9] It also provides valuable structural information through the analysis of fragmentation patterns.[10][11]
Ionization Techniques
-
Electron Impact (EI): A hard ionization technique that often leads to extensive fragmentation, providing a detailed "fingerprint" of the molecule. The molecular ion peak (M+) is usually observed.[12]
-
Electrospray Ionization (ESI): A soft ionization technique that typically produces the protonated molecule [M+H]⁺ or other adducts with minimal fragmentation. It is particularly useful for confirming the molecular weight of less volatile or thermally labile compounds.
Fragmentation Patterns of Thiophene Derivatives
The fragmentation of thiophene derivatives in the mass spectrometer is influenced by the nature and position of the substituents. Common fragmentation pathways include:
-
Cleavage of the C-S bond. [1]
-
Loss of substituents.
-
Rearrangement reactions.
For instance, in 2-thiophenesulfonyl derivatives, a common fragmentation involves the loss of the sulfonyl group followed by rearrangement of the thiophene ring.[12][13]
Experimental Protocol for Mass Spectrometry (ESI)
-
Sample Preparation: Prepare a dilute solution of the thiophene derivative (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid or acetic acid is often added to promote protonation.
-
Infusion: Introduce the sample solution into the mass spectrometer's ion source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Instrument Parameters:
-
Ionization Mode: Positive or negative ion mode, depending on the nature of the analyte.
-
Capillary Voltage: Typically 3-5 kV.
-
Drying Gas Flow and Temperature: Optimized to desolvate the ions effectively.
-
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[1] It is based on the absorption of infrared radiation by molecular vibrations.
Characteristic Vibrations of Thiophene Derivatives
The IR spectrum of a thiophene derivative will exhibit characteristic absorption bands corresponding to the vibrations of the thiophene ring and its substituents.
-
C-H stretching (aromatic): Weak to medium bands in the region of 3100-3000 cm⁻¹.[14]
-
C=C stretching (ring): Multiple bands in the region of 1600-1400 cm⁻¹.[14][15]
-
C-S stretching: Bands in the region of 850-600 cm⁻¹.[14][15]
-
C-H out-of-plane bending: Strong bands in the region of 900-700 cm⁻¹, which are highly dependent on the substitution pattern of the ring.[15][16]
Comparative FTIR Data for Thiophene Ring Vibrations:
| Vibration | Wavenumber Range (cm⁻¹) |
| Ring C-H stretching | 3120-3050 |
| Ring stretching | 1600-1400 |
| C-H in-plane deformation | 1250-1050 |
| C-H out-of-plane deformation | 900-650 |
Experimental Protocol for FTIR Spectroscopy (ATR)
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Record the spectrum of the sample. The instrument software will automatically subtract the background spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems.[17] Thiophene and its derivatives exhibit characteristic absorption bands in the UV region.
Electronic Transitions in Thiophene Derivatives
The position (λmax) and intensity (molar absorptivity, ε) of the absorption bands are influenced by the extent of conjugation and the nature of the substituents.
-
π → π transitions:* These are the most common transitions observed in thiophene derivatives and are responsible for the strong absorption bands in the UV region.
-
n → π transitions:* These transitions, involving the non-bonding electrons on the sulfur atom, are generally weaker and may be observed in some cases.
The absorption spectra of thiophene derivatives can be affected by the solvent polarity, with polar solvents often causing a shift in the λmax.[14]
Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the thiophene derivative in a UV-transparent solvent (e.g., ethanol, hexane, acetonitrile) of a known concentration.
-
Blank Measurement: Fill a cuvette with the pure solvent and record the baseline spectrum.
-
Sample Measurement: Fill a cuvette with the sample solution and record the absorption spectrum over the desired wavelength range (typically 200-800 nm).
-
Data Analysis: Determine the λmax and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εbc).
Conclusion
The structural validation of synthesized thiophene derivatives requires a multi-faceted analytical approach. While NMR spectroscopy stands as the primary tool for definitive structural elucidation, Mass Spectrometry, FTIR, and UV-Vis spectroscopy provide crucial complementary information that corroborates the proposed structure. By integrating the data from these techniques, researchers can confidently and accurately characterize their synthesized compounds, which is an essential step in the journey of drug discovery and materials development. This guide has provided a comparative overview and practical protocols to aid scientists in this critical endeavor.
References
- The Infrared Absorption Spectra of Thiophene Derivatives. (n.d.).
-
STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. (1979). ResearchGate. Retrieved from [Link]
-
FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. (n.d.). ResearchGate. Retrieved from [Link]
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Research Article. (2017). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
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Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones. (1995). PubMed. Retrieved from [Link]
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The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. (1965). Journal of the American Chemical Society. Retrieved from [Link]
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Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. (2017). ACS Omega. Retrieved from [Link]
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Synthesis, Characterization of thiophene derivatives and its biological applications. (2025). World Journal of Advanced Research and Reviews. Retrieved from [Link]
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Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. (n.d.). IOSR Journal of Applied Physics. Retrieved from [Link]
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Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry. (2021). Analytical Chemistry. Retrieved from [Link]
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Enhanced absorption spectra of conducting polymers co-polymerised from thiophene derivatives. (n.d.). RSC Publishing. Retrieved from [Link]
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Synthesis, Characterization of thiophene derivatives and its biological applications. (2025). Zenodo. Retrieved from [Link]
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STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. (1979). Organic Mass Spectrometry. Retrieved from [Link]
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Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. (2011). Molecules. Retrieved from [Link]
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UV-vis absorption spectra of (a) thiophene[12]Rotaxane and (b) polythiophene polyrotaxane. (n.d.). ResearchGate. Retrieved from [Link]
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The Ultraviolet Spectra of the Thiophene Derivatives. (1958). Bulletin of University of Osaka Prefecture. Series A, Engineering and natural sciences. Retrieved from [Link]
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Synthesis and Pharmacological Study of Thiophene Derivatives. (2021). Impactfactor. Retrieved from [Link]
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UV-Vis spectra: (a) TTF-2, TTF-Th, and thiophene; (b) TTF-2, DTTF-Th, and thiophene. (n.d.). ResearchGate. Retrieved from [Link]
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Normalized UV-vis absorption spectra (UV) and fluorescence spectra (FL) in THF solution (sol.) and in the solid state (film). a) 1a; b) 1b; c) 1c. (n.d.). ResearchGate. Retrieved from [Link]
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Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry. (2021). PubMed. Retrieved from [Link]
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The (a) 1 H-NMR spectrum at 4 position of the thiophene ring and the... (n.d.). ResearchGate. Retrieved from [Link]
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Charge-exchange mass spectra of thiophene, pyrrole and furan. (n.d.). RSC Publishing. Retrieved from [Link]
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1 H solution NMR spectra of (a) thiophene[12]Rotaxane and (b) polythiophene polyrotaxane. (n.d.). ResearchGate. Retrieved from [Link]
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Vibrational spectra of furan, pyrrole, and thiophene from a density functional theory anharmonic force field. (2025). ResearchGate. Retrieved from [Link]
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NMR chemical shift prediction of thiophenes. (n.d.). Stenutz. Retrieved from [Link]
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Precise equilibrium structure determination of thiophene (c-C4H4S) by rotational spectroscopy—Structure of a five-membered heterocycle containing a third-row atom. (2021). The Journal of Chemical Physics. Retrieved from [Link]
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Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. (2025). ResearchGate. Retrieved from [Link]
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Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024). RSC Medicinal Chemistry. Retrieved from [Link]
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Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity. (2019). ResearchGate. Retrieved from [Link]
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Practical Handbook of Spectroscopy. (n.d.). Retrieved from [Link]
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The 2-Benzoylthiophene Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery
The 2-benzoylthiophene moiety has emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable versatility in engaging a diverse array of biological targets. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 2-benzoylthiophene analogues across three key therapeutic areas: oncology, inflammation, and infectious diseases. By examining the subtle interplay between chemical structure and biological function, we aim to furnish researchers, scientists, and drug development professionals with the critical insights necessary to navigate the chemical space of these promising compounds and accelerate the discovery of next-generation therapeutics.
The 2-Benzoylthiophene Core: A Foundation for Diverse Bioactivity
The 2-benzoylthiophene scaffold, characterized by a thiophene ring acylated at the 2-position with a benzoyl group, offers a unique combination of steric and electronic features. The thiophene ring, a bioisostere of the phenyl group, provides a stable aromatic core with the potential for hydrogen bonding via its sulfur atom.[1] The benzoyl moiety introduces a critical carbonyl group that can act as a hydrogen bond acceptor and provides a vector for substitution on the phenyl ring, allowing for the fine-tuning of physicochemical properties and target engagement. This inherent modularity has enabled the development of a vast library of analogues with a wide spectrum of pharmacological activities.[2]
Comparative Structure-Activity Relationship (SAR) Analysis
A comprehensive understanding of the SAR is paramount for the rational design of potent and selective drug candidates. Here, we dissect the key structural modifications of the 2-benzoylthiophene scaffold and their impact on anticancer, anti-inflammatory, and antimicrobial activities.
Anticancer Activity: Targeting Tubulin Polymerization
A significant body of research has focused on the development of 2-benzoylthiophene analogues as potent inhibitors of tubulin polymerization, a clinically validated target in oncology. These agents disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3]
The quintessential pharmacophore for anti-tubulin activity is the 2-(3',4',5'-trimethoxybenzoyl) moiety. This substitution pattern on the benzoyl ring is a recurring motif in many potent tubulin inhibitors and is crucial for high-affinity binding to the colchicine site on β-tubulin.[3]
Key SAR Insights for Anticancer Activity:
-
The 3',4',5'-Trimethoxybenzoyl Group is Critical: Analogues lacking this specific substitution pattern on the benzoyl ring exhibit a significant loss of antiproliferative activity.
-
Substituents on the Thiophene/Benzothiophene Core Modulate Potency:
-
An amino group at the 3-position of a benzothiophene core generally enhances activity.[3]
-
Methyl substitution at the 3-position can also lead to increased potency compared to unsubstituted analogues.[3]
-
Methoxy groups at the C-4, C-6, or C-7 positions of the benzothiophene ring have been shown to yield the best activities.[3]
-
-
The Carbonyl Linker is Preferred: The ketone linkage between the thiophene and phenyl rings is generally more effective than other linkers like carbinol or methylene groups.[4]
-
Arylalkynyl Substitutions at the 5-position of the thiophene ring can lead to potent microtubule inhibitors with broad-spectrum cytotoxicity and reduced neurotoxicity.[3]
Table 1: Anticancer Activity of 2-Benzoylthiophene Analogues as Tubulin Polymerization Inhibitors
| Compound ID | Core Scaffold | R1 (on Benzoyl Ring) | R2 (on Thiophene/Benzothiophene) | Target Cell Line | IC50 (µM) | Reference |
| PST-3 | 2-Benzoyl-5-arylalkynylthiophene | 3,4-Dimethoxy | 5-(4-ethyl)-phenylethynyl | BT549 (Breast) | 15.42 | [3] |
| MDA-MB-468 (Breast) | 16.33 | [3] | ||||
| A549 (Lung) | 76.84 | [3] | ||||
| Analogue 1 | 2-(3,4,5-trimethoxybenzoyl)-benzothiophene | 3,4,5-Trimethoxy | 6-Methoxy, 3-Methyl | L1210 (Leukemia) | 0.003-0.027 | [4] |
| Analogue 2 | 2-(3,4,5-trimethoxybenzoyl)-benzothiophene | 3,4,5-Trimethoxy | 6-Ethoxy, 3-Methyl | Molt/4 (Lymphoma) | 0.0012 | [4] |
| Analogue 3 | 2-(3,4,5-trimethoxybenzoyl)-benzothiophene | 3,4,5-Trimethoxy | 4-Methoxy | K562 (Leukemia) | Good Activity | [3] |
Anti-inflammatory Activity: Modulating Inflammatory Pathways
2-Benzoylthiophene derivatives have also demonstrated significant anti-inflammatory properties, primarily through the inhibition of key enzymes and signaling pathways involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[5]
Key SAR Insights for Anti-inflammatory Activity:
-
Hydroxyl and Methoxy Groups: The presence of hydroxyl and methoxy groups on the benzoyl and/or thiophene rings appears to be important for anti-inflammatory activity, potentially by enhancing interactions with the active sites of inflammatory enzymes.[5]
-
Carboxylic Acid and Ester Moieties: The incorporation of carboxylic acid or ester functional groups can contribute to the anti-inflammatory profile of these compounds.[6]
-
NRF2 Activation: Certain 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives have been shown to exert their anti-inflammatory effects by activating the NRF2 pathway, leading to the downregulation of pro-inflammatory cytokines and mediators.[7]
Table 2: Anti-inflammatory Activity of Thiophene Derivatives
| Compound Class | Specific Derivative | Target/Assay | Potency (IC50/Inhibition %) | Reference |
| 2-Amino-3-aroylthiophenes | 3,4-difluoro derivative | A₁ Adenosine Receptor Binding | 7.8 nM (Ki) | [6] |
| 2-Amino-3-aroylthiophenes | 3-chloro-4-fluoro derivative | A₁ Adenosine Receptor Binding | 8.2 nM (Ki) | [6] |
| Tetrahydrobenzo[b]thiophenes | Compound 3a | NO Production Inhibition (LPS-stimulated RAW 264.7 cells) | 87.07 ± 1.22 % | [7] |
| Tetrahydrobenzo[b]thiophenes | Compound 3b | NO Production Inhibition (LPS-stimulated RAW 264.7 cells) | 80.39 ± 5.89 % | [7] |
| Thiophene pyrazole hybrids | Compound 29a-d | COX-2 Inhibition | 0.31–1.40 µM | [4] |
Antimicrobial Activity: Combating Bacterial Resistance
The emergence of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. 2-Benzoylthiophene analogues have shown promise in this area, with activity against both Gram-positive and Gram-negative bacteria.
Key SAR Insights for Antimicrobial Activity:
-
Substitution on the Benzamide Moiety: For 2-benzoylthiophene derivatives with a benzamide at the 2-position, substitutions on the phenyl ring of the amide are critical for antibacterial potency. Chloro-substitutions, particularly at the ortho or meta positions, can enhance activity.
-
The Central Thiophene Scaffold: The disubstituted thiophene core is a key feature for activity.
-
Lipophilicity and Electronic Properties: The overall lipophilicity and electronic properties of the molecule, influenced by various substituents, play a crucial role in determining the antimicrobial efficacy.
Table 3: Antimicrobial Activity of 2-Benzoylthiophene Analogues
| Compound ID | Core Scaffold | R1 (on Benzamide) | R2 (on Thiophene) | Target Organism | MIC (µg/mL) | Reference |
| Thiophene 2 | 2-Benzamidothiophene | Phenyl | 5-(piperidin-4-yloxy) (meta) | A. baumannii | 16 | |
| E. coli | 16 | |||||
| Thiophene 4 | 2-Benzamidothiophene | 4-Chlorophenyl | 5-(piperidin-4-yloxy) (ortho) | A. baumannii | 4 | |
| E. coli | 16 | |||||
| Thiophene 5 | 2-Benzamidothiophene | 4-Chlorophenyl | 5-(piperidin-4-yloxy) (meta) | A. baumannii | 4 | |
| E. coli | 16 | |||||
| Thiophene 7 | 2-Benzamidothiophene | 3-Chlorophenyl | 5-(piperidin-4-yloxy) (ortho) | E. coli | 8 |
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, this section provides detailed, step-by-step methodologies for key experiments.
Synthesis of a Representative 2-Benzoyl-3-aminothiophene Analogue
The Gewald reaction is a cornerstone for the synthesis of 2-aminothiophenes and serves as a versatile route to access the precursors for many 2-benzoylthiophene analogues.[8]
Protocol: Gewald Synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate
-
Reactant Preparation: In a round-bottom flask, combine acetophenone (1 equivalent), ethyl cyanoacetate (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol.
-
Base Addition: To the stirred mixture, add a catalytic amount of a suitable base, such as morpholine or triethylamine.
-
Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Isolation: Collect the precipitated solid by filtration, wash with cold water, and recrystallize from ethanol to afford the pure ethyl 2-amino-4-phenylthiophene-3-carboxylate.
-
Acylation: The resulting 2-aminothiophene can then be acylated with a desired benzoyl chloride in the presence of a base like pyridine to yield the final 2-benzoyl-3-aminothiophene analogue.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method used to assess cell viability and is a standard preliminary screen for anticancer drug candidates.
Protocol: MTT Assay for Anticancer Activity
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 2-benzoylthiophene analogues in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol: Broth Microdilution for MIC Determination
-
Compound Preparation: Prepare a series of twofold dilutions of the 2-benzoylthiophene analogues in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., S. aureus, E. coli) with a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizing Key Concepts
To further elucidate the concepts discussed, the following diagrams visualize the general structure of 2-benzoylthiophene analogues and a typical workflow for a Structure-Activity Relationship study.
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A Senior Application Scientist's Guide to the Orthogonal Purity Validation of 2-(4-Acetoxybenzoyl) thiophene
Introduction: Beyond the Single Peak
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of safety and efficacy. Intermediates, such as 2-(4-Acetoxybenzoyl) thiophene, are the critical building blocks of these APIs. The presence of even trace impurities—be they residual starting materials, by-products, or degradants—can have profound implications on the final drug product's stability, pharmacology, and toxicity. Therefore, a robust and comprehensive validation of purity is non-negotiable.
This guide eschews a simplistic, single-method approach. Instead, it champions an orthogonal methodology, wherein multiple analytical techniques with different separation and detection principles are employed. This ensures that what might be missed by one method is captured by another, providing a holistic and trustworthy purity profile. We will compare the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Each method's contribution to the final purity assessment will be critically evaluated against a well-characterized reference standard, the ultimate benchmark in any purity determination.[1] This guide is designed for the discerning researcher and drug development professional who understands that in the pursuit of pharmaceutical quality, thoroughness is paramount.
The Cornerstone: The Reference Standard
Before any sample analysis can begin, the reference standard must be established. A reference standard is a highly purified and characterized batch of the compound, against which production batches are compared.[2] Its identity is unequivocally confirmed, and its purity is assigned using a mass balance approach, often combining results from chromatography, loss on drying, residue on ignition, and elemental analysis. All subsequent analyses of a test sample of this compound are fundamentally a comparison to this benchmark.
An Orthogonal Strategy for Purity Validation
The core principle of this guide is the use of orthogonal methods—techniques that measure the same attribute (purity) through different physical or chemical principles. This minimizes the risk of overlooking impurities that may not be amenable to a single technique (e.g., non-UV active compounds in HPLC or non-volatile compounds in GC).
Caption: Overall workflow for the orthogonal validation of purity.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Analysis
HPLC is the cornerstone of purity analysis in the pharmaceutical industry, prized for its high resolution, sensitivity, and quantitative accuracy for non-volatile organic molecules.[3]
Causality Behind Experimental Choices: A reverse-phase C18 column is selected due to the moderate polarity of this compound. The aromatic rings and ester functionality provide strong chromophores, making UV detection at a wavelength like 254 nm highly effective.[4] A gradient elution starting with a higher water content and moving to a higher acetonitrile content ensures that both polar and non-polar impurities can be resolved and eluted from the column.
Experimental Protocol: HPLC-UV Purity Method
-
Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV/Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water (HPLC Grade).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient: 50% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, then return to 50% B over 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
System Suitability: Before analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area of this compound should be less than 2.0%. This ensures the system is performing consistently.[5]
-
Sample Preparation:
-
Reference Standard Solution: Accurately weigh ~10 mg of the reference standard and dissolve in 10 mL of methanol to create a 1 mg/mL stock. Dilute to a working concentration of 0.1 mg/mL with a 50:50 mixture of water and acetonitrile.
-
Test Sample Solution: Prepare the test sample identically to the reference standard.
-
-
Data Analysis: Purity is calculated using the area normalization method. The percent purity is the peak area of the main component divided by the total area of all peaks in the chromatogram. Impurities are reported as a percentage of the total area.
Caption: Workflow for HPLC sample preparation and analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): Detecting Volatile Impurities
GC-MS is an indispensable tool for identifying and quantifying volatile and semi-volatile impurities that may be present, such as residual solvents from the synthesis or volatile by-products.[6]
Causality Behind Experimental Choices: The acetate ester in this compound is potentially thermally labile. Therefore, a lower injection port temperature and a moderate oven temperature program are chosen to prevent on-column degradation, which could be misinterpreted as an impurity. A non-polar column (e.g., 5% phenyl polysiloxane) is suitable for separating compounds based on boiling point. Mass spectrometry provides definitive identification of eluted peaks by comparing their fragmentation patterns to spectral libraries.
Experimental Protocol: GC-MS Impurity Method
-
Instrumentation: GC system with a split/splitless injector coupled to a Mass Spectrometer.
-
GC Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: Hold at 60 °C for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Injection: 1 µL, split ratio 20:1.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-450 amu.
-
Source Temperature: 230 °C.
-
-
Sample Preparation: Dissolve ~5 mg of the sample in 1 mL of dichloromethane.
-
Data Analysis: Integrate the total ion chromatogram (TIC). Identify any peaks other than the main component by searching their mass spectra against the NIST library. Quantify based on relative peak area, although for accurate quantification of specific impurities, a dedicated calibration curve would be necessary.
Nuclear Magnetic Resonance (NMR): Unambiguous Structural Confirmation
While chromatographic techniques separate components, NMR spectroscopy provides definitive structural information. It serves as the ultimate identity test and can be adapted for highly accurate quantitative analysis (qNMR).[7]
Causality Behind Experimental Choices: ¹H NMR is used because protons are highly sensitive and their chemical shifts and coupling patterns provide a unique fingerprint of the molecule's structure. Deuterated chloroform (CDCl₃) is a common solvent that does not interfere with the signals of interest. For quantitative NMR (qNMR), a stable internal standard with a known purity and a resonance in a clear region of the spectrum (e.g., maleic acid) is chosen. The long relaxation delay (D1) ensures that all protons have fully relaxed between scans, making the signal integration directly proportional to the number of protons.
Experimental Protocol: ¹H NMR and qNMR
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Qualitative ¹H NMR:
-
Sample Prep: Dissolve ~5-10 mg of the sample in ~0.7 mL of CDCl₃.
-
Acquisition: Acquire a standard proton spectrum.
-
Analysis: Compare the chemical shifts, integration values, and coupling patterns to the expected structure of this compound. The spectrum should be free of significant unassigned signals.
-
-
Quantitative ¹H NMR (qNMR):
-
Sample Prep: Accurately weigh ~15 mg of the sample and ~10 mg of a certified internal standard (e.g., maleic acid) into a vial. Dissolve in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquisition: Acquire the spectrum with a long relaxation delay (e.g., 30-60 seconds) to ensure full signal relaxation.
-
Analysis: Calculate the purity by comparing the integral of a unique sample proton signal to the integral of the internal standard's signal, accounting for the number of protons each signal represents and their respective molecular weights.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Identity Check
FTIR is a rapid, non-destructive technique that provides confirmation of the key functional groups present in the molecule. It is an excellent tool for identity verification but is not typically used for quantifying impurities.
Causality Behind Experimental Choices: Attenuated Total Reflectance (ATR) is often preferred over KBr pellets as it requires minimal sample preparation. The analysis focuses on identifying characteristic absorption bands that correspond to the molecule's structure.
Experimental Protocol: FTIR-ATR
-
Instrumentation: FTIR spectrometer with an ATR accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition: Collect the spectrum, typically from 4000 to 400 cm⁻¹.
-
Data Analysis: Compare the obtained spectrum with that of the reference standard. The positions of the major peaks should match. Key expected absorptions include:
-
~3100 cm⁻¹: Aromatic C-H stretching (thiophene and benzene rings).[8]
-
~1760 cm⁻¹: C=O stretching of the acetate ester.
-
~1650 cm⁻¹: C=O stretching of the benzoyl ketone.
-
~1500-1400 cm⁻¹: C=C stretching within the aromatic rings.[9]
-
~1200 cm⁻¹: C-O stretching of the ester.
-
~700-800 cm⁻¹: Bands associated with the thiophene ring.[10]
-
Data Summary and Comparative Analysis
The true power of the orthogonal approach lies in synthesizing the data from each technique into a single, coherent purity statement.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) | Fourier-Transform Infrared (FTIR) |
| Principle | Separation based on polarity and partitioning between phases.[4] | Separation based on volatility, followed by mass-based detection.[6] | Intrinsic quantitative relationship between signal intensity and the number of atomic nuclei. | Absorption of infrared radiation by specific molecular bonds. |
| Primary Use | Quantitative purity assessment and impurity profiling. | Identification of volatile/semi-volatile impurities (e.g., residual solvents). | Absolute structural confirmation and quantitative analysis (qNMR). | Functional group identification and rapid identity confirmation. |
| Typical Accuracy | 98.0 - 102.0% (Recovery) | Semi-quantitative by area %; requires specific standards for accuracy. | 99.0 - 101.0% (qNMR is a primary method) | Not quantitative. |
| Precision (%RSD) | < 2.0% | < 5.0% | < 1.0% | Not applicable. |
| Strengths | High precision, robust, widely applicable for non-volatile compounds. | High sensitivity and specificity for volatile compounds; provides structural information. | Unambiguous structural confirmation; qNMR provides high accuracy without a specific analyte standard. | Fast, non-destructive, excellent for identity verification. |
| Limitations | Requires impurities to have a UV chromophore; may not detect all impurities. | Not suitable for non-volatile or thermally labile compounds.[11] | Lower sensitivity than chromatographic methods; complex mixtures can have overlapping signals. | Not suitable for quantitation or analyzing complex mixtures. |
Conclusion: Building a Self-Validating Purity Profile
The validation of this compound purity is not achieved by a single measurement but by a confluence of evidence from orthogonal analytical techniques. HPLC provides the high-precision quantitative value for the main component and non-volatile impurities. GC-MS acts as a crucial check for residual solvents and other volatile contaminants that HPLC might miss. NMR stands as the ultimate arbiter of identity, confirming the structure is indeed what is intended and offering a highly accurate quantitative result via qNMR. Finally, FTIR offers a rapid and reliable confirmation of the compound's identity.
By integrating these results, we construct a self-validating system where each technique corroborates the others, leading to a comprehensive and trustworthy purity profile.[12][13] This multi-faceted approach ensures that the intermediate meets the stringent quality standards required for the development of safe and effective pharmaceuticals, embodying the principles of scientific rigor and patient safety.
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A Senior Application Scientist's Guide to Benchmarking Synthetic Routes for Substituted Benzothiophenes
Introduction: The Enduring Significance of the Benzothiophene Scaffold
The benzothiophene motif, a fusion of benzene and thiophene rings, is a cornerstone in medicinal chemistry and materials science.[1][2][3][4][5] Its derivatives are integral to a range of pharmaceuticals, including the selective estrogen receptor modulator Raloxifene, the asthma medication Zileuton, and the antifungal agent Sertaconazole.[1][5][6] The electronic properties of the benzothiophene core also make it a valuable component in organic electronic materials.[1][3] Given its prevalence and importance, the efficient and versatile synthesis of substituted benzothiophenes is a topic of continuous research and development. This guide provides a comparative analysis of key synthetic strategies, offering insights into their mechanisms, scopes, and practical applications to aid researchers in selecting the optimal route for their specific needs.
Classical Approaches: Enduring Strategies for Benzothiophene Synthesis
The Gewald Reaction: A Versatile Multicomponent Approach
The Gewald reaction is a powerful and widely used method for the synthesis of polysubstituted 2-aminothiophenes, which can be further elaborated to various benzothiophene derivatives.[7][8][9][10][11] This one-pot, multicomponent reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[7][8][9][10]
Mechanism and Experimental Rationale:
The reaction proceeds through an initial Knoevenagel condensation between the carbonyl compound and the α-cyanoester to form a stable α,β-unsaturated nitrile intermediate.[7][9] The subsequent addition of sulfur, promoted by a base, leads to the formation of a sulfur-containing intermediate that cyclizes and tautomerizes to yield the final 2-aminothiophene product.[7] The choice of base is critical, with morpholine or triethylamine often being employed to facilitate both the initial condensation and the sulfur addition steps.
Workflow for the Gewald Reaction
Caption: The key steps in the Friedel-Crafts cyclization route to benzothiophenes.
Advantages:
-
Predictable Regioselectivity: The position of cyclization is generally well-defined by the substitution pattern of the starting material.
-
Scalability: The reaction can often be performed on a larger scale.
Limitations:
-
Harsh Conditions: The use of strong acids can limit the functional group tolerance of the reaction.
-
Substrate Dependent: The synthesis of the required precursors can be multi-step.
Modern Transition-Metal-Catalyzed Strategies
The advent of transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, and benzothiophenes are no exception. Palladium-catalyzed reactions, in particular, offer mild and highly efficient routes with broad functional group tolerance. [12]
Palladium-Catalyzed Annulation of Aryl Sulfides and Alkynes
A powerful and convergent approach to 2,3-disubstituted benzothiophenes involves the palladium-catalyzed annulation of aryl sulfides with alkynes. [13]This method provides rapid access to a diverse array of derivatives from simple and readily available starting materials. [13] Mechanism and Experimental Rationale:
The catalytic cycle is believed to involve the oxidative addition of the aryl sulfide C-S bond to the palladium(0) catalyst, followed by alkyne insertion and reductive elimination to afford the benzothiophene product and regenerate the active catalyst. The choice of ligand on the palladium catalyst is crucial for achieving high yields and selectivity.
Palladium-Catalyzed Annulation Workflow
Caption: A simplified catalytic cycle for the palladium-catalyzed annulation synthesis of benzothiophenes.
Advantages:
-
High Convergence: Complex molecules can be assembled in a single step from readily available fragments. [13]* Excellent Functional Group Tolerance: The mild reaction conditions allow for the presence of a wide range of functional groups. [12][13]* Diverse Substitution Patterns: Provides access to a wide variety of 2,3-disubstituted benzothiophenes. [13] Limitations:
-
Catalyst Cost and Sensitivity: Palladium catalysts can be expensive and sensitive to air and moisture.
-
Ligand Optimization: The reaction often requires careful optimization of the ligand and reaction conditions.
Palladium-Catalyzed Intramolecular C-H/C-S Coupling
Another elegant palladium-catalyzed strategy involves the intramolecular C-H activation and C-S bond formation. This approach is particularly useful for the synthesis of dibenzothiophenes and other fused systems. [12] Mechanism and Experimental Rationale:
This reaction typically proceeds via a concerted metalation-deprotonation pathway or through an oxidative addition mechanism involving a C-H bond. The palladium catalyst facilitates the intramolecular cyclization to form the thiophene ring. A suitable oxidant is often required to regenerate the active catalytic species.
Advantages:
-
High Atom Economy: Avoids the need for pre-functionalized starting materials at the site of C-H activation.
-
Direct and Efficient: Offers a direct route to complex fused systems.
Limitations:
-
Regioselectivity Challenges: Controlling the site of C-H activation can be challenging in substrates with multiple C-H bonds.
-
Oxidant Requirement: The need for an oxidant can sometimes lead to side reactions.
Emerging and Greener Synthetic Methodologies
In line with the principles of green chemistry, recent research has focused on developing more environmentally friendly and efficient methods for benzothiophene synthesis.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. [14][15] Application to Benzothiophene Synthesis:
Microwave-assisted synthesis has been successfully applied to various benzothiophene syntheses, including the Gewald reaction and palladium-catalyzed couplings. [1][8][14][15][16]For example, the microwave-assisted reaction of 2-halobenzonitriles with methyl thioglycolate provides rapid access to 3-aminobenzo[b]thiophenes in good to excellent yields. [1][16] Advantages:
-
Rapid Reaction Times: Significantly reduces reaction times from hours to minutes. [14]* Improved Yields: Often leads to higher product yields and fewer side products. [14][15]* Energy Efficiency: More energy-efficient compared to conventional heating methods. [14] Limitations:
-
Scalability: Scaling up microwave reactions can be challenging.
-
Specialized Equipment: Requires a dedicated microwave reactor.
Domino Reactions
Domino reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, offer a highly efficient and elegant approach to complex molecules. [17][18][19][20][21] Application to Benzothiophene Synthesis:
Efficient domino protocols have been developed for the synthesis of functionalized benzothiophenes. [17][18][19][20][21]For instance, a domino reaction involving ketones and 1,3-diones with 3-amino-2-formyl-functionalized benzothiophenes can lead to a library of novel fused heterocyclic scaffolds. [17][18][19] Advantages:
-
High Step Economy: Reduces the number of synthetic steps, saving time and resources.
-
Increased Complexity: Allows for the rapid construction of complex molecular architectures.
-
Benign Reaction Conditions: Often proceeds under mild and environmentally friendly conditions. [17][19] Limitations:
-
Complex Optimization: Developing and optimizing a domino reaction can be challenging.
-
Substrate Specificity: The reaction may be sensitive to the nature of the starting materials.
Comparative Analysis of Synthetic Routes
To facilitate the selection of the most appropriate synthetic route, the following table provides a comparative summary of the key performance metrics for the discussed methodologies.
| Synthetic Route | Typical Yields (%) | Substrate Scope | Functional Group Tolerance | Key Advantages | Key Disadvantages |
| Gewald Reaction | 60-95 | Broad for ketones/aldehydes and α-cyanoesters | Moderate | One-pot, multicomponent, high atom economy | Mechanism not fully understood, potential for side reactions |
| Friedel-Crafts Cyclization | 50-90 | Good for appropriately substituted precursors | Limited due to harsh acidic conditions | Predictable regioselectivity, scalable | Requires strong acids, multi-step precursor synthesis |
| Pd-Catalyzed Annulation | 70-95 | Broad for aryl sulfides and alkynes | Excellent | Convergent, high functional group tolerance, diverse products | Catalyst cost and sensitivity, requires ligand optimization |
| Pd-Catalyzed C-H/C-S Coupling | 65-90 | Good for diaryl sulfides | Good to excellent | High atom economy, direct route to fused systems | Regioselectivity can be an issue, may require an oxidant |
| Microwave-Assisted Synthesis | 70-98 | Varies with the specific reaction | Generally good | Rapid reaction times, improved yields, energy efficient | Scalability challenges, requires specialized equipment |
| Domino Reactions | 60-90 | Often specific to the designed cascade | Good to excellent | High step economy, rapid complexity generation, often mild conditions | Complex optimization, can be substrate-specific |
Experimental Protocols
Representative Protocol for Microwave-Assisted Gewald Reaction
This protocol is adapted from a procedure for the synthesis of 3-aminobenzo[b]thiophenes. [1][16] Materials:
-
2-Halobenzonitrile (1.0 mmol)
-
Methyl thioglycolate (1.2 mmol)
-
Triethylamine (2.0 mmol)
-
Dimethyl sulfoxide (DMSO) (3 mL)
-
Microwave reactor vial
Procedure:
-
To a microwave reactor vial, add the 2-halobenzonitrile, methyl thioglycolate, triethylamine, and DMSO.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 130 °C for 15-30 minutes.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-aminobenzo[b]thiophene.
General Protocol for Palladium-Catalyzed Annulation of an Aryl Sulfide and an Alkyne
This protocol is a generalized procedure based on reported methods. [13] Materials:
-
Aryl sulfide (1.0 mmol)
-
Alkyne (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)2, 5 mol%)
-
Ligand (e.g., a phosphine ligand, 10 mol%)
-
Base (e.g., Cs2CO3, 2.0 mmol)
-
Anhydrous solvent (e.g., toluene, 5 mL)
-
Schlenk tube or similar reaction vessel
Procedure:
-
To a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl sulfide, alkyne, palladium catalyst, ligand, and base.
-
Add the anhydrous solvent via syringe.
-
Seal the tube and heat the reaction mixture at the desired temperature (e.g., 80-120 °C) for the specified time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 2,3-disubstituted benzothiophene.
Conclusion and Future Outlook
The synthesis of substituted benzothiophenes continues to be an active area of research, driven by their importance in various scientific disciplines. While classical methods like the Gewald reaction and Friedel-Crafts cyclization remain valuable tools, modern transition-metal-catalyzed reactions, particularly those employing palladium, offer unparalleled efficiency, versatility, and functional group tolerance. The increasing adoption of green chemistry principles is evident in the development of microwave-assisted and domino reaction protocols, which promise to make the synthesis of these important heterocycles more sustainable and efficient. The choice of synthetic route will ultimately depend on the specific target molecule, available resources, and desired scale of the synthesis. This guide provides a framework for researchers to make informed decisions and to navigate the diverse landscape of benzothiophene synthesis.
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Ila, H., et al. (2015). Diversity-Oriented Synthesis of Substituted Benzo[b]thiophenes and Their Hetero-Fused Analogues through Palladium-Catalyzed Oxidative C-H Functionalization/Intramolecular Arylthiolation. PubMed. Available at: [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Thiophene Intermediate Characterization
Introduction: The Critical Role of Thiophene Intermediates and the Imperative for Rigorous Analytical Validation
Thiophene derivatives are cornerstone heterocyclic compounds in medicinal chemistry, forming the structural core of numerous active pharmaceutical ingredients (APIs). Their versatile chemistry allows for the synthesis of drugs with a wide range of therapeutic applications. The characterization of thiophene intermediates during drug development is a critical control point, directly impacting the purity, safety, and efficacy of the final drug product.[1][2] An uncharacterized impurity in an intermediate can carry through the synthesis, potentially leading to adverse effects or reduced potency in the API.
Therefore, the analytical methods used to assess the identity, purity, and impurity profile of these intermediates must be robust, reliable, and fit for their intended purpose. This guide provides a framework for the cross-validation of key analytical techniques, ensuring data integrity and building a comprehensive understanding of your thiophene intermediate. We will move beyond rote protocol execution to explore the scientific rationale behind method selection and the logic of cross-validation, adhering to the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4][5]
Pillar 1: Foundational Analytical Techniques for Thiophene Characterization
The selection of an analytical technique is dictated by the physicochemical properties of the thiophene intermediate (e.g., volatility, thermal stability, polarity) and the analytical question being asked (e.g., identity confirmation, purity quantification, structural elucidation).
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling
HPLC is the gold standard for analyzing non-volatile and thermally labile compounds, making it exceptionally well-suited for a wide array of substituted thiophene intermediates.[6][7] It excels at separating the main component from process-related impurities and degradation products.[6][8][9]
-
Expertise & Experience: The choice of detector is paramount. A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is highly recommended as it provides UV-Vis spectral data, which can help distinguish between peaks and indicate peak purity. For thiophenes lacking a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) may be more appropriate. When coupled with Mass Spectrometry (LC-MS), HPLC becomes a powerful tool for definitive identification of unknown impurities.[1][2]
-
Trustworthiness through Validation: An HPLC method is only reliable if it is validated. The validation must demonstrate that the method is suitable for its intended purpose, following ICH Q2(R1) guidelines.[3][10][11]
-
System Suitability: Before any validation run, perform system suitability tests to ensure the chromatographic system is performing adequately. Key parameters include retention time repeatability, peak area precision, column efficiency (theoretical plates), and peak symmetry (tailing factor).
-
Specificity/Selectivity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is achieved by spiking the sample with known impurities and demonstrating baseline resolution.
-
Linearity and Range: Analyze a minimum of five concentrations of the thiophene intermediate reference standard across the desired range (e.g., 80-120% of the expected concentration for an assay). Plot the peak area response versus concentration and determine the correlation coefficient (r²), which should typically be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo or sample matrix with known amounts of the analyte at three concentration levels (e.g., low, medium, high) in triplicate. The recovery should typically be within 98.0% to 102.0%.[12][13]
-
Precision:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of a homogenous sample at 100% of the test concentration. The relative standard deviation (RSD) should be ≤ 2.0%.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument to assess variability. The RSD between the datasets should meet predefined acceptance criteria.[12][14]
-
-
Limit of Quantitation (LOQ) & Limit of Detection (LOD): Determine the lowest concentration of the analyte that can be reliably quantified and detected, respectively. This is critical for impurity analysis.
-
Robustness: Intentionally make small variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate) to assess the method's reliability during normal usage.
Gas Chromatography (GC): The Choice for Volatile Analytes
GC is the preferred method for analyzing volatile and thermally stable compounds, such as residual solvents or certain volatile thiophene derivatives.[8][15] Its high separation efficiency and sensitive detectors, like the Flame Ionization Detector (FID), make it ideal for these applications.[6]
-
Expertise & Experience: The primary challenge with GC for many thiophene intermediates is their potential for thermal degradation in the high-temperature injector or column.[7] Derivatization can sometimes be employed to increase volatility and stability. For complex matrices where interferences are a concern, two-dimensional GC (2D-GC) can provide significantly enhanced resolution.[16] Coupling GC with Mass Spectrometry (GC-MS) is the definitive technique for identifying volatile impurities.[17][18][19]
Spectroscopic Methods: Unveiling the Molecular Structure
While chromatographic methods separate and quantify, spectroscopic techniques provide detailed structural information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structural elucidation.[20][21] ¹H and ¹³C NMR provide a complete map of the carbon-hydrogen framework.[22][23] For complex substitution patterns on the thiophene ring, 2D NMR techniques (e.g., COSY, HSQC) are essential to establish connectivity.[24][25]
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound and, through fragmentation patterns, offers clues to its structure.[2] High-resolution mass spectrometry (HRMS) is particularly valuable as it can determine the elemental composition of the parent ion and its fragments, drastically narrowing down potential structures for unknown impurities.[1][26]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid and simple technique used to identify the presence of specific functional groups.[21] Characteristic C-S, C-H, and C=C stretching and bending vibrations can confirm the presence of the thiophene ring and its substituents.[27][28][29][30] It is an excellent tool for identity confirmation.
Pillar 2: The Cross-Validation Workflow
Cross-validation is the systematic comparison of two or more validated analytical methods to ensure they produce comparable and reliable data for the same analyte.[31] This process is critical when transferring a method to a different lab, introducing a new method, or simply to gain a higher degree of confidence in your analytical results.
The core principle is to analyze the same homogenous batch of the thiophene intermediate using two distinct, validated methods and to compare the results against a set of predefined acceptance criteria.
Caption: Workflow for the cross-validation of two analytical methods.
Decision Framework for Method Selection
Choosing the right combination of methods is key to a successful cross-validation study. The primary method is typically the one used for routine quality control (e.g., HPLC), while the secondary method should ideally be orthogonal—meaning it relies on a different scientific principle for separation or detection.
Caption: Decision tree for selecting analytical methods for thiophene characterization.
Pillar 3: Data Comparison and Interpretation
A successful cross-validation study culminates in a direct comparison of the data generated by the different methods. This data should be presented clearly for objective evaluation.
Comparative Data Summary Table
| Parameter | HPLC-UV/DAD | GC-MS | LC-MS | NMR | FTIR |
| Primary Use Case | Quantitative Purity & Impurity Profiling | Quantitative/Qualitative Analysis of Volatiles & Residual Solvents | Qualitative Impurity ID & Structural Elucidation | Definitive Structural Elucidation & ID | Identity Confirmation (Functional Groups) |
| Analyte Volatility | Non-volatile | Volatile | Non-volatile | N/A | N/A |
| Thermal Stability | Not required | Required | Not required | N/A | N/A |
| Selectivity | High (Chromatographic) | Very High (Chromatographic & Mass) | Very High (Chromatographic & Mass) | Absolute (Structural) | Moderate (Functional Groups) |
| Sensitivity | Good (ng-µg) | Excellent (pg-ng) | Excellent (pg-ng) | Low (mg) | Moderate (µg-mg) |
| Structural Info | Limited (UV Spectrum) | High (Mass Spectrum) | High (Mass Spectrum) | Definitive | Moderate (Functional Groups) |
| Validation Guideline | ICH Q2(R1)[3][10] | ICH Q2(R1)[3][10] | ICH Q2(R1)[3][10] | N/A (Used for Characterization) | Specificity/ID Tests |
Case Study: Cross-Validating an HPLC Purity Method
-
Scenario: A new synthetic route for a thiophene intermediate is developed. The primary QC method is a validated HPLC-UV method for purity determination. A new, unknown impurity is detected at the 0.2% level.
-
Cross-Validation Objective: To confirm the purity value obtained by HPLC-UV and to identify the unknown impurity.
-
Secondary Method: LC-MS is chosen as the orthogonal method. It provides chromatographic separation and mass data for identification.
-
Execution:
-
The same batch of the thiophene intermediate is analyzed by both the validated HPLC-UV method and a developed, fit-for-purpose LC-MS method.
-
Purity Comparison: The purity value from the HPLC-UV method (e.g., 99.5% by area percent) is compared to the purity value from the LC-MS total ion chromatogram (TIC). The values should agree within a predefined limit (e.g., ± 0.5%).
-
Impurity Identification: The mass spectrometer provides the molecular weight of the unknown impurity. High-resolution MS provides the elemental composition. This data, combined with knowledge of the synthetic process, allows for the confident structural assignment of the impurity.
-
Confirmation: If necessary, the impurity can be isolated via preparative HPLC and its structure definitively confirmed by NMR spectroscopy.
-
Conclusion: An Integrated Approach to Analytical Certainty
The characterization of thiophene intermediates is not a task for a single analytical method. True scientific rigor and regulatory compliance are achieved through an integrated, cross-validated approach. By leveraging the quantitative power of chromatography (HPLC, GC) and the definitive structural insights from spectroscopy (MS, NMR, FTIR), researchers and drug development professionals can build a complete and reliable profile of their intermediates. This guide provides a logical framework for making informed decisions, designing robust validation protocols, and ultimately ensuring the quality and safety of the final pharmaceutical product.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(4-Acetoxybenzoyl) thiophene
This guide provides essential, step-by-step procedures for the safe and compliant disposal of 2-(4-Acetoxybenzoyl) thiophene. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple instructions to explain the causality behind each protocol, ensuring a culture of safety and regulatory adherence in the laboratory. Our commitment is to provide value beyond the product, building trust through expert, field-proven insights.
Core Principle: Proactive Waste Management
The proper disposal of any chemical reagent begins long before the container is empty. It starts with a thorough understanding of the substance's potential hazards and the regulatory framework governing its waste stream. For this compound, and thiophene derivatives in general, improper disposal can lead to significant environmental contamination and potential health risks.[1] All chemical waste must be managed in accordance with local, state, and federal regulations, such as those established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2][3]
Hazard Assessment and Waste Characterization
-
Toxicity: Analogous compounds like 2-Benzoylthiophene are classified as harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[4] The thiophene ring itself can undergo metabolic activation by cytochrome P450 enzymes, which in some drugs has been linked to toxicity.[5] Therefore, it is prudent to handle this compound as a toxic substance.
-
Environmental Hazard: Thiophene has been noted as harmful to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[6]
-
Physical Hazards: While this specific compound is a solid, related thiophenes can be flammable.[7] It is also crucial to note incompatibilities; it should be kept away from strong oxidizing agents, bases, and reducing agents to prevent hazardous reactions.[8]
Based on this analysis, waste containing this compound must be classified as Hazardous Waste . Under EPA regulations, a waste is hazardous if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[9] Given the toxicological profile of related compounds, this waste falls under the toxicity characteristic.
| Hazard Profile: this compound (Inferred) | |
| Hazard Type | Classification & Precaution |
| Acute Toxicity (Oral) | Assumed Harmful. Do not ingest. Waste must be handled with gloves and disposed of as toxic waste.[4] |
| Skin/Eye Irritation | Assumed Irritant. Avoid contact with skin and eyes. Wear appropriate Personal Protective Equipment (PPE), including gloves and safety glasses.[4] |
| Respiratory Irritation | Possible Irritant. Handle in a well-ventilated area or chemical fume hood to avoid inhaling dust or vapors.[4] |
| Environmental Hazard | Assumed Harmful to Aquatic Life. Do not dispose of down the drain or in regular trash.[6][10] |
| Chemical Incompatibility | Reactive. Keep away from strong oxidizing agents, strong bases, and strong reducing agents.[8] |
On-Site Waste Handling and Accumulation Protocol
Proper handling from the point of generation is critical to ensure safety and compliance. All laboratories generating hazardous waste are required to establish a Satellite Accumulation Area (SAA).[11]
Step 1: Segregation of Waste
The first and most critical step is segregation. Incompatible wastes must never be mixed, as this can lead to violent reactions, fires, or the emission of toxic gases.[12]
-
Action: Collect waste this compound and materials contaminated with it (e.g., gloves, weigh boats, paper towels) in a dedicated hazardous waste container.
-
Causality: This compound is incompatible with strong oxidizing agents, bases, and reducing agents.[8] Segregating it prevents accidental mixing. Store this waste stream separately from acids, bases, and oxidizers.[11]
Step 2: Containerization
The choice of container is vital for preventing leaks and ensuring safe storage.
-
Action: Use a container made of a material chemically compatible with this compound (e.g., a high-density polyethylene (HDPE) or glass bottle with a screw cap). The container must be in good condition, free from damage, and have a secure, leak-proof closure.[1]
-
Causality: Using a compatible container prevents the chemical from degrading the container material, which could cause a leak.[11] A secure cap is mandatory and must remain closed at all times except when adding waste.[13]
Step 3: Labeling
Proper labeling is a key regulatory requirement and essential for safety. Unlabeled containers pose a serious risk to all laboratory personnel and waste handlers.
-
Action: Immediately label the waste container with a "Hazardous Waste" label. The label must include:
-
Causality: Clear, accurate labeling ensures that anyone handling the container is aware of its contents and the associated dangers, and it is required for regulatory compliance under RCRA.[1]
Step 4: Storage in a Satellite Accumulation Area (SAA)
The SAA is the designated location within the lab where hazardous waste is stored at or near its point of generation.[11]
-
Action: Store the labeled, sealed container in your designated SAA. This area should be under the control of laboratory personnel. The SAA must have secondary containment (such as a tub or tray) to contain any potential spills.[13]
-
Causality: The SAA system is designed to minimize the quantity of waste stored in the main lab area and ensure it is managed safely before being moved to a central storage facility. Secondary containment prevents spills from reaching drains or contaminating the environment.[13]
Disposal Workflow: From Generation to Collection
This workflow outlines the complete process for disposing of this compound waste.
Caption: Chemical Waste Disposal Workflow for this compound.
Empty Container Disposal
An empty container that held a hazardous chemical must be handled correctly.
-
For Acutely Hazardous Waste: The container must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[13]
-
For Non-Acutely Hazardous Waste: For a container that held a substance like this compound (which is hazardous but not acutely hazardous), ensure all contents have been removed. Deface or remove all hazardous labels, and the container may then be disposed of as regular trash or recycled, depending on institutional policy.[12][13]
Never dispose of this chemical by evaporation in a fume hood or by pouring it down the sink. [11][13] This is a direct violation of environmental regulations and poses a significant risk.
Spill and Emergency Procedures
In the event of a spill, evacuate personnel from the immediate area. Use a chemical spill kit containing an appropriate absorbent material to clean up the spill, wearing full PPE. All materials used for cleanup must be collected, containerized, and disposed of as hazardous waste.[4] Report the spill to your laboratory supervisor and institutional EHS office immediately.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(4-Acetoxybenzoyl) thiophene
This guide provides a comprehensive framework for the safe handling of 2-(4-Acetoxybenzoyl) thiophene. As this is a specialized research chemical, detailed public safety data is often scarce. Therefore, our approach is grounded in a rigorous, experience-driven analysis of its structural analogues and functional groups. This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to implement self-validating safety protocols, ensuring both personal safety and experimental integrity.
Hazard Assessment by Chemical Analogy: Building a Safety Profile
The cornerstone of safe handling is a thorough understanding of the potential hazards. In the absence of a specific Safety Data Sheet (SDS) for this compound, we must infer its toxicological and reactive profile by examining its constituent parts and related molecules. This compound is a substituted aromatic ketone with a thiophene nucleus.
Analysis of Structural Analogues:
| Compound | Key Hazards Identified from Safety Data Sheets | Relevance to this compound |
| 2-Benzoylthiophene | Harmful if swallowed; Causes skin and serious eye irritation; May cause respiratory irritation.[1] | Shares the core benzoyl thiophene structure, indicating a high likelihood of similar irritant properties. |
| 2-Acetylthiophene | Fatal if swallowed; Toxic in contact with skin and if inhaled; Possesses a strong, unpleasant stench. | The ketone linkage to the thiophene ring is a shared feature. This analogue's high toxicity underscores the need for stringent containment. |
| Thiophene | Highly flammable liquid; Harmful if swallowed; Causes serious eye irritation; May cause respiratory irritation, drowsiness, or dizziness.[2][3] | The parent heterocycle, its inherent hazards are likely conferred to its derivatives. Skin contact may cause dermatitis due to degreasing properties.[2] |
This comparative analysis strongly suggests that this compound should be handled as a substance that is, at a minimum, a skin, eye, and respiratory irritant, and potentially toxic upon ingestion, inhalation, or dermal contact.
The Core PPE Ensemble: A Multi-Layered Defense System
Personal Protective Equipment (PPE) is the final barrier between the researcher and the chemical. Its selection must be deliberate and directly address the hazards identified above. However, the first and most critical line of defense is an engineering control : all handling of this compound, especially of the solid powder, must be conducted within a certified chemical fume hood.
Mandatory PPE Protocol
-
Hand Protection: The Primary Contact Barrier
-
Rationale: To prevent dermal absorption, which is a potential route of toxicity based on analogues like 2-acetylthiophene.[4]
-
Protocol:
-
Minimum Requirement: Nitrile gloves are a suitable choice for providing protection against incidental splashes of many chemicals, including ketones and aromatics.[5][6]
-
Best Practice (Double Gloving): Wear two pairs of nitrile gloves. This provides a significant safeguard against undetected pinholes and allows for the safe removal of the outer glove immediately following a contamination event.
-
Inspection and Replacement: Always inspect gloves for any signs of degradation or puncture before use.[2][7] If working with the compound for extended periods, consult a manufacturer's chemical resistance chart and establish a regular replacement schedule.[7]
-
-
-
Eye and Face Protection: Shielding Against Irritation and Splashes
-
Rationale: Analogues consistently show a risk of serious eye irritation.[1][2] Solid powders can easily become airborne and contact the eyes, while solutions pose a splash hazard.
-
Protocol:
-
Minimum Requirement: Chemical splash goggles that seal around the eyes are mandatory. Standard safety glasses with side shields do not offer sufficient protection against dust and splashes.[8]
-
Enhanced Protection: When handling larger quantities (>1 g) or performing splash-prone operations (e.g., transfers, reaction quenching), a full-face shield must be worn over the chemical splash goggles.[6]
-
-
-
Body Protection: Preventing Contamination of Skin and Clothing
-
Rationale: To protect the skin from irritation and prevent the transfer of chemical contamination outside the laboratory.[9]
-
Protocol:
-
Standard Use: A clean, flame-resistant laboratory coat, fully buttoned with sleeves rolled down, is required for all operations.
-
High-Risk Operations: For large-scale work or procedures with a significant splash risk, supplement the lab coat with a chemical-resistant apron.
-
-
-
Respiratory Protection: Controlling Inhalation Exposure
-
Rationale: The solid can be an aerosolized dust, and analogues suggest a risk of respiratory irritation or toxicity upon inhalation.[1][4]
-
Protocol:
-
Small-Scale Laboratory Use: No respiratory protection is needed if all manipulations are performed within a properly functioning chemical fume hood.[9]
-
Large-Scale or Emergency Use: If handling outside of a fume hood (e.g., weighing large quantities, spill cleanup), a NIOSH-approved air-purifying respirator with combination organic vapor/P100 particulate cartridges is required.[8]
-
-
Operational and Disposal Plans: From Benchtop to Waste Stream
A robust safety plan extends beyond PPE to include the entire lifecycle of the chemical in the laboratory.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific task.
Caption: PPE selection workflow for handling the compound.
Step-by-Step Safe Handling Protocol
-
Preparation: Designate a specific area within the chemical fume hood for the procedure. Ensure an emergency eyewash and shower are accessible.
-
Donning PPE: Put on all required PPE as determined by the workflow diagram above before handling the primary container.
-
Weighing (Solid): If possible, weigh the solid directly in the fume hood. If using an external balance, use a ventilated balance enclosure or wear the appropriate respiratory protection.
-
Transfers: Use a powder funnel for solids and appropriate glassware for liquids to minimize the risk of spills.
-
Post-Handling: After the procedure, wipe down the work area with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
-
Doffing PPE: Remove PPE in the correct order (gloves first), avoiding contact between contaminated surfaces and skin. Wash hands thoroughly with soap and water immediately after removing all PPE.[1][9]
Disposal Plan: Neutralization and Collection
The primary goal is to convert the reactive compound into a less hazardous form before disposal.[10]
-
Quenching Excess Reagent/Reaction Mixtures:
-
Caution: This process should be performed slowly in a fume hood, as it may be exothermic.
-
Prepare a stirred solution of a weak base, such as 1 M sodium bicarbonate, in a flask large enough to accommodate potential foaming.
-
Slowly, and in small portions, add the waste material containing this compound to the basic solution. This will hydrolyze the acetate ester.
-
Allow the mixture to stir for several hours to ensure the reaction is complete.
-
-
Waste Collection:
-
Once neutralized, transfer the aqueous waste to a clearly labeled hazardous waste container designated for "halogenated" or "non-halogenated" organic waste, as appropriate for any solvents used. Do not mix incompatible waste streams.
-
-
Disposal of Contaminated Solids:
-
All contaminated items (e.g., gloves, weighing paper, pipette tips, silica gel) must be placed in a sealed, labeled solid hazardous waste container for collection and incineration by a certified waste disposal service.
-
By adhering to this comprehensive guide, you build a foundation of safety and trust in your laboratory operations, ensuring that your valuable research is conducted with the utmost care and responsibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
